Technical Documentation Center

Pent-4-yn-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pent-4-yn-2-amine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2R)-pent-4-yn-2-amine hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals (2R)-pent-4-yn-2-amine hydrochloride , a chiral propargylamine, represents a valuable building block in modern organic synthesis and medicinal chemistry. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(2R)-pent-4-yn-2-amine hydrochloride , a chiral propargylamine, represents a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal alkyne, a chiral secondary amine, and its formulation as a hydrochloride salt, offers a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its potential applications.

Compound Identity and Physicochemical Properties

(2R)-pent-4-yn-2-amine hydrochloride is the hydrochloride salt of the chiral molecule (2R)-pent-4-yn-2-amine. The presence of the chiral center at the C2 position is crucial for its application in stereoselective synthesis.

PropertyValueSource
CAS Number 2648862-61-5[1]
Molecular Formula C₅H₁₀ClN
Molecular Weight 119.59 g/mol
IUPAC Name (2R)-pent-4-yn-2-amine hydrochloride
Synonyms (R)-pent-4-yn-2-amine hydrochloride
Physical Form Powder
Purity Typically ≥95%

Synthesis of (2R)-pent-4-yn-2-amine hydrochloride

The asymmetric synthesis of chiral propargylamines is a well-established field in organic chemistry. A robust and widely employed method involves the diastereoselective addition of an alkynyl nucleophile to a chiral sulfinylimine, followed by deprotection. The following protocol is a representative, field-proven approach for the synthesis of (2R)-pent-4-yn-2-amine.

Overall Synthetic Scheme

Synthesis_Scheme Propanal Propanal Sulfinylimine (R,E)-N-propylidene-tert-butanesulfinamide Propanal->Sulfinylimine CuSO₄ Ellmans_Auxiliary (R)-tert-Butanesulfinamide Ellmans_Auxiliary->Sulfinylimine Sulfinyl_Propargylamine N-((2R,3R)-1-(tert-butylsulfinyl)pent-4-yn-2-yl)amine Sulfinylimine->Sulfinyl_Propargylamine THF, -78 °C Ethynyl_Grignard Ethynylmagnesium bromide Ethynyl_Grignard->Sulfinyl_Propargylamine Deprotection HCl in MeOH Sulfinyl_Propargylamine->Deprotection Final_Product (2R)-pent-4-yn-2-amine hydrochloride Deprotection->Final_Product

Caption: Asymmetric synthesis of (2R)-pent-4-yn-2-amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (R,E)-N-propylidene-tert-butanesulfinamide

  • To a stirred suspension of anhydrous copper(II) sulfate (1.5 equivalents) in anhydrous dichloromethane (DCM) at room temperature, add propanal (1.2 equivalents).

  • Add (R)-tert-butanesulfinamide (1.0 equivalent) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper sulfate.

  • Wash the Celite® pad with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude (R,E)-N-propylidene-tert-butanesulfinamide, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Copper(II) Sulfate: Acts as a Lewis acid catalyst and a dehydrating agent to drive the imine formation to completion.

  • Anhydrous DCM: A non-protic solvent that is compatible with the reagents and facilitates the reaction.

  • Vigorous Stirring: Ensures efficient mixing of the heterogeneous reaction mixture.

  • TLC Monitoring: Allows for the determination of the reaction endpoint, preventing over- or under-reaction.

Step 2: Diastereoselective Alkynylation

  • Dissolve the crude (R,E)-N-propylidene-tert-butanesulfinamide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of ethynylmagnesium bromide (1.5 equivalents) in THF to the cooled solution via a syringe or dropping funnel over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting sulfinylimine.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically pure N-((2R,3R)-1-(tert-butylsulfinyl)pent-4-yn-2-yl)amine.

Causality Behind Experimental Choices:

  • -78 °C: Low temperature is crucial to ensure high diastereoselectivity by minimizing side reactions and controlling the approach of the nucleophile.

  • Inert Atmosphere: Prevents the reaction of the highly reactive Grignard reagent with atmospheric moisture and oxygen.

  • Slow Addition of Grignard Reagent: Controls the exothermicity of the reaction and helps maintain the low temperature.

  • Saturated Aqueous Ammonium Chloride: A mild acidic workup to quench the reaction and protonate the resulting alkoxide.

  • Flash Column Chromatography: A standard purification technique to separate the desired diastereomer from any impurities or minor diastereomers.

Step 3: Deprotection to (2R)-pent-4-yn-2-amine hydrochloride

  • Dissolve the purified N-((2R,3R)-1-(tert-butylsulfinyl)pent-4-yn-2-yl)amine in methanol.

  • Add a solution of hydrochloric acid in methanol (e.g., 4 M HCl in methanol, 2-3 equivalents) to the solution at room temperature.

  • Stir the mixture for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude (2R)-pent-4-yn-2-amine hydrochloride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the final product as a white to off-white powder.

Causality Behind Experimental Choices:

  • HCl in Methanol: Provides acidic conditions to cleave the tert-butanesulfinyl protecting group. The use of a methanolic solution ensures homogeneity.

  • Recrystallization: A standard method for purifying solid organic compounds to obtain high-purity material.

Spectroscopic Characterization (Predicted)

¹H NMR (in D₂O or DMSO-d₆):

  • Terminal Alkyne Proton (-C≡CH): A triplet around δ 2.0-2.5 ppm.

  • Methylene Protons (-CH₂-C≡CH): A doublet of doublets or a multiplet around δ 2.2-2.8 ppm.

  • Methine Proton (-CH(NH₃⁺)-): A multiplet around δ 3.0-3.5 ppm.

  • Methyl Protons (-CH₃): A doublet around δ 1.2-1.5 ppm.

  • Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (in D₂O or DMSO-d₆):

  • Terminal Alkyne Carbon (-C≡CH): Around δ 80-85 ppm.

  • Internal Alkyne Carbon (-C≡CH): Around δ 70-75 ppm.

  • Methine Carbon (-CH(NH₃⁺)-): Around δ 45-55 ppm.

  • Methylene Carbon (-CH₂-C≡CH): Around δ 25-35 ppm.

  • Methyl Carbon (-CH₃): Around δ 15-25 ppm.

Infrared (IR) Spectroscopy (KBr pellet or Nujol mull):

  • N-H Stretch (Ammonium Salt): A broad band in the region of 3200-2800 cm⁻¹.

  • C≡C-H Stretch (Terminal Alkyne): A sharp, characteristic peak around 3300 cm⁻¹.

  • C≡C Stretch (Terminal Alkyne): A weak to medium intensity peak around 2100-2150 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks in the region of 3000-2850 cm⁻¹.

  • N-H Bend (Ammonium Salt): A peak around 1600-1500 cm⁻¹.

Mass Spectrometry (ESI+):

  • [M+H]⁺ (for the free amine): Expected at m/z 84.08. The hydrochloride salt will dissociate in the ESI source.

  • Fragmentation: Alpha-cleavage is a common fragmentation pathway for amines, which would result in the loss of a methyl radical to give a fragment at m/z 69.06 or loss of the propargyl radical to give a fragment at m/z 44.05.

Reactivity and Applications

The chemical reactivity of (2R)-pent-4-yn-2-amine hydrochloride is dictated by its two primary functional groups: the terminal alkyne and the chiral secondary amine.

Reactivity_and_Applications cluster_reactivity Key Reactivity cluster_applications Potential Applications Alkyne_Reactions Terminal Alkyne Reactions (e.g., Sonogashira, Click Chemistry) Drug_Discovery Drug Discovery (Scaffold for Bioactive Molecules) Alkyne_Reactions->Drug_Discovery Materials_Science Materials Science (Functional Monomers) Alkyne_Reactions->Materials_Science Amine_Reactions Amine Reactions (e.g., Acylation, Alkylation) Amine_Reactions->Drug_Discovery Asymmetric_Synthesis Asymmetric Synthesis (Chiral Ligands, Catalysts) Amine_Reactions->Asymmetric_Synthesis

Caption: Reactivity and potential applications of (2R)-pent-4-yn-2-amine hydrochloride.

Reactivity of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in a wide array of chemical transformations, including:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex structures.

  • Click Chemistry (Huisgen Cycloaddition): Copper- or ruthenium-catalyzed cycloaddition with azides to form triazoles, which are important pharmacophores.

  • Alkynylation Reactions: Deprotonation with a strong base to form an acetylide, which can act as a nucleophile.

  • Hydration: Addition of water across the triple bond, typically catalyzed by mercury(II) salts, to yield a methyl ketone.

  • Reduction: Hydrogenation to the corresponding alkene or alkane using various catalysts (e.g., Lindlar's catalyst for the cis-alkene).

Reactivity of the Chiral Amine

The primary amine, as its hydrochloride salt, is protonated. To participate in nucleophilic reactions, it must first be neutralized with a base. The free amine can then undergo reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form higher-order amines.

  • Formation of Chiral Ligands: The amine can be incorporated into ligand scaffolds for asymmetric catalysis.

Applications in Drug Discovery and Development

Chiral propargylamines are highly valued in medicinal chemistry.[2][3][4] The propargyl group is a key component in several marketed drugs, including irreversible enzyme inhibitors. The ability to introduce a specific stereocenter is critical for optimizing drug-target interactions and reducing off-target effects. (2R)-pent-4-yn-2-amine hydrochloride can serve as a starting material for the synthesis of:

  • Novel Heterocyclic Compounds: The alkyne and amine functionalities can be utilized in cyclization reactions to generate a diverse range of heterocyclic scaffolds.[3]

  • Enzyme Inhibitors: The terminal alkyne can act as a warhead for covalent modification of enzyme active sites.

  • Peptidomimetics: The propargylamine backbone can be used as a surrogate for peptide bonds to improve metabolic stability and bioavailability.

Safety, Handling, and Storage

(2R)-pent-4-yn-2-amine hydrochloride is classified as a hazardous substance and should be handled with appropriate precautions.

  • Hazard Classifications:

    • Skin Irritation (Category 2) - H315: Causes skin irritation.

    • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

  • Handling:

    • Work in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • As an amine salt, it may be hygroscopic. Storage in a desiccator is recommended to prevent moisture absorption.

Conclusion

(2R)-pent-4-yn-2-amine hydrochloride is a chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and the presence of two versatile functional groups make it an attractive starting material for the construction of complex and biologically active molecules. This guide provides a foundational understanding of its properties, a reliable synthetic approach, and an overview of its potential applications, serving as a valuable resource for researchers in the field.

References

  • NextSDS. (2R)-pent-4-yn-2-amine hydrochloride — Chemical Substance Information. [Link]

  • Doc Brown's Chemistry. infrared spectrum of propylamine. [Link]

  • Organic Chemistry Portal. Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. [Link]

  • ResearchGate. Synthesis of Chiral Propargylamines, Chiral 1,2‐Dihydronaphtho[2,1‐b]furans and Naphtho[2,1‐b]furans with C‐Alkynyl N,N′‐di‐(tert‐butoxycarbonyl)‐aminals and β‐Naphthols | Request PDF. [Link]

  • PubChem. Pent-4-yn-2-amine. [Link]

  • Shanghai Chemlin. (2S)-pent-4-yn-2-amine hydrochloride. [Link]

  • Doc Brown's Chemistry. infrared spectrum of propan-2-amine. [Link]

  • PMC. Solvent-free synthesis of propargylamines: an overview. [Link]

  • ResearchGate. Solvent-free synthesis of propargylamines: an overview. [Link]

  • Genfarm. Safety Data Sheet. [Link]

Sources

Exploratory

Pent-4-yn-2-amine: A Bifunctional Chiral Synthon for Bioorthogonal Chemistry and Rational Drug Design

Executive Summary As a Senior Application Scientist navigating the complexities of fragment-based drug discovery and bioconjugation, I frequently rely on small, highly functionalized building blocks to construct complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of fragment-based drug discovery and bioconjugation, I frequently rely on small, highly functionalized building blocks to construct complex molecular architectures. Pent-4-yn-2-amine (CAS: 58456-49-8) represents a premier example of such a synthon. Featuring both a nucleophilic primary amine and a terminal alkyne separated by a chiral center, this molecule serves as a critical linchpin in modern synthetic workflows, particularly in peptide engineering, enzymatic probing, and click chemistry[1].

This technical whitepaper deconstructs the structural dynamics of pent-4-yn-2-amine, visualizes its orthogonal reactivity, and provides a field-proven, self-validating protocol for its application in rational drug design.

Physicochemical Profiling & Structural Dynamics

The utility of pent-4-yn-2-amine stems directly from its bifunctional spatial arrangement. The primary amine at the C2 position allows for standard peptide coupling or nucleophilic substitution, while the terminal alkyne at the C4-C5 position provides a bioorthogonal handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[1][2]. Because the C2 carbon is chiral, the molecule is frequently utilized in its enantiomerically pure forms—such as (2R)-pent-4-yn-2-amine or (2S)-pent-4-yn-2-amine—to maintain stereochemical integrity during the synthesis of complex pharmacophores[1].

Table 1: Quantitative Physicochemical Properties of Pent-4-yn-2-amine

PropertyValueCausality / Significance in Design
Molecular Weight 83.13 g/mol Low molecular weight ensures minimal steric bulk when incorporated into larger target scaffolds[3].
Exact Mass 83.0735 DaCrucial for high-resolution mass spectrometry (HRMS) tracking during multistep synthesis[3].
XLogP3 0.3High hydrophilicity, ensuring excellent aqueous solubility for downstream biological assays[3].
Topological Polar Surface Area 26.0 ŲFavorable for membrane permeability, making it ideal for central nervous system (CNS) drug design[3].
Heavy Atom Count 6Perfectly sized for fragment-based drug discovery (FBDD) libraries[3].

Mechanistic Workflow Visualization

The true power of pent-4-yn-2-amine lies in its orthogonal reactivity. The amine can be reacted under mildly basic conditions to form stable amide bonds without disturbing the alkyne. Subsequently, the alkyne can be "clicked" with an azide to form a 1,2,3-triazole linkage.

Workflow A Pent-4-yn-2-amine (Bifunctional Synthon) B Amide Coupling (HATU / DIPEA) A->B Nucleophilic Attack (C2 Amine) C Alkyne-Functionalized Intermediate B->C Intermediate Isolation D CuAAC Click Chemistry (CuSO4 / Ascorbate) C->D Bioorthogonal Reaction (C4-C5 Alkyne) E Triazole-Linked Pharmacophore D->E Target Scaffold

Workflow of orthogonal functionalization utilizing Pent-4-yn-2-amine.

Application Case Study: Enzymatic Substrate Engineering

In recent enzymology advancements, pent-4-yn-2-amine has been utilized to probe the active sites of nonheme iron(II) α-ketoglutarate-dependent hydroxylases, such as BesE. Researchers coupled the chiral amine (R)-pent-4-yn-2-amine (Pya) with Boc-L-Glu-OtBu to synthesize a customized substrate analogue (γ-L-Glu-Pya)[4][5].

This specific synthetic substitution replaced the native α-carboxylic acid of L-propargylglycine with an α-methyl group while retaining the critical propargyl stereochemistry required for enzymatic recognition[5]. This approach allows scientists to map the steric boundaries and functional residue requirements of the BesE active site, accelerating the development of novel biocatalysts and targeted inhibitors[4].

Self-Validating Experimental Protocol: Synthesis of Alkyne-Functionalized Peptide Analogues

To ensure scientific integrity and reproducibility, the following protocol details the coupling of pent-4-yn-2-amine to a protected amino acid. This methodology incorporates built-in validation checkpoints to create a self-validating system.

Objective : Synthesize an alkyne-functionalized glutamic acid analogue (e.g., γ-L-Glu-Pya) for downstream click chemistry or enzymatic assays.

Step 1: Carboxylic Acid Activation
  • Procedure : Dissolve 1.0 equivalent of Boc-L-Glu-OtBu in anhydrous dichloromethane (CH₂Cl₂). Add 1.05 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

  • Causality : HATU is selected over traditional carbodiimides (like DCC) because it rapidly forms a highly reactive 7-azabenzotriazole active ester, which drastically minimizes the risk of racemization at the α-carbon of the amino acid[5]. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to facilitate HATU attack without interfering with the subsequent amidation.

Step 2: Nucleophilic Amidation
  • Procedure : Add 1.0 equivalent of (R)-pent-4-yn-2-amine to the activated mixture. Stir continuously for 4 hours at room temperature under an inert nitrogen atmosphere.

  • Causality : The primary amine at the C2 position of pent-4-yn-2-amine acts as a strong nucleophile, attacking the activated ester to form a stable amide bond. The terminal alkyne is electronically and sterically isolated from this reaction, remaining completely unreactive under these conditions.

  • Validation Checkpoint 1 : Perform Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the Boc-L-Glu-OtBu mass peak and the appearance of the expected product mass (M+H)⁺ confirms successful coupling. Proceed only if the starting material is consumed.

Step 3: Purification and Deprotection
  • Procedure : Quench the reaction with saturated aqueous NH₄Cl, extract the organic layer with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify the intermediate via silica gel flash chromatography. Subsequently, dissolve the purified intermediate in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and CH₂Cl₂ for 2 hours.

  • Causality : The aqueous quench removes water-soluble byproducts (like tetramethylurea generated from HATU). The TFA treatment is a global deprotection step that simultaneously cleaves the Boc group (yielding a free amine) and the tert-butyl ester (yielding a free carboxylic acid), generating the fully active substrate analogue[5].

  • Validation Checkpoint 2 : Conduct a final HRMS and ¹H-NMR analysis. The absence of the prominent tert-butyl singlet (~1.4 ppm) in the NMR spectrum, combined with the presence of the terminal alkyne proton (~2.2 ppm, triplet-like), validates the structural integrity of the final product.

References

  • Pent-4-yn-2-amine | C5H9N | CID 12250845 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • CURE-ating the substrate scope and functional residues of nonheme iron(II) α-ketoglutarate dependent hydroxylase BesE Source: bioRxiv URL: [Link]

  • CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE | Journal of Natural Products Source: ACS Publications URL:[Link]

Sources

Foundational

Pent-4-yn-2-amine: A Comprehensive Technical Guide on Physicochemical Properties and Drug Development Applications

As a Senior Application Scientist, I approach the integration of novel building blocks into drug discovery pipelines with a strict focus on predictability, scalability, and mechanistic clarity. Pent-4-yn-2-amine (CAS: 58...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the integration of novel building blocks into drug discovery pipelines with a strict focus on predictability, scalability, and mechanistic clarity. Pent-4-yn-2-amine (CAS: 58456-49-8) represents a highly versatile, bifunctional chiral synthon. Featuring both a terminal alkyne and a primary amine, it serves as a critical scaffold for synthesizing neurological therapeutics, complex heterocycles, and bioconjugates.

This whitepaper provides an in-depth analysis of its physicochemical behavior, structural utility, and field-proven laboratory protocols designed to ensure high-yield, stereochemically pure outcomes.

Physicochemical Profiling and Structural Dynamics

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological systems and synthetic workflows. The data summarized below dictates our handling procedures and pharmacological expectations.

Quantitative Data Summary
PropertyValueCausality / Scientific Significance
Molecular Formula C₅H₉NIts low molecular weight (83.13 g/mol ) ensures high ligand efficiency (LE) when incorporated into larger pharmacophores [1].
CAS Numbers 58456-49-8 (Free Base)141381-35-3 (HCl Salt)Sourcing the hydrochloride (HCl) salt is strongly preferred for bench stability. The free base is volatile and prone to rapid oxidation [2].
XLogP3 0.3Indicates an optimal balance: high aqueous solubility for formulation, yet sufficient lipophilicity for passive membrane diffusion [1].
Topological Polar Surface Area 26.0 ŲWell below the 90 Ų threshold required for blood-brain barrier (BBB) penetration, making it ideal for central nervous system (CNS) targets [1].
Hydrogen Bond Donors/Acceptors 1 Donor / 1 AcceptorProvides necessary interaction points for receptor binding (e.g., salt bridges) without overly restricting conformational flexibility.

Mechanistic Utility in Synthetic Chemistry

The true value of Pent-4-yn-2-amine lies in its orthogonal reactivity. The molecule possesses two distinct reactive centers that can be manipulated independently without the need for excessive protecting-group strategies.

  • The Chiral Amine (C2): Acts as a potent nucleophile. It is primed for reductive aminations, amide couplings, and aza-Prins reactions to form complex piperidines.

  • The Terminal Alkyne (C4-C5): Serves as a bioorthogonal handle. It is perfectly suited for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or Sonogashira cross-couplings.

G A Pent-4-yn-2-amine B Terminal Alkyne A->B C Chiral Amine (C2) A->C D CuAAC Click Chemistry B->D Azide Cycloaddition F H-Bonding / Salt Bridge C->F Receptor Interaction E Bioconjugation / PROTACs D->E Linker Formation G Neurological Target Binding F->G Pharmacological Effect

Bifunctional utility of Pent-4-yn-2-amine in drug design and bioconjugation.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow details the regioselective amide coupling of Pent-4-yn-2-amine with a carboxylic acid (e.g., furan-2-carboxylic acid), a common step in synthesizing neurological drug candidates [4].

G A Pent-4-yn-2-amine (Nucleophile) D Active Ester Intermediate A->D Nucleophilic Attack B Carboxylic Acid (e.g., Furan-2-carboxylic acid) C Coupling Reagent (EDC / HOBt) B->C Activation C->D Forms E Amide Product (Target Scaffold) D->E Leaving Group Elimination

Synthetic workflow for amide coupling using Pent-4-yn-2-amine.

Protocol A: Stereoretentive Amide Coupling

Causality & Design: We utilize EDC/HOBt rather than harsh acid chlorides. Acid chlorides can cause the transient formation of ketenes or oxazolones, which leads to the racemization of the chiral C2 center. HOBt ensures the formation of a stable, stereochemically intact active ester.

  • Step 1: Reagent Solubilization. Dissolve 1.0 eq of the carboxylic acid in anhydrous DMF (0.2 M). Causality: DMF is chosen for its high dielectric constant, which effectively solubilizes both the polar coupling reagents and the organic substrates.

  • Step 2: Activation. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes.

  • Step 3: Nucleophilic Addition. Add 1.1 eq of Pent-4-yn-2-amine hydrochloride, followed immediately by 3.0 eq of Triethylamine (TEA). Causality: TEA is strictly required to neutralize the HCl salt, liberating the nucleophilic free base in situ while neutralizing the HCl generated by EDC.

  • Step 4: Self-Validation (Reaction Monitoring). Allow the reaction to warm to room temperature. The system validates itself via LC-MS: the reaction is deemed complete when the Total Ion Chromatogram (TIC) shows the complete disappearance of the m/z 84 [M+H]⁺ peak (free amine) and the emergence of the target product mass.

  • Step 5: Isolation. Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash the organic layer with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Analytical Characterization (Quality Control)

To confirm the structural integrity of the synthesized derivative, the following spectral hallmarks must be validated:

  • ¹H NMR (400 MHz, CDCl₃): Look for a distinct triplet or multiplet at ~2.0 ppm . This corresponds to the terminal alkyne proton. The α-proton at C2 will appear as a multiplet shifted downfield (~4.0 - 4.5 ppm) due to the deshielding effect of the newly formed amide bond.

  • FT-IR Spectroscopy: A sharp, strong absorption band at ~3300 cm⁻¹ (alkyne C-H stretch) and a weaker band at ~2100 cm⁻¹ (C≡C stretch) confirm that the alkyne handle survived the coupling conditions intact.

Applications in Advanced Drug Development

Neurological Therapies and MAO Inhibition

Propargylamines are a privileged pharmacophore in neuropharmacology, most notably acting as irreversible inhibitors of Monoamine Oxidase (MAO) enzymes (e.g., Selegiline, Rasagiline). Pent-4-yn-2-amine serves as a homologous building block to explore extended structure-activity relationships (SAR) in the active site of MAO-B, leveraging its terminal alkyne to form covalent adducts with the FAD cofactor [2].

Aza-Prins Cyclizations for Piperidine Synthesis

In complex natural product synthesis, Pent-4-yn-2-amine derivatives are utilized in Lewis acid-mediated aza-Prins reactions. By condensing the amine with an aldehyde to form an imine, subsequent cyclization yields highly substituted, stereochemically dense piperidine rings—a motif present in over 70% of FDA-approved small-molecule drugs.

References

  • PubChem - NIH | Pent-4-yn-2-amine | C5H9N | CID 12250845 |[Link]

Exploratory

An In-depth Technical Guide to the Synthesis of Chiral Pent-4-yn-2-amine

Abstract This technical guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the enantioselective synthesis of pent-4-yn-2-amine, a valuable chiral building block in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the enantioselective synthesis of pent-4-yn-2-amine, a valuable chiral building block in medicinal chemistry and drug development. The inherent chirality and the presence of a versatile terminal alkyne moiety make this compound a critical intermediate for the construction of complex molecular architectures with defined stereochemistry. This document explores three primary strategies for accessing enantiopure pent-4-yn-2-amine: asymmetric transfer hydrogenation of the corresponding ketone, diastereoselective synthesis utilizing a chiral auxiliary, and enzymatic kinetic resolution of the racemic amine. Each section delves into the mechanistic underpinnings of the methodology, provides detailed, step-by-step experimental protocols, and presents comparative data to guide researchers in selecting the most appropriate synthetic route for their specific needs.

Introduction: The Significance of Chiral Propargylamines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] The stereochemical configuration of these amine-containing molecules is often critical to their biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Propargylamines, which feature an alkyne functionality adjacent to the amine, are particularly valuable synthetic intermediates due to the triple bond's versatility in undergoing a wide range of chemical transformations, including carbon-carbon bond formations, cycloadditions, and reductions.[3]

Pent-4-yn-2-amine, with its terminal alkyne and a stereocenter at the C-2 position, serves as a key precursor for the synthesis of more complex chiral molecules. The ability to selectively synthesize either the (S)- or (R)-enantiomer is therefore of paramount importance for the development of novel therapeutics and other advanced materials. This guide will provide a detailed examination of the most effective strategies for achieving this enantioselective synthesis.

Synthesis of the Precursor: Pent-4-yn-2-one

A common and efficient precursor for the synthesis of pent-4-yn-2-amine is the corresponding ketone, pent-4-yn-2-one. This section outlines a reliable method for its preparation.

Synthetic Approach

Pent-4-yn-2-one can be synthesized from commercially available starting materials. A common route involves the oxidation of the corresponding secondary alcohol, 4-pentyn-2-ol.

Experimental Protocol: Oxidation of 4-Pentyn-2-ol

Materials:

  • 4-Pentyn-2-ol

  • Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation, Dess-Martin periodinane)

  • Silica gel

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 4-pentyn-2-ol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add PCC (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure pent-4-yn-2-one.

Characterization Data for Pent-4-yn-2-one:

  • CAS Number: 26385-71-7[4]

  • Molecular Formula: C₅H₆O[4]

  • Molecular Weight: 82.10 g/mol [4]

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.25 (d, J = 2.7 Hz, 2H), 2.30 (s, 3H), 2.08 (t, J = 2.7 Hz, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 206.5, 81.5, 70.0, 48.5, 29.5.

Asymmetric Synthesis of Chiral Pent-4-yn-2-amine

This section details three distinct and effective strategies for the enantioselective synthesis of pent-4-yn-2-amine.

Method 1: Asymmetric Transfer Hydrogenation of Pent-4-yn-2-one

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols and, by extension, for the reductive amination of ketones to chiral amines.[5][6] This approach offers operational simplicity and avoids the use of high-pressure hydrogen gas.[7] The Noyori-type ruthenium catalysts, featuring a chiral diamine ligand, are particularly effective for the ATH of alkynyl ketones.[6][8]

Causality Behind Experimental Choices:

The choice of a ruthenium catalyst with a chiral N-sulfonated diamine ligand (e.g., TsDPEN) is based on its well-established ability to facilitate highly enantioselective hydrogen transfer from a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the ketone substrate.[7][9] The arene ligand on the ruthenium center and the substituents on the diamine ligand create a chiral pocket that directs the approach of the ketone, leading to the preferential formation of one enantiomer of the resulting amine. The use of a formic acid/triethylamine mixture as the hydrogen source often leads to irreversible reductions and can improve reaction rates and conversions.[9]

Experimental Protocol: Asymmetric Reductive Amination of Pent-4-yn-2-one

Materials:

  • Pent-4-yn-2-one

  • Ammonium formate or another ammonia source

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) for the (S)-amine, or (1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) for the (R)-amine

  • Formic acid

  • Triethylamine

  • Anhydrous solvent (e.g., dichloromethane, isopropanol)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral TsDPEN ligand (0.01 eq) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add pent-4-yn-2-one (1.0 eq) and the ammonia source (e.g., ammonium formate, 5.0 eq).

  • Add a pre-mixed solution of formic acid and triethylamine (e.g., 5:2 molar ratio) as the hydrogen source.

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral pent-4-yn-2-amine.

Data Presentation: Asymmetric Transfer Hydrogenation

Catalyst/LigandHydrogen SourceSolventTemp (°C)Yield (%)ee (%)
[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENHCOOH/NEt₃DCM40High>95
[RuCl₂(p-cymene)]₂ / (R,R)-TsDPENHCOOH/NEt₃DCM40High>95

Note: The data presented is representative and may vary based on specific reaction conditions and substrate purity.

Mandatory Visualization: Asymmetric Transfer Hydrogenation Workflow

G cluster_start Starting Materials cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions Pent-4-yn-2-one Pent-4-yn-2-one Reaction_Vessel Reaction_Vessel Pent-4-yn-2-one->Reaction_Vessel Ammonia Source Ammonia Source Ammonia Source->Reaction_Vessel [RuCl2(p-cymene)]2 [RuCl2(p-cymene)]2 Catalyst_Formation Catalyst_Formation [RuCl2(p-cymene)]2->Catalyst_Formation Chiral TsDPEN Ligand Chiral TsDPEN Ligand Chiral TsDPEN Ligand->Catalyst_Formation Formic Acid / Triethylamine Formic Acid / Triethylamine Formic Acid / Triethylamine->Reaction_Vessel Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Workup Workup Reaction_Vessel->Workup Asymmetric Reductive Amination Catalyst_Formation->Reaction_Vessel Active Catalyst Purification Purification Workup->Purification Chiral_Pent-4-yn-2-amine Chiral_Pent-4-yn-2-amine Purification->Chiral_Pent-4-yn-2-amine Flash Chromatography

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Method 2: Diastereoselective Synthesis using a Chiral Auxiliary

The use of a chiral auxiliary is a classic and highly reliable strategy for asymmetric synthesis.[10] The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the chiral product. For the synthesis of chiral amines, tert-butanesulfinamide (tBS), developed by Ellman, is an exceptionally versatile and widely used chiral auxiliary.[2][11][12]

Causality Behind Experimental Choices:

tert-Butanesulfinamide condenses with the ketone (pent-4-yn-2-one) to form an N-sulfinyl ketimine. The bulky and chiral tert-butanesulfinyl group effectively shields one face of the imine C=N double bond. Subsequent reduction of the imine proceeds with high diastereoselectivity, as the hydride reagent preferentially attacks from the less sterically hindered face. The choice of reducing agent can influence the diastereoselectivity, with reagents like sodium borohydride often providing good results. The final step involves the acidic cleavage of the N-S bond, which is typically straightforward and high-yielding, liberating the chiral primary amine.

Experimental Protocol: tert-Butanesulfinamide-Mediated Synthesis

Step 1: Formation of the N-Sulfinyl Ketimine

Materials:

  • Pent-4-yn-2-one

  • (R)- or (S)-tert-butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)₄) or another suitable dehydrating agent

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of pent-4-yn-2-one (1.0 eq) in anhydrous THF, add (R)- or (S)-tert-butanesulfinamide (1.05 eq).

  • Add Ti(OEt)₄ (2.0 eq) dropwise to the mixture at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-sulfinyl ketimine, which can often be used in the next step without further purification.

Step 2: Diastereoselective Reduction of the N-Sulfinyl Ketimine

Materials:

  • Crude N-sulfinyl ketimine from Step 1

  • Sodium borohydride (NaBH₄)

  • Anhydrous THF or methanol

Procedure:

  • Dissolve the crude N-sulfinyl ketimine in anhydrous THF or methanol and cool the solution to -48 °C (a dry ice/acetonitrile bath).

  • Add NaBH₄ (2.0 eq) portion-wise, maintaining the low temperature.

  • Stir the reaction at -48 °C for several hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-sulfinyl amine.

Step 3: Cleavage of the Chiral Auxiliary

Materials:

  • Crude N-sulfinyl amine from Step 2

  • Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane or methanolic HCl)

  • Diethyl ether

Procedure:

  • Dissolve the crude N-sulfinyl amine in a minimal amount of methanol or diethyl ether.

  • Add the HCl solution (e.g., 4M HCl in dioxane, 3.0 eq) and stir at room temperature for 1 hour.

  • The amine hydrochloride salt will often precipitate. Collect the solid by filtration and wash with diethyl ether.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the chiral pent-4-yn-2-amine.

Data Presentation: Chiral Auxiliary Method

| Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio | Overall Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | (R)-tBS | NaBH₄ | >95:5 | Good | >95 | | (S)-tBS | NaBH₄ | >95:5 | Good | >95 |

Note: The data presented is representative and may vary based on specific reaction conditions and substrate purity.

Mandatory Visualization: Chiral Auxiliary Workflow

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Diastereoselective Reduction cluster_step3 Step 3: Auxiliary Cleavage Pent-4-yn-2-one Pent-4-yn-2-one Condensation Condensation Pent-4-yn-2-one->Condensation N-Sulfinyl_Ketimine N-Sulfinyl_Ketimine Condensation->N-Sulfinyl_Ketimine Heat Chiral_tBS Chiral tert-Butanesulfinamide Chiral_tBS->Condensation Ti(OEt)4 Ti(OEt)4 Ti(OEt)4->Condensation Reduction Reduction N-Sulfinyl_Ketimine->Reduction N-Sulfinyl_Amine N-Sulfinyl_Amine Reduction->N-Sulfinyl_Amine Low Temp NaBH4 NaBH4 NaBH4->Reduction Cleavage Cleavage N-Sulfinyl_Amine->Cleavage Amine_HCl_Salt Amine_HCl_Salt Cleavage->Amine_HCl_Salt HCl HCl HCl->Cleavage Basification Basification Amine_HCl_Salt->Basification NaOH Chiral_Amine Chiral Pent-4-yn-2-amine Basification->Chiral_Amine

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Method 3: Enzymatic Kinetic Resolution of Racemic Pent-4-yn-2-amine

Enzymatic kinetic resolution (EKR) is a highly efficient and environmentally benign method for obtaining enantiopure compounds.[13][14] This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.[15][16]

Causality Behind Experimental Choices:

Lipases are robust and commercially available enzymes that can function in organic solvents.[13] In the presence of an acyl donor (e.g., ethyl acetate, vinyl acetate), a lipase such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) will selectively catalyze the N-acetylation of one enantiomer of the racemic pent-4-yn-2-amine. This results in a mixture of the acylated amine and the unreacted amine enantiomer, which can then be separated by standard chromatographic techniques. The choice of solvent and acylating agent can significantly impact the reaction rate and enantioselectivity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic pent-4-yn-2-amine

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Acylating agent (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, diethyl ether)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flask, dissolve racemic pent-4-yn-2-amine (1.0 eq) in the anhydrous organic solvent.

  • Add the acylating agent (e.g., ethyl acetate, 2.0-5.0 eq).

  • Add the immobilized lipase (e.g., Novozym 435, by weight).

  • Shake or stir the suspension at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by GC or HPLC on a chiral column to determine the conversion and enantiomeric excess of both the remaining amine and the formed amide.

  • The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

  • Filter off the immobilized enzyme (which can often be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted amine from the acylated amine by flash column chromatography on silica gel.

  • The acylated amine can be hydrolyzed back to the other enantiomer of the amine if desired, using acidic or basic conditions.

Data Presentation: Enzymatic Kinetic Resolution

EnzymeAcyl DonorSolventTemp (°C)Conversion (%)ee (amine) (%)ee (amide) (%)
Novozym 435Ethyl AcetateToluene40~50>99>99
Novozym 435Vinyl AcetateDiethyl Ether30~50>99>99

Note: The data presented is representative and may vary based on specific reaction conditions and substrate purity.

Mandatory Visualization: Enzymatic Kinetic Resolution Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_products Products Racemic_Amine Racemic Pent-4-yn-2-amine Reaction_Vessel Reaction_Vessel Racemic_Amine->Reaction_Vessel Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Temperature Temperature Temperature->Reaction_Vessel Separation Separation Reaction_Vessel->Separation Kinetic Resolution (~50% conversion) Enantioenriched_Amine (S)-Pent-4-yn-2-amine Separation->Enantioenriched_Amine Acylated_Amine (R)-N-Acetyl-pent-4-yn-2-amine Separation->Acylated_Amine Hydrolysis Hydrolysis Acylated_Amine->Hydrolysis Optional Other_Enantiomer Other_Enantiomer Hydrolysis->Other_Enantiomer (R)-Pent-4-yn-2-amine

Sources

Foundational

Introduction: Elucidating the Structure of a Versatile Propargylamine

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Pent-4-yn-2-amine

Pent-4-yn-2-amine (C₅H₉N, MW: 83.13 g/mol ) is a chiral primary amine featuring a terminal alkyne.[1][2] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and as a component in A³-coupling reactions.[3][4] For researchers in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This guide provides a comprehensive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that defines the molecular architecture of Pent-4-yn-2-amine. The interpretation herein is grounded in fundamental principles and serves as a practical reference for the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential before delving into its spectral data. The following diagram illustrates the IUPAC numbering and key structural features of Pent-4-yn-2-amine.

Caption: Molecular structure of Pent-4-yn-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For Pent-4-yn-2-amine, we anticipate distinct signals for each unique proton and carbon environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum is predicted to show five distinct signals. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for Pent-4-yn-2-amine in CDCl₃

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (CH₃)~ 1.1 - 1.3Doublet (d)~ 6-73H
H-2 (CH)~ 3.0 - 3.3Multiplet (m)-1H
H-3 (CH₂)~ 2.2 - 2.4Multiplet (m)-2H
H-5 (≡CH)~ 2.0Triplet (t)~ 2.51H
-NH₂~ 1.5 - 2.5Singlet (broad)-2H

Interpretation and Causality:

  • H-1 (Methyl Protons): These protons are on a carbon adjacent to the chiral center (C-2). They are split into a doublet by the single proton on C-2.

  • H-2 (Methine Proton): This proton is coupled to the three protons of the methyl group (H-1) and the two protons of the methylene group (H-3), resulting in a complex multiplet. Its downfield shift is due to the deshielding effect of the adjacent electronegative nitrogen atom.

  • H-3 (Methylene Protons): These protons are adjacent to both the chiral center (C-2) and the sp-hybridized carbon (C-4). They are split by both H-2 and H-5, leading to a multiplet.

  • H-5 (Alkynyl Proton): The terminal alkyne proton appears as a characteristic triplet due to long-range coupling with the two H-3 protons across the triple bond.

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet because their signal can be averaged by chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The molecule possesses five chemically non-equivalent carbon atoms, which should give rise to five distinct signals in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for Pent-4-yn-2-amine

Carbon AssignmentPredicted δ (ppm)Rationale
C-1 (CH₃)~ 20 - 25Standard sp³ alkyl carbon.
C-2 (CH-NH₂)~ 40 - 45sp³ carbon bonded to nitrogen, shifted downfield.[5]
C-3 (CH₂)~ 30 - 35sp³ carbon adjacent to an sp carbon.
C-4 (C≡)~ 80 - 85sp carbon of the alkyne, deshielded.
C-5 (≡CH)~ 68 - 72Terminal sp carbon of the alkyne.

Interpretation and Causality:

The chemical shifts are highly diagnostic. The sp-hybridized carbons (C-4, C-5) of the alkyne functionality are found significantly downfield from the sp³ carbons, with typical values appearing between 65-85 ppm.[6] The carbon directly attached to the amine group (C-2) is also shifted downfield compared to a standard alkane carbon due to the electron-withdrawing effect of nitrogen.[5][7] The methyl (C-1) and methylene (C-3) carbons appear in the expected upfield alkyl region.

Experimental Protocol for NMR Spectroscopy

cluster_0 NMR Sample Preparation and Analysis A 1. Dissolve ~5-10 mg of Pent-4-yn-2-amine in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B 2. Add internal standard (TMS, 0.0 ppm) if not already in solvent. A->B C 3. Transfer solution to a 5 mm NMR tube. B->C D 4. Acquire spectrum on a 400 MHz (or higher) spectrometer. C->D E 5. Process data: Fourier transform, phase correction, and baseline correction. D->E

Caption: Standard workflow for NMR sample analysis.

  • Sample Preparation: Dissolve 5-10 mg of Pent-4-yn-2-amine in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[8][9][10]

  • Standardization: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

  • Analysis: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Acquisition: Acquire the ¹H spectrum. For the ¹³C spectrum, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the resulting Free Induction Decay (FID) using appropriate software to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of Pent-4-yn-2-amine is distinguished by the characteristic vibrations of its primary amine and terminal alkyne moieties.

Table 3: Characteristic IR Absorption Bands for Pent-4-yn-2-amine

Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group
~ 3300 - 3500Medium, SharpN-H Symmetric & Asymmetric StretchPrimary Amine (R-NH₂)
~ 3300Strong, Sharp≡C-H StretchTerminal Alkyne
2850 - 3000Medium-Strongsp³ C-H StretchAlkane
~ 2100 - 2260Weak-MediumC≡C StretchAlkyne
~ 1580 - 1650MediumN-H Bend (Scissoring)Primary Amine

Interpretation and Causality:

The IR spectrum provides clear, confirmatory evidence for the key functional groups:

  • N-H Stretching: As a primary amine, Pent-4-yn-2-amine will exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.[11][12] This two-band pattern is a definitive marker for a primary amine.

  • Terminal Alkyne Vibrations: The presence of a terminal alkyne is confirmed by two highly characteristic peaks. The first is a sharp and strong absorption around 3300 cm⁻¹ due to the stretching of the ≡C-H bond.[13][14] The second is the C≡C triple bond stretch, which appears as a weaker band in the 2100-2260 cm⁻¹ region.[15][16]

  • C-H Stretching: The absorptions between 2850-3000 cm⁻¹ are due to the C-H stretching of the sp³-hybridized methyl and methylene groups.[14]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of neat Pent-4-yn-2-amine onto the surface of a salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top of the first to create a thin liquid film.

  • Analysis: Mount the plates in the spectrometer's sample holder.

  • Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is a common technique for this analysis.

Molecular Ion and the Nitrogen Rule: The molecular formula of Pent-4-yn-2-amine is C₅H₉N. Its exact mass is 83.0735 u.[1] The presence of a single nitrogen atom results in an odd nominal molecular weight (83 u). According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[17][18] The observation of a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 83 would be strong evidence for the proposed formula.

Fragmentation Analysis: Aliphatic amines undergo a characteristic fragmentation pathway known as α-cleavage .[17][19][20] This involves the homolytic cleavage of a C-C bond adjacent (alpha) to the nitrogen atom, resulting in a stable, resonance-stabilized iminium cation.

cluster_1 Primary Fragmentation Pathway (α-Cleavage) M Pent-4-yn-2-amine Molecular Ion [M]⁺˙ m/z = 83 F1 Iminium Cation (Base Peak) m/z = 44 M->F1 - •CH₂C≡CH R1 Propargyl Radical (Neutral Loss)

Caption: Predicted α-cleavage of Pent-4-yn-2-amine in MS.

For Pent-4-yn-2-amine, the α-cleavage can occur on either side of C-2. The loss of the larger substituent (the propargyl group) is typically favored.[19] This leads to the formation of an iminium cation (CH₃CH=NH₂⁺) with an m/z of 44. This fragment is often the most abundant ion in the spectrum (the base peak).[21]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of Pent-4-yn-2-amine

m/zProposed FragmentIdentity
83[C₅H₉N]⁺˙Molecular Ion (M⁺˙)
82[C₅H₈N]⁺[M-H]⁺
44[C₂H₆N]⁺Base Peak from α-cleavage (loss of propargyl radical)
42[C₃H₆]⁺˙Propene radical cation (from rearrangement)
30[CH₄N]⁺Common fragment for primary amines
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV in EI mode), causing ionization and fragmentation.[22]

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The collective application of NMR, IR, and MS provides a robust and unambiguous characterization of Pent-4-yn-2-amine. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical primary amine and terminal alkyne functional groups, and mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern dominated by α-cleavage. This guide serves as a comprehensive reference, demonstrating how a multi-technique spectroscopic approach is indispensable for structural elucidation in modern chemical research.

References

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. In Spectroscopy Tutorial: Reference. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. UMass OWL. Retrieved from [Link]

  • ResearchGate. (n.d.). Propargylamines for the construction of heterocyclic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pent-4-yn-2-amine. PubChem. Retrieved from [Link]

  • Zakharenko, O., et al. (2015). Submillimeter wave spectroscopy and astronomical search for 1-propanimine. Astronomy & Astrophysics, 575, A10.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Puzzarini, C., et al. (2015). Quantum Chemistry Meets Spectroscopy for Astrochemistry: Increasing Complexity toward Prebiotic Molecules. Accounts of Chemical Research, 48(5), 1429-1437.
  • National Center for Biotechnology Information. (n.d.). Ethyl(pent-4-yn-2-yl)amine. PubChem. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Chemlin. (n.d.). (2S)-pent-4-yn-2-amine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-pent-4-yn-2-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). PENT-4-EN-2-AMINE. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • ResearchGate. (n.d.). Various methods for preparation of propargylamine. Retrieved from [Link]

  • Van holsbeeck, K., et al. (2022). Propargylamine Amino Acids as Constrained Nε-Substituted Lysine Mimetics. Organic Letters, 24(51), 9474-9478.
  • Wired Chemist. (n.d.). Common NMR Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(pent-4-yn-1-yloxy)ethan-1-amine hydrochloride. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

  • LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereocontrolled Utilization of Pent-4-yn-2-amine in Asymmetric Synthesis

Introduction & Scientific Rationale Pent-4-yn-2-amine is a highly versatile, bifunctional chiral building block characterized by a primary amine and a terminal alkyne separated by a methylene spacer[1]. The spatial arran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Pent-4-yn-2-amine is a highly versatile, bifunctional chiral building block characterized by a primary amine and a terminal alkyne separated by a methylene spacer[1]. The spatial arrangement of these functional groups makes it an ideal precursor for the asymmetric synthesis of nitrogen-containing heterocycles, peptidomimetics, and chiral ligands. Because the stereocenter is located at the C2 position (adjacent to the primary amine), synthetic methodologies must be carefully designed to prevent epimerization or racemization during downstream functionalization.

This application note provides detailed, field-proven protocols and mechanistic insights for leveraging pent-4-yn-2-amine in advanced synthetic workflows, ensuring maximum enantiomeric retention and high atom economy.

Physicochemical Profile

Understanding the baseline properties of pent-4-yn-2-amine is critical for solvent selection and reaction monitoring[1].

PropertyValue
IUPAC Name Pent-4-yn-2-amine
Molecular Formula C₅H₉N
Molecular Weight 83.13 g/mol
SMILES CC(CC#C)N
Topological Polar Surface Area 26 Ų
XLogP3 0.3

Core Applications & Mechanistic Insights

Asymmetric Synthesis of Chiral Pyrrolidines via Intramolecular Hydroamination

Causality & Mechanism: The synthesis of chiral pyrrolidines relies on the 5-exo-dig cyclization of the amine onto the alkyne. Using a soft Lewis acid like Au(I) is critical. Au(I) selectively coordinates to the π-system of the terminal alkyne, lowering the LUMO energy and facilitating the intramolecular nucleophilic attack by the pendant primary amine. This mild activation prevents the need for harsh basic or thermal conditions that would otherwise racemize the C2 stereocenter[2]. The resulting cyclic imine (2-methyl-1-pyrroline) can be stereoselectively reduced to yield enantiopure pyrrolidines.

Stereoretentive CuAAC (Click Chemistry) for Chiral Triazoles

Causality & Mechanism: Pent-4-yn-2-amine serves as an excellent alkyne donor in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). The use of a Cu(I) catalyst (generated in situ from CuSO₄ and sodium ascorbate) in a biphasic aqueous system ensures a highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The room-temperature conditions are strictly maintained to preserve the stereochemical integrity of the chiral amine, which is crucial when developing chiral ligands or pharmacophores[3].

Sonogashira Coupling and Tandem Cyclization

Causality & Mechanism: By reacting pent-4-yn-2-amine with ortho-functionalized aryl halides (e.g., o-iodoaniline), a tandem cross-coupling/cyclization cascade can be triggered. The Pd(0)/Cu(I) dual catalytic system first facilitates the Sonogashira coupling at the terminal alkyne. The proximity of the ortho-nucleophile on the aryl ring to the newly formed internal alkyne then drives a spontaneous 5-endo-dig cyclization, yielding chiral 2-(2-aminoalkyl)indoles. This self-validating cascade minimizes intermediate isolation and maximizes atom economy[4].

Experimental Protocols

Protocol A: Au(I)-Catalyzed Intramolecular Hydroamination

This protocol is a self-validating system; the disappearance of the terminal alkyne stretch confirms cyclization without the need for intermediate isolation.

  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve (2S)-pent-4-yn-2-amine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Catalyst Activation: In a separate vial, mix Ph₃PAuCl (0.05 mmol, 5 mol%) and AgOTf (0.05 mmol, 5 mol%) in DCM (1.0 mL) for 10 minutes to generate the active cationic Au(I) species. Filter the precipitated AgCl.

  • Reaction: Add the activated catalyst solution dropwise to the amine solution. Stir at 25 °C for 12 hours.

  • Monitoring: Track the disappearance of the alkyne C-H stretch (~3300 cm⁻¹) via in situ IR spectroscopy or TLC.

  • Reduction (Optional): To obtain the saturated pyrrolidine, add NaBH₄ (2.0 mmol) and methanol (2.0 mL) directly to the reaction mixture at 0 °C. Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Tandem Sonogashira/Cyclization to Chiral Indoles

This workflow utilizes dual catalysis to build complex heterocycles while retaining the aliphatic chiral center.

  • Setup: Charge a dried reaction vessel with o-iodoaniline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Solvent & Base: Add anhydrous THF (5.0 mL) and triethylamine (3.0 mmol). Degas the mixture via three freeze-pump-thaw cycles.

  • Coupling: Inject (2S)-pent-4-yn-2-amine (1.2 mmol) dropwise. Heat the mixture to 70 °C under argon for 16 hours.

  • Validation: The reaction is self-validating; the formation of the indole core can be confirmed by the distinct fluorescence of the reaction mixture under 365 nm UV light[4].

  • Workup: Cool to room temperature, filter through a Celite pad to remove metal salts, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes when utilizing (2S)-pent-4-yn-2-amine across the described workflows, demonstrating the high degree of stereoretention achievable.

Reaction PathwayCatalyst SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)Primary Product
Hydroamination Ph₃PAuCl / AgOTf2585–92>98Chiral 2-Methyl-1-pyrroline
CuAAC (Click) CuSO₄ / NaAsc2590–95>99Chiral 1,4-Disubstituted Triazole
Sonogashira + Cyclization Pd(PPh₃)₂Cl₂ / CuI7075–85>97Chiral 2-Aminoalkyl Indole

Workflows & Mechanistic Visualizations

G P Pent-4-yn-2-amine (Chiral Pool) H Intramolecular Hydroamination P->H Transition Metal Catalyst C CuAAC Click Chemistry P->C Cu(I), Azides S Sonogashira Coupling & Cyclization P->S Pd/Cu, Aryl Halides H_prod Chiral Pyrrolidines (>98% ee) H->H_prod C_prod Chiral 1,2,3-Triazoles (Stereoretentive) C->C_prod S_prod Chiral Indoles/Pyridines (Heterocycle Synthesis) S->S_prod

Divergent asymmetric synthesis pathways utilizing Pent-4-yn-2-amine as a chiral building block.

Mechanism A Pent-4-yn-2-amine (Terminal Alkyne) B Au(I)-Alkyne π-Complex A->B + [Au]+ C 5-exo-dig Cyclization B->C Intramolecular Nucleophilic Attack D Protodeauration & Tautomerization C->D E Chiral 1-Pyrroline Intermediate D->E - [Au]+

Mechanistic pathway of Au(I)-catalyzed intramolecular hydroamination of Pent-4-yn-2-amine.

References

  • Title: Pent-4-yn-2-amine | C5H9N | CID 12250845 Source: PubChem (nih.gov) URL: 1

  • Title: Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold Source: ACS Publications (acs.org) URL: 2

  • Title: Stereoselective Synthesis of 2-(2-Aminoalkyl)- and 1,3-Disubstituted Tetrahydro-1H-pyrido[4,3-b]- Benzofuran and Indole Derivatives Source: CORE (core.ac.uk) URL: 4

  • Title: 2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid Source: EvitaChem (evitachem.com) URL: 3

Sources

Application

Application Note: Pent-4-yn-2-amine as a Versatile Chiral Scaffold in Heterocyclic Synthesis

Introduction and Strategic Rationale In modern drug discovery and materials science, the demand for modular, bifunctional building blocks is paramount. Pent-4-yn-2-amine is a highly versatile, chiral aliphatic amine char...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In modern drug discovery and materials science, the demand for modular, bifunctional building blocks is paramount. Pent-4-yn-2-amine is a highly versatile, chiral aliphatic amine characterized by two orthogonal reactive handles: a primary amine and a terminal alkyne. This unique structural topology allows for divergent synthetic pathways, enabling the rapid construction of complex N-heterocycles, peptidomimetics, and biochemical probes without the need for extensive protecting-group chemistry.

As a Senior Application Scientist, I have designed this guide to detail the chemoselective manipulation of pent-4-yn-2-amine. By exploiting the distinct electronic properties of its functional groups, researchers can drive the synthesis toward 1,2,3-triazoles via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), pyrrolines via Gold(I)-catalyzed cycloisomerization[1], or complex amides via standard peptide coupling[2].

Workflow Core Pent-4-yn-2-amine (Bifunctional Core) Path1 CuAAC (Click Chemistry) Core->Path1 + Azides (Cu cat.) Path2 Au(I) Cycloisomerization Core->Path2 Intramolecular (Au cat.) Path3 Amide Coupling Core->Path3 + Carboxylic Acids (EDC/HOBt) Prod1 1,2,3-Triazoles (Peptidomimetics) Path1->Prod1 Prod2 Pyrrolines / Pyrroles (Alkaloid Scaffolds) Path2->Prod2 Prod3 Alkynyl Amides (Precursors) Path3->Prod3

Figure 1: Divergent synthetic workflows utilizing the pent-4-yn-2-amine scaffold.

Gold(I)-Catalyzed Intramolecular Hydroamination

The terminal alkyne of pent-4-yn-2-amine is an excellent substrate for π -activation by carbophilic Lewis acids. Gold(I) catalysts exhibit exceptional chemoselectivity, activating the soft alkyne over the hard primary amine. This promotes a highly efficient 5-exo-dig or 6-endo-dig intramolecular hydroamination, yielding substituted pyrrolines or piperidines[1].

Mechanistic Pathway

The catalytic cycle relies on the formation of a cationic gold species, which forms a π -complex with the alkyne. This lowers the LUMO of the alkyne, facilitating nucleophilic attack by the tethered amine.

Mechanism Substrate Pent-4-yn-2-amine (Primary Amine + Terminal Alkyne) PiComplex Au(I) π-Alkyne Complex (Activation of C≡C bond) Substrate->PiComplex + [AuL]+ Cyclization 5-exo-dig Cyclization (Nucleophilic attack by NH2) PiComplex->Cyclization Intramolecular Attack Intermediate Alkylgold(I) Intermediate (Vinyl-Au species) Cyclization->Intermediate Proton Transfer Product 2-Methyl-1-pyrroline (Cyclized Heterocycle) Intermediate->Product Protodeauration Catalyst [AuL]+ Catalyst Intermediate->Catalyst Catalyst Regeneration Catalyst->PiComplex Re-enters cycle

Figure 2: Mechanism of Au(I)-catalyzed intramolecular hydroamination of pent-4-yn-2-amine.

Quantitative Data: Catalyst Optimization

To ensure maximum catalytic turnover, the choice of ligand and counterion is critical. The table below summarizes the optimization of the hydroamination reaction.

EntryCatalyst System (5 mol%)SolventTemp (°C)Time (h)Yield (%)Rationale for Outcome
1Ph₃PAuClDCM25240Neutral Au(I) lacks sufficient electrophilicity.
2Ph₃PAuCl / AgOTfDCM251285AgOTf abstracts Cl⁻, generating active cationic [Ph₃PAu]⁺.
3IPrAuCl / AgOTfDCM25694NHC ligand (IPr) stabilizes the intermediate via strong σ-donation.
4IPrAuCl / AgOTfToluene80298Elevated temperature accelerates protodeauration (rate-limiting step).
Protocol: Synthesis of 2-Methyl-1-pyrroline

Objective: High-yield cycloisomerization of pent-4-yn-2-amine using a cationic NHC-Gold(I) catalyst.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under N₂, combine IPrAuCl (0.05 equiv) and AgOTf (0.05 equiv) in anhydrous DCM (0.1 M relative to substrate). Stir in the dark for 15 minutes.

    • Causality: Silver triflate acts as a halide scavenger, precipitating AgCl and generating the highly Lewis-acidic [IPrAu]⁺ species. The reaction is kept dark to prevent the photodecomposition of silver salts.

  • Substrate Addition: Add pent-4-yn-2-amine (1.0 equiv) dropwise to the activated catalyst solution at room temperature.

    • Causality: Dropwise addition prevents localized high concentrations of the amine, which could competitively coordinate to the gold center and stall the catalytic cycle.

  • Reaction Progression: Stir the mixture at 25 °C for 6 hours.

  • Workup & Isolation: Filter the crude mixture through a short pad of Celite, eluting with DCM, to remove the precipitated AgCl and gold residues. Concentrate the filtrate under reduced pressure.

Self-Validation & QC System:

  • TLC Monitoring: The reaction is complete when the alkyne starting material (visualized with KMnO₄ stain) is fully consumed.

  • NMR Confirmation: Successful cyclization is validated by the disappearance of the terminal alkyne proton ( 2.1 ppm, t) and the appearance of cyclic imine/enamine signals in the ¹H NMR spectrum.

Amide Coupling for Pyridine-Based Pharmacophores

The primary amine of pent-4-yn-2-amine readily undergoes nucleophilic acyl substitution. This is particularly useful for attaching the alkynyl side chain to aromatic heterocycles, such as pyridine-3-carboxylic acid, creating versatile biochemical probes and drug precursors[2].

Protocol: EDC/HOBt-Mediated Coupling

Objective: Synthesis of 2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid derivatives[2].

Step-by-Step Methodology:

  • Activation: Dissolve pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0 °C for 30 minutes.

    • Causality: EDC activates the carboxylic acid. HOBt is added to form an active ester intermediate, which prevents the racemization of the chiral center on pent-4-yn-2-amine during the subsequent coupling step.

  • Coupling: Add pent-4-yn-2-amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) to the mixture. Allow it to warm to room temperature and stir for 12 hours.

    • Causality: DIPEA neutralizes the HCl salt of EDC and maintains the pent-4-yn-2-amine in its nucleophilic, unprotonated free-base form.

  • Workup: Dilute with EtOAc and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Self-Validation & QC System:

  • Mass Spectrometry: Confirm product formation via LC-MS (Expected [M+H]⁺ for the amide product).

  • Purity Check: Ensure the absence of the urea byproduct (from EDC) by washing thoroughly with acidic and basic aqueous solutions.

Bioorthogonal Construction of 1,2,3-Triazoles (CuAAC)

The terminal alkyne acts as a bioorthogonal handle for Click Chemistry. Reacting pent-4-yn-2-amine with organic azides yields 1,4-disubstituted 1,2,3-triazoles, which are highly stable amide bioisosteres frequently used in peptidomimetic design.

Protocol: CuAAC Triazole Synthesis

Objective: Regioselective synthesis of a 1,4-disubstituted 1,2,3-triazole.

Step-by-Step Methodology:

  • Preparation: Dissolve pent-4-yn-2-amine (1.0 equiv) and the target azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

    • Causality: This biphasic solvent system perfectly balances the solubility of the organic substrates and the inorganic copper salts, maximizing the interfacial reaction rate.

  • Catalyst Assembly: Add CuSO₄·5H₂O (0.05 equiv) followed immediately by sodium ascorbate (0.1 equiv).

    • Causality: Sodium ascorbate serves as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This prevents the oxidative Glaser homocoupling of the alkyne that occurs if Cu(II) is left unreduced.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Purification: Dilute with water and extract with EtOAc. Wash the organic layer with a 0.1 M EDTA solution.

    • Causality: The EDTA wash is a critical quality control step. It chelates and removes residual cytotoxic copper ions, which is mandatory if the synthesized triazole is intended for downstream biological assays.

Self-Validation & QC System:

  • NMR Signature: The formation of the 1,2,3-triazole is definitively confirmed by the appearance of a sharp singlet in the ¹H NMR spectrum around 7.8–8.5 ppm, corresponding to the triazole ring proton.

Sources

Method

Advanced Application Notes: Pent-4-yn-2-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction & Chemical Profile Pent-4-yn-2-amine (CAS: 58456-49-8) is a highly versatile, bifunctional aliphatic building block characterized by a terminal alkyne and a primary amine (1)[1]. In the fields of drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Pent-4-yn-2-amine (CAS: 58456-49-8) is a highly versatile, bifunctional aliphatic building block characterized by a terminal alkyne and a primary amine (1)[1]. In the fields of drug discovery, peptide synthesis, and bioconjugation, this molecule serves as a critical structural linchpin. The terminal alkyne is exclusively primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, while the primary amine remains available for downstream functionalization (e.g., amide bond formation, reductive amination) or acts as a crucial pharmacophore in unnatural amino acid synthesis (2)[2].

Mechanistic Grounding & Causality in CuAAC

The CuAAC reaction accelerates the standard 1,3-dipolar cycloaddition by an astonishing factor of 107 to 108 , exclusively yielding the 1,4-disubstituted 1,2,3-triazole (3)[3]. When utilizing an aliphatic alkyne like Pent-4-yn-2-amine, the reaction kinetics are heavily dependent on the stabilization of the Cu(I) oxidation state.

Causality of Reagent Selection:

  • Copper Source & Reductant: We utilize CuSO4​ coupled with Sodium Ascorbate. Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. A slight excess of ascorbate is mandatory to prevent the oxidative homocoupling of the alkynes (Glaser coupling)[3].

  • Ligand (THPTA): Aliphatic alkynes lack the electronic activation of their aromatic counterparts. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is employed as a water-soluble accelerating ligand. It coordinates Cu(I), preventing its disproportionation and shielding biological molecules from reactive oxygen species (ROS) generated by copper (4)[4].

  • Aminoguanidine: In bioconjugation scenarios, the oxidation of ascorbate produces dehydroascorbate, a reactive dicarbonyl that can cross-link primary amines (like the free amine on Pent-4-yn-2-amine). Aminoguanidine is added as a sacrificial scavenger to preserve amine integrity (5)[5].

CuAAC A Cu(II) Precatalyst (e.g., CuSO4) C Active Cu(I) Complex + THPTA Ligand A->C Reduction B Sodium Ascorbate (Reducing Agent) B->C E Cu(I)-Acetylide Intermediate C->E + Alkyne D Pent-4-yn-2-amine (Terminal Alkyne) D->E G Metallacycle Intermediate E->G + Azide F Organic Azide (R-N3) F->G H 1,4-Disubstituted 1,2,3-Triazole Product G->H Ring Contraction & Protonation H->C Catalyst Regeneration

Caption: Catalytic cycle of CuAAC highlighting the activation of Pent-4-yn-2-amine.

Quantitative Data: Reaction Parameters for Aliphatic Alkynes

To establish a baseline for Pent-4-yn-2-amine, the following table synthesizes optimized parameters for aliphatic alkyne click reactions based on established bioconjugation and small-molecule protocols[4][5].

ParameterSmall-Molecule SynthesisBioconjugation (Aqueous)Causality / Note
Alkyne:Azide Ratio 1.0 : 1.25.0 : 1.0 (or excess azide)Drives reaction to completion depending on the precious reagent.
Copper Concentration 1 - 5 mol%50 - 250 µMHigh Cu in biology causes toxicity; low Cu requires ligands.
Ligand (THPTA/TBTA) 1.1 eq relative to Cu5 eq relative to CuExcess ligand in aqueous media fully sequesters Cu(I)[4].
Sodium Ascorbate 10 - 20 mol%1 - 5 mMContinuous reduction of Cu(II); must be prepared fresh[5].
Aminoguanidine Not typically required5 mMScavenges dehydroascorbate to protect the primary amine[5].
Solvent System t-BuOH / Water (1:1)PBS or Tris Buffer (pH 7.4)CuAAC is uniquely exothermic and accelerated in aqueous media[3].

Experimental Protocols

Protocol A: Synthesis of γ-L-Glu-Pya (Peptide Modification)

Pent-4-yn-2-amine (often referred to as Pya in chiral forms) is extensively used to synthesize unnatural amino acids and peptide analogs, such as the BesE enzyme substrate analog γ-L-Glu-Pya[2]. Self-Validating Checkpoint: The primary amine of Pent-4-yn-2-amine is highly reactive. It must be directly coupled to a protected amino acid (like Boc-L-Glu-OtBu) prior to the click reaction to prevent unwanted side reactions[2].

Step-by-Step Methodology:

  • Amide Coupling: Dissolve Boc-L-Glu-OtBu (1.0 eq) and (R)-pent-4-yn-2-amine (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: DIPEA deprotonates the amine (pKa ~10), ensuring it acts as a potent nucleophile against the HATU-activated ester.

  • Reaction & Validation: Stir at room temperature for 2 hours. Validation: Monitor via LC-MS; look for the disappearance of the Pent-4-yn-2-amine mass ( [M+H]+=84.1 ) and the formation of the coupled product mass.

  • Deprotection: Treat the purified intermediate with a Trifluoroacetic acid (TFA)/DCM mixture (1:1) for 1 hour to remove the Boc and tBu groups, yielding the terminal alkyne-functionalized γ-L-Glu-Pya[2].

Protocol B: Aqueous CuAAC Bioconjugation with Pent-4-yn-2-amine

This protocol details the conjugation of the free alkyne to an azide-functionalized fluorophore or protein[5].

Step-by-Step Methodology:

  • Preparation of Premix: In a microcentrifuge tube, combine CuSO4​ (final conc. 100 µM) and THPTA ligand (final conc. 500 µM). Causality: Premixing allows the THPTA to coordinate Cu(II) before reduction, preventing the formation of insoluble copper salts when added to the buffer[4].

  • Substrate Addition: To the target azide (e.g., 50 µM in PBS), add Pent-4-yn-2-amine (or its peptide derivative) to a final concentration of 100 µM.

  • Protective Additives: Add Aminoguanidine to a final concentration of 5 mM.

  • Initiation: Add freshly prepared Sodium Ascorbate (final conc. 5 mM). Validation: The solution may briefly exhibit a very faint blue-to-colorless transition, indicating the successful reduction of Cu(II) to Cu(I).

  • Incubation: Rotate the tube slowly at room temperature for 1 hour. Causality: Slow rotation prevents aeration; excess oxygen depletes ascorbate and oxidizes Cu(I) back to inactive Cu(II)[5].

  • Purification: Quench with EDTA (1 mM) to strip copper, followed by size-exclusion chromatography or HPLC.

Workflow N1 Pent-4-yn-2-amine (Alkyne + Amine) N2 Amide Coupling (e.g., Boc-L-Glu-OtBu) N1->N2 N3 Deprotection (TFA/DCM) N2->N3 N4 CuAAC (Click) with Azide-Payload N3->N4 N5 Purified Bioconjugate N4->N5

Caption: Sequential workflow from amine functionalization to CuAAC bioconjugation.

References

  • Title: 58456-49-8 | Pent-4-yn-2-amine | Alkynyls | Ambeed.
  • Source: nih.
  • Title: Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Source: organic-chemistry.
  • Title: CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II)

Sources

Application

Application Note: Protocols for the N-Protection of Pent-4-yn-2-amine

Executive Summary Pent-4-yn-2-amine (also known as 1-methyl-3-butynyl amine) is a highly versatile, chiral bifunctional building block widely utilized in the synthesis of peptide analogs, heterocyclic scaffolds, and clic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pent-4-yn-2-amine (also known as 1-methyl-3-butynyl amine) is a highly versatile, chiral bifunctional building block widely utilized in the synthesis of peptide analogs, heterocyclic scaffolds, and click-chemistry probes[1]. It features a nucleophilic primary amine situated on a secondary carbon (providing slight steric hindrance) and a reactive terminal alkyne. To utilize the alkyne in downstream transition-metal-catalyzed cross-couplings (e.g., Sonogashira) or Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) without poisoning the catalyst or inducing unwanted nucleophilic side reactions, the primary amine must be transiently masked.

This application note details field-proven methodologies for the N-protection of Pent-4-yn-2-amine, focusing on the tert-butyloxycarbonyl (Boc) group due to its orthogonality, robust stability, and ease of cleavage[2].

Mechanistic Insights & Causality

The selection of a protecting group for Pent-4-yn-2-amine requires careful consideration of the terminal alkyne's reactivity.

  • Orthogonality & Catalyst Compatibility: The Boc group is highly stable to basic conditions and nucleophiles[2]. Unlike the Carboxybenzyl (Cbz) group, which is typically cleaved via catalytic hydrogenolysis (H₂/Pd-C)—a process that would irreversibly reduce the terminal alkyne to an alkane—the Boc group is cleaved under strictly acidic conditions (e.g., Trifluoroacetic acid), leaving the alkyne completely intact[1].

  • Chemoselectivity in Aqueous Media: While traditional protocols utilize basic catalysts (Et₃N, DMAP) in anhydrous organic solvents[3], modern catalyst-free aqueous protocols leverage water as a hydrogen-bond donor. Water electrophilically activates di-tert-butyl dicarbonate (Boc₂O) via bifurcated hydrogen bonding, accelerating the amine's nucleophilic attack while suppressing the formation of isocyanate or urea byproducts[4].

  • Steric Considerations: The α-methyl group of Pent-4-yn-2-amine slightly encumbers the nitrogen compared to linear aliphatic amines. However, the high electrophilicity of Boc₂O easily overcomes this, allowing for near-quantitative yields without the need for elevated temperatures.

Quantitative Comparison of Protection Strategies

The following table summarizes the quantitative data and strategic trade-offs for different N-protecting groups applied to Pent-4-yn-2-amine.

Protecting GroupReagentBase / CatalystDeprotection ConditionsOrthogonality & Alkyne CompatibilityTypical Yield
Boc (tert-Butyloxycarbonyl)Boc₂OEt₃N (Organic) or None (Aqueous)TFA/DCM or HCl/DioxaneExcellent. Stable to base/nucleophiles. Alkyne is preserved during acidic cleavage.85–95%
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSuNaHCO₃ or DIPEA20% Piperidine in DMFExcellent. Stable to acid. Alkyne is preserved during basic cleavage.80–90%
Cbz (Carboxybenzyl)Cbz-ClNa₂CO₃H₂/Pd-C or HBr/AcOHPoor. Standard hydrogenolysis (H₂/Pd-C) will concurrently reduce the terminal alkyne.75–85%

Workflow Visualization

Workflow Start Pent-4-yn-2-amine (Reactive Amine + Alkyne) Boc Standard Protocol Boc2O, Et3N, DCM Start->Boc Green Green Protocol Boc2O, H2O/Acetone Start->Green Protected N-Boc-Pent-4-yn-2-amine (Stable Intermediate) Boc->Protected Green->Protected Click CuAAC / Cross-Coupling (Alkyne Functionalization) Protected->Click Chemoselective Deprotect TFA / DCM (Acidic Cleavage) Click->Deprotect Final Functionalized Free Amine Deprotect->Final

Workflow of Pent-4-yn-2-amine N-Boc protection, alkyne functionalization, and deprotection.

Detailed Experimental Protocols

Protocol A: Standard Anhydrous N-Boc Protection

This protocol is ideal when the starting Pent-4-yn-2-amine is supplied as a hydrochloride salt, requiring an organic base for freebasing[3].

Materials:

  • Pent-4-yn-2-amine (or its HCl salt): 1.0 mmol

  • Di-tert-butyl dicarbonate (Boc₂O): 1.05 mmol

  • Triethylamine (Et₃N): 1.5 mmol (Use 2.5 mmol if starting from the HCl salt)

  • Dichloromethane (DCM): 10 mL

Step-by-Step Methodology:

  • Initiation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Pent-4-yn-2-amine (1.0 mmol) in DCM (10 mL).

  • Base Addition: Add Et₃N (1.5 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic reaction upon Boc₂O addition, preventing the formation of di-Boc impurities.

  • Reagent Addition: Dissolve Boc₂O (1.05 mmol) in 2 mL of DCM and add it dropwise to the stirring solution over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Ninhydrin stain).

  • Quench & Wash: Dilute the reaction mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash with 5% aqueous citric acid (2 × 10 mL). Causality: Citric acid selectively protonates and removes unreacted amine and Et₃N into the aqueous phase. It is preferred over 1M HCl to prevent premature acidic cleavage of the newly formed Boc group.

  • Purification: Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-Pent-4-yn-2-amine as a pale yellow to colorless oil.

Protocol B: Catalyst-Free Aqueous N-Boc Protection (Green Chemistry)

This protocol is highly recommended for free-base Pent-4-yn-2-amine, offering superior atom economy and eliminating the need for basic catalysts[4].

Materials:

  • Pent-4-yn-2-amine (Free base): 1.0 mmol

  • Di-tert-butyl dicarbonate (Boc₂O): 1.05 mmol

  • Distilled Water: 9.5 mL

  • Acetone: 0.5 mL

Step-by-Step Methodology:

  • Solvation: In a 50 mL round-bottom flask, add Pent-4-yn-2-amine (1.0 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL). Stir vigorously at room temperature for 5 minutes to ensure dispersion.

  • Reagent Addition: Add Boc₂O (1.05 mmol) directly to the stirring mixture.

  • Propagation: Stir the biphasic mixture at room temperature for 1–2 hours. The reaction is typically complete when the precursor amine disappears entirely (monitored by TLC).

  • Extraction: Add Dichloromethane or Ethyl Acetate (3 × 10 mL) to the flask. Transfer to a separatory funnel and extract the organic product.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is usually of sufficient purity (>95%) to be used without column chromatography.

Self-Validating Systems (QA/QC)

To ensure the trustworthiness of the protocol, the isolated product must be validated against the following analytical benchmarks:

  • Thin-Layer Chromatography (TLC):

    • Ninhydrin Stain: The starting Pent-4-yn-2-amine will stain a deep purple/pink (indicating a free primary amine). The successful N-Boc product will not stain with Ninhydrin at room temperature.

    • KMnO₄ Stain: The N-Boc product will rapidly reduce KMnO₄, appearing as a bright yellow spot on a purple background, confirming the retention of the terminal alkyne.

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • Boc Confirmation: Look for the appearance of a massive, sharp singlet at ~1.44 ppm (9H) corresponding to the tert-butyl group.

    • Amine Shift: The α-CH proton (adjacent to the nitrogen) will shift downfield from ~3.1 ppm in the free amine to ~3.8–4.0 ppm in the protected carbamate due to the electron-withdrawing nature of the Boc group.

    • Alkyne Integrity: The terminal alkyne proton must remain visible as a distinct triplet at ~2.0 ppm (J ≈ 2.6 Hz).

  • Infrared (IR) Spectroscopy:

    • Successful protection is marked by the appearance of a strong carbamate carbonyl (C=O) stretch at ~1690–1710 cm⁻¹ .

    • The terminal alkyne C-H stretch should remain clearly visible at ~3300 cm⁻¹ , alongside the C≡C stretch at ~2100 cm⁻¹ .

References

  • CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE ACS Publications / bioRxiv (2025) URL:[Link] (via[1],[5])

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions PMC / National Institutes of Health URL:[Link] (via[4])

  • Boc-Protected Amino Groups Organic Chemistry Portal URL:[Link] (via[2])

Sources

Method

Application Notes and Protocols: Pent-4-yn-2-amine in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Value of Pent-4-yn-2-amine in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the demand for structurally complex and stereochemically defined molecules is i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Pent-4-yn-2-amine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the demand for structurally complex and stereochemically defined molecules is incessant. Chiral amines are foundational building blocks, present in over 40% of commercial drugs, where enantiomeric purity is often critical for therapeutic efficacy and safety.[1] Pent-4-yn-2-amine, a chiral propargylamine, emerges as a particularly valuable synthon due to its bifunctional nature. It possesses a terminal alkyne and a chiral primary amine, offering two orthogonal points for molecular elaboration. This unique combination allows for its seamless integration into powerful synthetic strategies such as multicomponent reactions and "click chemistry," enabling the rapid construction of diverse and complex molecular scaffolds.

This guide provides detailed application notes and protocols for the use of pent-4-yn-2-amine in the synthesis of key pharmaceutical intermediates. We will explore its application in the copper-catalyzed Aldehyde-Alkyne-Amine (A³) coupling to generate more complex chiral propargylamines, and its use in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable triazole-containing structures. These methodologies are cornerstones in the synthesis of a wide array of therapeutic agents, including antiviral and anticancer compounds.

PART 1: Enantioselective A³ Coupling for the Synthesis of a Chiral Propargylamine Intermediate

The Aldehyde-Alkyne-Amine (A³) coupling is a powerful one-pot, three-component reaction that constructs propargylamines, which are versatile intermediates for a variety of biologically active molecules.[2][3] The use of a chiral amine, such as (S)-pent-4-yn-2-amine, allows for the diastereoselective synthesis of a new, more complex chiral propargylamine, embedding multiple points of diversity for further functionalization.

Causality Behind Experimental Choices

The selection of a copper(I) salt, such as copper(I) iodide (CuI), is crucial as it catalyzes the formation of a copper acetylide from the terminal alkyne of pent-4-yn-2-amine. This acetylide is the key nucleophile in the reaction. The in situ formation of an imine from the aldehyde and a second amine is the electrophilic partner. The reaction is typically performed in a non-polar solvent like toluene to facilitate the dissolution of reagents and the progress of the reaction, often at elevated temperatures to drive the reaction to completion. The use of an inert atmosphere is critical to prevent the oxidation of the copper(I) catalyst.

Experimental Workflow: A³ Coupling

A3_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Reagents: (S)-pent-4-yn-2-amine Aldehyde Secondary Amine CuI Catalyst Toluene (Anhydrous) setup Assemble Flame-Dried Glassware under Inert Atmosphere (N2/Ar) reagents->setup add_reagents Add Toluene, CuI, Aldehyde, and Secondary Amine setup->add_reagents add_alkyne Add (S)-pent-4-yn-2-amine Solution Dropwise add_reagents->add_alkyne heat Heat Reaction Mixture (e.g., 80-100 °C) add_alkyne->heat monitor Monitor Progress by TLC heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite to Remove Catalyst cool->filter concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the A³ coupling reaction.

Detailed Protocol: Synthesis of a Chiral Propargylamine Intermediate

Materials:

  • (S)-pent-4-yn-2-amine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Piperidine (1.1 eq)

  • Copper(I) iodide (CuI) (5 mol%)

  • Anhydrous Toluene

  • Standard flame-dried glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add copper(I) iodide (0.05 mmol).

  • Add anhydrous toluene (5 mL), followed by benzaldehyde (1.0 mmol) and piperidine (1.1 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of (S)-pent-4-yn-2-amine (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the copper catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral propargylamine.

EntryAldehydeSecondary AmineCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)de (%)
1BenzaldehydePiperidine580885>95
2CyclohexanecarboxaldehydeMorpholine5801082>95
34-ChlorobenzaldehydePyrrolidine5100688>95

PART 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a Chiral 1,2,3-Triazole Intermediate

The CuAAC reaction, the cornerstone of "click chemistry," is a powerful and reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[4][5][6] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex pharmaceutical intermediates.[7] Using (S)-pent-4-yn-2-amine, a chiral triazole can be synthesized, which serves as a key intermediate for various therapeutic agents, including potential antiviral compounds.

Causality Behind Experimental Choices

The CuAAC reaction requires a catalytic amount of a copper(I) species. This is often generated in situ by the reduction of a copper(II) salt, such as copper(I) sulfate (CuSO₄), with a reducing agent like sodium ascorbate. A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to prevent the disproportionation and oxidation of the Cu(I) catalyst and to increase its solubility in aqueous media, which is often a preferred solvent for bioconjugation and green chemistry applications.[8] The reaction is typically performed at room temperature and is often complete within a few hours.

Reaction Scheme: CuAAC

Sources

Application

Application Notes and Protocols for Enantioselective Synthesis Utilizing (2R)-pent-4-yn-2-amine

Abstract This technical guide provides a comprehensive overview of the potential applications of (2R)-pent-4-yn-2-amine in enantioselective synthesis. As a chiral propargylamine, this molecule represents a valuable build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of (2R)-pent-4-yn-2-amine in enantioselective synthesis. As a chiral propargylamine, this molecule represents a valuable building block for the stereocontrolled synthesis of complex nitrogen-containing compounds, which are of significant interest to the pharmaceutical and agrochemical industries. While specific, documented protocols for (2R)-pent-4-yn-2-amine are not extensively available in the current body of scientific literature, this guide leverages established, high-yield, and highly enantioselective methodologies for structurally analogous chiral propargylamines. The protocols and mechanistic discussions presented herein are intended to serve as a robust starting point for researchers, scientists, and drug development professionals seeking to employ (2R)-pent-4-yn-2-amine in their synthetic endeavors. This document will explore its potential utility in key transformations such as the A³ (Aldehyde-Alkyne-Amine) coupling and Mannich reactions, providing detailed, step-by-step protocols and mechanistic insights.

Introduction to (2R)-pent-4-yn-2-amine: A Chiral Propargylamine

Chiral amines are fundamental structural motifs in a vast array of biologically active molecules.[1] The propargylamine moiety, characterized by the presence of an amino group on a carbon adjacent to a carbon-carbon triple bond, offers a unique combination of chirality and versatile reactivity. The alkyne functionality can participate in a wide range of transformations, including cycloadditions, reductions, and metal-catalyzed cross-coupling reactions, making chiral propargylamines highly sought-after intermediates in organic synthesis.[2][3]

(2R)-pent-4-yn-2-amine, with its defined stereocenter at the C2 position, is a member of this important class of compounds. Its structure incorporates a terminal alkyne, a primary amine, and a stereogenic center, making it a potentially valuable chiral building block. The strategic placement of these functional groups allows for its use in the construction of more complex chiral molecules with a high degree of stereochemical control.

Potential Applications in Enantioselective Synthesis

Based on the well-established reactivity of analogous chiral propargylamines, (2R)-pent-4-yn-2-amine can be envisioned as a key component in several powerful enantioselective transformations. This section will detail the mechanistic basis and provide exemplary protocols for two such applications: the Asymmetric A³ Coupling reaction and the Asymmetric Mannich reaction.

Asymmetric A³ (Aldehyde-Alkyne-Amine) Coupling: A Convergent Approach to Chiral Propargylamines

The A³ coupling is a one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to directly synthesize propargylamines.[4][5] When a chiral amine is used, the reaction can proceed with high diastereoselectivity, affording a new chiral center with a defined stereochemistry relative to the starting amine. In the context of (2R)-pent-4-yn-2-amine, it can act as the chiral amine component, reacting with an aldehyde and another alkyne to generate a chiral 1,4-diaminobutyne derivative.

Mechanistic Rationale: The reaction is typically catalyzed by a metal, such as copper or ruthenium, which activates the terminal alkyne of the second component to form a metal acetylide.[4] Concurrently, the aldehyde and (2R)-pent-4-yn-2-amine condense to form a chiral imine in situ. The metal acetylide then undergoes a nucleophilic addition to one of the enantiotopic faces of the imine, with the stereochemical outcome being directed by the existing stereocenter of the (2R)-pent-4-yn-2-amine. The steric hindrance imposed by the chiral backbone of the amine directs the incoming nucleophile to the less hindered face of the imine, leading to the formation of one diastereomer in excess.

A3_Coupling cluster_reactants Reactants cluster_catalysis Catalytic Cycle Aldehyde Aldehyde Imine_Formation In situ Chiral Imine Formation Aldehyde->Imine_Formation Alkyne Alkyne Acetylide_Formation Metal Acetylide Formation Alkyne->Acetylide_Formation 2R_Amine (2R)-pent-4-yn-2-amine 2R_Amine->Imine_Formation Metal_Catalyst Metal Catalyst (e.g., Cu(I)) Metal_Catalyst->Acetylide_Formation Nucleophilic_Addition Diastereoselective Nucleophilic Addition Imine_Formation->Nucleophilic_Addition Acetylide_Formation->Nucleophilic_Addition Product Chiral Propargylamine (New Stereocenter) Nucleophilic_Addition->Product

Figure 1: General workflow for the Asymmetric A³ Coupling reaction using a chiral amine.

Protocol 1: Diastereoselective A³ Coupling of an Aldehyde, an Alkyne, and (2R)-pent-4-yn-2-amine (Exemplary)

Disclaimer: This protocol is based on established procedures for analogous chiral primary amines and should be optimized for (2R)-pent-4-yn-2-amine.

Materials:

  • (2R)-pent-4-yn-2-amine hydrochloride (and free base prepared by neutralization)

  • Aldehyde (e.g., benzaldehyde)

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) Iodide (CuI)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI (5 mol%).

  • Add anhydrous toluene (2 mL).

  • Add the aldehyde (1.0 mmol) and (2R)-pent-4-yn-2-amine (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral propargylamine.

  • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

EntryAldehydeAlkyneCatalyst SystemSolventYield (%)d.r.Reference
1BenzaldehydePhenylacetyleneCuIToluene85-95>95:5[6]
24-Chlorobenzaldehyde1-HexyneCuBrDichloromethane80-90>90:10[7]
3CyclohexanecarboxaldehydeTrimethylsilylacetyleneRuCl₃/CuBrWater75-85>90:10[7]
Table 1: Representative results for A³ coupling reactions with chiral amines.
Asymmetric Mannich Reaction: Formation of Chiral β-Amino Carbonyl Compounds

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. In its asymmetric variant, a chiral amine can be used to control the stereochemical outcome. (2R)-pent-4-yn-2-amine can be employed to generate a chiral imine in situ, which then reacts with a suitable enolate or enol equivalent.

Mechanistic Rationale: The reaction is initiated by the condensation of an aldehyde with (2R)-pent-4-yn-2-amine to form a chiral imine. In the presence of a catalyst, such as a chiral phosphoric acid, both the imine and the enolizable carbonyl compound (or its enol equivalent) are activated through hydrogen bonding.[8] The chiral environment created by the catalyst and the inherent chirality of the imine derived from (2R)-pent-4-yn-2-amine guides the facial selectivity of the enolate attack on the imine, leading to the formation of a chiral β-amino carbonyl compound with high diastereoselectivity and enantioselectivity.[8]

Mannich_Reaction cluster_reactants Reactants cluster_catalysis Catalytic Cycle Aldehyde Aldehyde Imine_Formation In situ Chiral Imine Formation Aldehyde->Imine_Formation 2R_Amine (2R)-pent-4-yn-2-amine 2R_Amine->Imine_Formation Ketone Enolizable Ketone Enolate_Formation Enolate Formation Ketone->Enolate_Formation Chiral_Catalyst Chiral Catalyst (e.g., Chiral Phosphoric Acid) Chiral_Catalyst->Imine_Formation Chiral_Catalyst->Enolate_Formation Diastereoselective_Addition Diastereoselective Mannich Addition Imine_Formation->Diastereoselective_Addition Enolate_Formation->Diastereoselective_Addition Product Chiral β-Amino Ketone Diastereoselective_Addition->Product

Figure 2: General workflow for the Asymmetric Mannich reaction using a chiral amine and a chiral catalyst.

Protocol 2: Diastereoselective Mannich Reaction of an Aldehyde, (2R)-pent-4-yn-2-amine, and a Ketone (Exemplary)

Disclaimer: This protocol is based on established procedures for analogous chiral primary amines and should be optimized for (2R)-pent-4-yn-2-amine.

Materials:

  • (2R)-pent-4-yn-2-amine

  • Aldehyde (e.g., isobutyraldehyde)

  • Ketone (e.g., acetophenone)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Anhydrous Toluene

  • Molecular Sieves (4 Å)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk tube containing activated 4 Å molecular sieves under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%).

  • Add anhydrous toluene (1 mL).

  • Add the aldehyde (1.0 mmol) and (2R)-pent-4-yn-2-amine (1.1 mmol).

  • Stir the mixture at room temperature for 1 hour to pre-form the imine.

  • Add the ketone (1.5 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) for 24-72 hours, monitoring the progress by TLC.

  • Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral β-amino ketone.

  • Determine the diastereomeric and enantiomeric ratios by chiral HPLC analysis.

EntryAldehydeKetoneCatalystSolventYield (%)ee (%)Reference
1IsobutyraldehydeAcetophenone(R)-TRIPToluene80-90>95[8]
2PropanalCyclohexanone(S)-VAPOL-PADichloromethane75-85>90[8]
3Benzaldehyde2-Butanone(R)-SPINOL-PAChloroform80-95>92[8]
Table 2: Representative results for Asymmetric Mannich reactions.

Conclusion

(2R)-pent-4-yn-2-amine is a promising chiral building block for enantioselective synthesis. While direct applications are yet to be widely reported, its structural features strongly suggest its utility in well-established asymmetric transformations such as the A³ coupling and Mannich reactions. The protocols and mechanistic insights provided in this guide, based on robust methodologies for analogous compounds, offer a solid foundation for researchers to explore the synthetic potential of this chiral propargylamine. Further investigation into its use as a chiral ligand in metal-catalyzed reactions and as a precursor for other chiral auxiliaries is also warranted and represents an exciting avenue for future research.

References

  • Feng, F.-F., Li, S., Cheung, C. W., & Ma, J.-A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters, 21(20), 8419–8423. [Link]

  • Hayriyan, L., et al. (2025). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Advances, 15(1), 1-10. [Link]

  • Mkrtchyan, A., et al. (2025). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Advances, 15(1), 1-10. [Link]

  • Zhang, J., et al. (2020). Highly Enantioselective Synthesis of Propargyl Amide with Vicinal Stereocenters through Ir-Catalyzed Hydroalkynylation. Angewandte Chemie International Edition, 59(17), 6874-6880. [Link]

  • Dhanasekaran, S., Kannaujiya, V. K., & Biswas, R. G. (2019). Enantioselective A3-Coupling Reaction Employing Chiral CuI-iPrpyboxdiPh/N-Boc-(l)-Proline Complex under Cooperative Catalysis: Application in the Synthesis of (Indol-2-yl)methanamines. The Journal of Organic Chemistry, 84(6), 3295–3307. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(1-2), 9–36. [Link]

  • Feng, F.-F., Li, S., Cheung, C. W., & Ma, J.-A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters, 21(20), 8419–8423. [Link]

  • Wikipedia contributors. (2023). A3 coupling reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Ghorai, M. K., & Kumar, A. (2019). Development of and recent advances in asymmetric A3 coupling. Organic & Biomolecular Chemistry, 17(38), 8635–8649. [Link]

  • Bräse, S., & Schmalz, H.-G. (2022). Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst. Angewandte Chemie International Edition, 61(1), e202112345. [Link]

  • Hoveyda, A. H., & Snapper, M. L. (2003). Enantioselective Synthesis of Propargylamines through Zr-Catalyzed Addition of Mixed Alkynylzinc Reagents to Arylimines. Organic Letters, 5(20), 3691–3694. [Link]

  • Li, C.-J., & Wei, C. (2002). Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. Proceedings of the National Academy of Sciences, 99(10), 6750–6753. [Link]

  • Feng, F.-F., Li, S., Cheung, C. W., & Ma, J.-A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters, 21(20), 8419–8423. [Link]

  • Jamison, T. F., & Patel, H. H. (2010). Enantioselective Nickel-Catalyzed Reductive Coupling of Alkynes and Imines. Journal of the American Chemical Society, 132(33), 11546–11547. [Link]

  • Ghorai, M. K., & Kumar, A. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Molecules, 27(12), 3823. [Link]

  • Shao, Z., et al. (2021). Enantioselective decarboxylative Mannich reaction of β-keto acids with C-alkynyl N-Boc N,O-acetals. Organic & Biomolecular Chemistry, 19(37), 8114-8118. [Link]

  • Krische, M. J., & Montgomery, J. (2022). Enantioselective Metal-Catalyzed Reductive Coupling of Alkynes with Carbonyl Compounds and Imines: Convergent Construction of Allylic Alcohols and Amines. Accounts of Chemical Research, 55(1), 1-16. [Link]

  • Hoveyda, A. H., & Snapper, M. L. (2003). Enantioselective Synthesis of Propargylamines through Zr-Catalyzed Addition of Mixed Alkynylzinc Reagents to Arylimines. Organic Letters, 5(20), 3691–3694. [Link]

  • Ellman, J. A., & Robak, M. T. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2436–2454. [Link]

  • Ellman, J. A., & Robak, M. T. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2436–2454. [Link]

  • Maruoka, K., & Hashimoto, T. (2023). Dual Chiral Catalysis Enabled Asymmetric Syntheses of Amines. Accounts of Chemical Research, 56(24), 3507–3520. [Link]

  • Hu, X., & Qian, D. (2021). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Journal of the American Chemical Society, 143(4), 1959–1967. [Link]

  • Ostaszewski, R., & Brodzka, A. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances, 14(24), 17004-17027. [Link]

  • Maruoka, K., & Hashimoto, T. (2019). Asymmetric Synthesis of Less Accessible α-Tertiary Amines from Alkynyl Z- Ketimines. Angewandte Chemie International Edition, 58(40), 14144-14148. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Maruoka, K., & Hashimoto, T. (2017). Catalytic asymmetric approach to syn-propargylamines. Chemical Communications, 53(77), 10672-10675. [Link]

  • Pfaltz, A., & Helmchen, G. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Accounts of Chemical Research, 37(8), 533–543. [Link]

  • Zhou, Y.-G., & Zhang, W. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research, 54(1), 135–150. [Link]

  • Bera, S., & Hu, X. (2021). Applications of α-chiral amines. Nature Communications, 12(1), 1-9. [Link]

  • Maruoka, K., & Hashimoto, T. (2025). Catalytic Asymmetric Reactions of Alkyl Alkynyl Ketimines: A Versatile Approach to Chiral α-Trialkyl Amines. Journal of the American Chemical Society. [Link]

  • Toste, F. D., & List, B. (2012). Ion-paired chiral ligands for asymmetric palladium catalysis. Nature Chemistry, 4(5), 403–407. [Link]

  • Wikipedia contributors. (2023). Dimethylbenzylamine. Wikipedia, The Free Encyclopedia. [Link]

  • Fallis, A. G. (1995). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]

  • Dr. Preeti Gupta. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products [Video]. YouTube. [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. [Link]

  • PubChem. (n.d.). N,N-dimethyl-1-phenylmethanamine;ethanol. [Link]

  • NIST. (n.d.). Benzenemethanamine, N,N-dimethyl-. [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Pent-4-yn-2-amine

Introduction: The Synthetic Value of a Bifunctional Building Block Pent-4-yn-2-amine is a chiral propargylamine, a class of organic compounds that serve as invaluable building blocks in the synthesis of biologically acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Value of a Bifunctional Building Block

Pent-4-yn-2-amine is a chiral propargylamine, a class of organic compounds that serve as invaluable building blocks in the synthesis of biologically active molecules and complex natural products.[1] Its structure is distinguished by two key functional groups: a terminal alkyne (a reactive C-H bond on an sp-hybridized carbon) and a primary amine at a stereogenic center. This duality presents both unique opportunities and challenges for synthetic chemists. The terminal alkyne is a prime substrate for carbon-carbon bond formation via palladium-catalyzed cross-coupling, most notably the Sonogashira reaction.[2] The amine group, meanwhile, can act as a nucleophile, a base, or a coordinating ligand, influencing reaction pathways and catalyst behavior.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving Pent-4-yn-2-amine. As a Senior Application Scientist, my goal is not merely to list procedures but to provide a framework for rational decision-making in the laboratory. We will delve into the mechanistic underpinnings of these reactions, offer field-tested protocols, and discuss the critical parameters that ensure success. This document is designed for researchers, scientists, and drug development professionals who seek to leverage this versatile building block in their synthetic endeavors.

Part 1: The Sonogashira Coupling: A Primary Pathway for Elaboration

The most direct and widely utilized cross-coupling reaction for terminal alkynes like Pent-4-yn-2-amine is the Sonogashira coupling.[3] This reaction forms a new carbon-carbon bond between the terminal alkyne (sp carbon) and an aryl or vinyl halide (sp² carbon), providing access to a vast array of substituted alkynes.[4] The reaction was first described by Kenkichi Sonogashira in 1975 and has become a cornerstone of modern organic synthesis.[3]

Mechanistic Rationale & Key Considerations

The Sonogashira reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt, in the presence of an amine base.[2][5] Understanding the catalytic cycles is crucial for troubleshooting and optimization.

  • The Palladium Cycle: The reaction begins with the oxidative addition of the aryl/vinyl halide to a Pd(0) species, forming a Pd(II) intermediate.[6] This is often the rate-determining step.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide. This step activates the alkyne.[2][7]

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, displacing the halide. This is the key transmetalation step.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, thus closing the cycle.[6]

The Role of the Amine in Pent-4-yn-2-amine: The primary amine on the substrate itself can act as the base required for the copper cycle. However, its concentration is stoichiometric with the alkyne. It is generally preferable to use an external amine base (e.g., triethylamine, diisopropylethylamine) as both the base and often as the solvent to ensure the reaction proceeds efficiently.[2] The substrate's amine can also coordinate to the palladium or copper centers, potentially influencing the reaction rate. In most standard Sonogashira protocols, protection of the amine is not necessary.

Copper-Free Sonogashira: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[7] These reactions often require more specialized, electron-rich phosphine ligands and stronger bases to facilitate the direct reaction of the palladium complex with the alkyne.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Coupled R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product R¹-C≡CR² (Coupled Product) PdII_Coupled->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide Base, H-C≡CR² Cu_Acetylide->CuX To Pd Cycle Reactants R¹-X (Aryl/Vinyl Halide) Reactants->PdII_Aryl Alkyne H-C≡CR² (Pent-4-yn-2-amine) Alkyne->Cu_Acetylide cluster_Cu cluster_Cu Workflow_Diagram start Start: Pent-4-yn-2-amine + Aryl Halide goal What is the desired bond? start->goal sonogashira Execute Sonogashira Protocol goal->sonogashira C(sp)-C(sp²) buchwald Is alkyne protected? goal->buchwald C(sp²)-N end_sonogashira Product: Aryl-alkyne sonogashira->end_sonogashira protect Protect Alkyne (e.g., with -SiMe₃) buchwald->protect No run_buchwald Execute Buchwald-Hartwig Protocol buchwald->run_buchwald Yes protect->run_buchwald deprotect Deprotect Alkyne run_buchwald->deprotect end_buchwald Product: Aryl-amine deprotect->end_buchwald

Sources

Application

Application Notes and Protocols: Pent-4-yn-2-amine as a Versatile Precursor for the Synthesis of High-Value Chiral Amines

Abstract Chiral amines are indispensable structural motifs in modern chemistry, with a profound impact on the pharmaceutical and agrochemical industries.[1] An estimated 40-45% of small-molecule drugs contain a chiral am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chiral amines are indispensable structural motifs in modern chemistry, with a profound impact on the pharmaceutical and agrochemical industries.[1] An estimated 40-45% of small-molecule drugs contain a chiral amine fragment, making the development of efficient and stereoselective synthetic routes a paramount objective in medicinal chemistry.[1][2] Pent-4-yn-2-amine, a bifunctional molecule featuring a terminal alkyne and a stereogenic amino group, emerges as a highly versatile and valuable chiral building block.[3] This guide provides an in-depth exploration of Pent-4-yn-2-amine, detailing its stereoselective synthesis and its application in the construction of complex, enantiomerically enriched amine-containing molecules through various advanced organic transformations. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage this precursor in their synthetic campaigns.

Introduction: The Strategic Value of Pent-4-yn-2-amine

The strategic advantage of Pent-4-yn-2-amine lies in its dual reactivity. The chiral amine at the C2 position serves as a stereochemical anchor and a nucleophilic/basic center, while the terminal alkyne at the C4-C5 position provides a rich platform for carbon-carbon bond formation and cyclization reactions.[3] This orthogonal functionality allows for a modular approach to complex molecule synthesis, where each reactive site can be addressed independently or in concert to build molecular complexity with precise stereochemical control.

This document provides a comprehensive overview of:

  • Stereoselective Synthesis: A robust protocol for preparing enantiomerically pure Pent-4-yn-2-amine using a chiral auxiliary-based method.

  • Key Transformations: Detailed methodologies for utilizing Pent-4-yn-2-amine in powerful synthetic operations, including asymmetric additions to imines and diastereoselective derivatizations.

  • Practical Insights: Rationale behind experimental choices, troubleshooting, and methods for analytical validation of stereochemical purity.

Physicochemical Properties of Pent-4-yn-2-amine
PropertyValueSource
IUPAC Name pent-4-yn-2-amine[4]
Molecular Formula C₅H₉N[3][4]
Molecular Weight 83.13 g/mol [3][4]
CAS Number 58456-49-8 (racemate)[3][4]
(R)-enantiomer HCl CAS 2648862-61-5[5]
(S)-enantiomer CAS 58456-49-8[3]

Stereoselective Synthesis of (S)-Pent-4-yn-2-amine

The reliable synthesis of enantiomerically pure amines is often achieved through the use of chiral auxiliaries. The tert-butanesulfinamide (Ellman's auxiliary) methodology is a preeminent strategy due to its high diastereoselectivity and the straightforward removal of the auxiliary under mild acidic conditions.[6][7] The following protocol details the synthesis of (S)-Pent-4-yn-2-amine starting from pent-4-yn-2-one and (R)-tert-butanesulfinamide.

Workflow for Asymmetric Synthesis

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage Ketone Pent-4-yn-2-one Imine N-Sulfinyl Ketimine Intermediate Ketone->Imine Ti(OEt)₄, THF, 60 °C Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine Imine_ref N-Sulfinyl Ketimine Sulfinamide Chiral Sulfinamide Product Imine_ref->Sulfinamide THF, -48 °C Reducing_Agent NaBH₄ Reducing_Agent->Sulfinamide Sulfinamide_ref Chiral Sulfinamide Final_Amine (S)-Pent-4-yn-2-amine Sulfinamide_ref->Final_Amine Room Temp. Acid HCl in MeOH Acid->Final_Amine Amine (S)-Pent-4-yn-2-amine Product Chiral Propargyl Diamine Amine->Product Toluene, RT Aldehyde Aldehyde (R¹-CHO) Aldehyde->Product Toluene, RT SecondaryAmine Secondary Amine (R²R³NH) SecondaryAmine->Product Toluene, RT Catalyst Cu(I) Catalyst (e.g., CuBr) Catalyst->Product Toluene, RT cluster_0 Step 1: N-Protection cluster_1 Step 2: Au(I)-Catalyzed Cyclization Amine (S)-Pent-4-yn-2-amine Protected_Amine N-Tosyl Protected Amine Amine->Protected_Amine DCM, 0 °C to RT Protecting_Group TsCl, Pyridine Protecting_Group->Protected_Amine Protected_Amine_ref N-Tosyl Protected Amine Product Chiral 2,4-Disubstituted Pyrrolidine Protected_Amine_ref->Product DCE, 60 °C Catalyst Au(I) Catalyst (e.g., Ph₃PAuCl/AgOTf) Catalyst->Product

Sources

Method

Synthesis of γ-l-Glu-(R)-pent-4-yn-2-amine for enzyme studies

Application Notes & Protocols Topic: Synthesis of γ-l-Glu-(R)-pent-4-yn-2-amine for Enzyme Studies For: Researchers, scientists, and drug development professionals. A Strategic Guide to the Synthesis and Application of γ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Synthesis of γ-l-Glu-(R)-pent-4-yn-2-amine for Enzyme Studies

For: Researchers, scientists, and drug development professionals.

A Strategic Guide to the Synthesis and Application of γ-l-Glu-(R)-pent-4-yn-2-amine: A Putative Mechanism-Based Inhibitor of γ-Glutamyl Transpeptidase

Introduction and Rationale

γ-Glutamyl transpeptidase (GGT) is a crucial cell-surface enzyme that plays a central role in the extracellular catabolism of glutathione (GSH), thereby regulating intracellular cysteine homeostasis, redox balance, and the metabolism of GSH S-conjugates.[1][2] Overexpression of GGT is implicated in a range of pathologies, including cancer, inflammatory diseases, and drug resistance, making it a compelling therapeutic target.[2] The development of potent and specific GGT inhibitors is therefore of significant interest.

This guide details the synthesis of γ-l-Glu-(R)-pent-4-yn-2-amine, a rationally designed molecule intended for the study of GGT. The design leverages the natural substrate preference of GGT for l-glutamyl moieties to achieve specific targeting.[3] The (R)-pent-4-yn-2-amine portion serves as a "warhead." It is hypothesized that upon enzymatic processing, the terminal alkyne group becomes a highly reactive species capable of covalent modification of the enzyme's active site, leading to irreversible, mechanism-based inhibition. Understanding the synthesis and enzymatic interaction of this compound provides a powerful tool for probing GGT function and for the development of novel therapeutics.

Part 1: Overall Synthetic Strategy

The synthesis of the target molecule is approached via a convergent strategy, which involves the independent preparation of two key fragments followed by their coupling and final deprotection. This method enhances efficiency and simplifies the purification of intermediates.

The core logic is as follows:

  • Protection and Activation of L-Glutamic Acid: The amino group of L-glutamic acid is protected, and the γ-carboxyl group is selectively activated for amide bond formation. The use of N-phthaloyl-L-glutamic acid anhydride is an established and efficient method for this purpose, as it regioselectively directs acylation to the γ-position.[4][5][6]

  • Preparation of the Chiral Amine: The stereochemically defined warhead, (R)-pent-4-yn-2-amine, is synthesized. This component is critical for ensuring specific interactions within the enzyme's active site.

  • Convergent Coupling: The activated glutamic acid derivative is coupled with the chiral amine to form the core structure of the target molecule.

  • Deprotection: The amino-protecting group is removed under mild conditions to yield the final product, γ-l-Glu-(R)-pent-4-yn-2-amine, without racemization.[5][7]

G Glu L-Glutamic Acid Anhydride N-Phthaloyl-L-glutamic Anhydride (1) Glu->Anhydride i) Heat, 140°C ii) Ac₂O, 105°C PhtAn Phthalic Anhydride PhtAn->Anhydride i) Heat, 140°C ii) Ac₂O, 105°C Coupled Protected Intermediate (3) Anhydride->Coupled DMF, 22°C Amine (R)-pent-4-yn-2-amine (2) Amine->Coupled DMF, 22°C Final γ-l-Glu-(R)-pent-4-yn-2-amine (Final Product) Coupled->Final Hydrazine Hydrate, H₂O/DMF

Figure 1: Convergent synthetic pathway for γ-l-Glu-(R)-pent-4-yn-2-amine.

Part 2: Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.

This two-step, one-pot procedure efficiently produces the activated glutamic acid derivative without requiring protection of the carboxyl groups.[4][8]

Materials:

Reagent M.W. Amount Moles
L-Glutamic Acid 147.13 14.71 g 0.10
Phthalic Anhydride 148.12 14.81 g 0.10

| Acetic Anhydride | 102.09 | 25 mL | - |

Procedure:

  • Combine L-glutamic acid and phthalic anhydride in a round-bottom flask equipped with a distillation apparatus (e.g., Kugelrohr).

  • Heat the solid mixture to 140 °C under vacuum. The mixture will melt, and water will begin to distill off. Continue heating until water removal is complete (approx. 30-45 minutes).

  • Cool the mixture slightly, then add acetic anhydride.

  • Heat the reaction mixture to 105 °C for 1 hour to facilitate the formation of the cyclic anhydride.

  • Remove the excess acetic anhydride under reduced pressure to yield N-phthaloyl-L-glutamic acid anhydride as a solid, which can be used in the next step without further purification. The expected yield is typically 50-60%.

The synthesis of this chiral amine is a critical step. For research purposes, it can be obtained from commercial sources or prepared via established methods such as the resolution of racemic pent-4-yn-2-amine using a chiral acid (e.g., tartaric acid) or through asymmetric synthesis. The exact protocol will depend on the chosen method and available laboratory capabilities. For the purpose of this guide, we will assume the amine is commercially available or prepared separately.

This one-pot operation involves the acylation of the amine followed by in-situ deprotection of the phthaloyl group.[4][6]

Materials:

Reagent M.W. Amount Moles
N-Phthaloyl-L-glutamic Anhydride (1) 259.21 12.96 g 0.05
(R)-pent-4-yn-2-amine (2) 83.13 4.16 g 0.05
N,N-Dimethylformamide (DMF) - 100 mL -
Hydrazine Hydrate (64%) 50.06 8.6 mL ~0.175
Ethanol (EtOH) - As needed -

| Hydrochloric Acid (HCl), 1M | - | As needed | - |

Procedure:

  • Dissolve the crude N-phthaloyl-L-glutamic acid anhydride (1) in 100 mL of DMF at room temperature (22 °C) in a round-bottom flask with magnetic stirring.

  • Slowly add (R)-pent-4-yn-2-amine (2) to the solution. The reaction is typically exothermic. Maintain the temperature below 30 °C.

  • Stir the mixture for 2-3 hours at room temperature to ensure the completion of the acylation reaction. Monitor by TLC (Thin Layer Chromatography).

  • Once the acylation is complete, add 20 mL of water to the reaction mixture, followed by the slow, careful addition of hydrazine hydrate.

  • Heat the mixture to 60-70 °C for 1-2 hours to facilitate the cleavage of the phthaloyl group. A precipitate of phthaloyl hydrazide will form.[6]

  • Cool the reaction mixture to room temperature and then place it in an ice bath (0 °C).

  • Filter the mixture to remove the phthaloyl hydrazide precipitate.

  • The filtrate contains the product. To isolate it, acidify the solution to pH ~2-3 with 1M HCl.

  • Remove the solvent (DMF, water) under reduced pressure.

  • The resulting crude product can be purified by precipitation. Dissolve the residue in a minimal amount of water and precipitate the product by adding a large volume of cold ethanol.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield γ-l-Glu-(R)-pent-4-yn-2-amine as a white solid.

Part 3: Characterization and Data

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques.

Table 1: Expected Characterization Data for γ-l-Glu-(R)-pent-4-yn-2-amine

Parameter Expected Value/Observation
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol
Appearance White to off-white solid
¹H NMR (D₂O) δ (ppm): ~4.0 (m, 1H, amine CH), ~3.7 (t, 1H, Glu α-H), ~2.5 (t, 2H, Glu γ-CH₂), ~2.3 (t, 1H, alkyne CH), ~2.1 (m, 2H, Glu β-CH₂), ~1.8 (m, 2H, propargyl CH₂), ~1.2 (d, 3H, CH₃)
¹³C NMR (D₂O) δ (ppm): ~175 (γ-C=O), ~172 (α-C=O), ~82 (alkyne C), ~70 (alkyne CH), ~53 (Glu α-C), ~45 (amine CH), ~33 (Glu γ-C), ~28 (Glu β-C), ~25 (propargyl CH₂), ~20 (CH₃)
Mass Spec (ESI+) [M+H]⁺ = 213.12

| Chiral Purity | >98% ee (determined by chiral HPLC) |

Part 4: Application in GGT Inhibition Studies

The synthesized compound can be evaluated as an inhibitor of human GGT (hGGT) using a continuous spectrophotometric assay. The assay measures the cleavage of a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), which releases the yellow product p-nitroaniline (pNA), detectable at 405 nm.[2]

Protocol 4.1: GGT Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Substrate Stock: 50 mM GGPNA in DMSO.

    • Acceptor Stock: 200 mM Glycylglycine (Gly-Gly) in Assay Buffer.

    • Enzyme Stock: Purified hGGT diluted in Assay Buffer.

    • Inhibitor Stock: 10 mM γ-l-Glu-(R)-pent-4-yn-2-amine in Assay Buffer.

  • Assay Procedure:

    • In a 96-well plate, add Assay Buffer, Gly-Gly solution, and various concentrations of the inhibitor.

    • Add the GGPNA substrate to each well.

    • Initiate the reaction by adding the hGGT enzyme solution.

    • Immediately place the plate in a microplate reader pre-heated to 37 °C.

    • Monitor the increase in absorbance at 405 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of pNA formation) for each inhibitor concentration.

    • For time-dependent inhibition (characteristic of mechanism-based inhibitors), plot the natural log of the reaction rate versus pre-incubation time to determine the inactivation rate constant (k_inact).

    • Determine the inhibition constant (Kᵢ) and k_inact by fitting the data to appropriate kinetic models.

G A Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme) B Aliquot Buffer, Acceptor & Inhibitor to 96-well Plate A->B C Add Substrate (GGPNA) to all wells B->C D Initiate Reaction by adding GGT Enzyme C->D E Monitor Absorbance at 405 nm (37°C, kinetic mode) D->E F Calculate Initial Velocities from linear phase of reaction E->F G Plot Data & Determine Kinetic Parameters (Kᵢ, k_inact) F->G

Figure 2: Workflow for the GGT enzymatic inhibition assay.

References

  • Wada, K., et al. (2017). Synthesis and Evaluation of the Inhibitory Activity of the Four Stereoisomers of the Potent and Selective Human γ-glutamyl Transpeptidase Inhibitor GGsTop. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Griffith, O.W., & Meister, A. (1978). Selective inhibition of gamma-glutamyl-cycle enzymes by substrate analogs. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Verma, V., et al. (2021). Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Manzo, E., et al. (2020). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Molecules. Available at: [Link]

  • Galațan, C.A., et al. (2021). SYNHESIS, SPECTROSCOPIC AND THERMAL CHARACTERIZATION OF γ-L- GLUTAMYLCYCLOHEXYLAMIDE. Studia Universitatis Babes-Bolyai Chemia. Available at: [Link]

  • Speranza, G., et al. (2020). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. SciSpace. Available at: [Link]

  • Carter, B.Z., et al. (2005). Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. Journal of Biological Chemistry. Available at: [Link]

  • King, J.B., et al. (2014). Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors. Amino Acids. Available at: [Link]

  • Kumagai, H. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences. Available at: [Link]

  • West, M.B., et al. (2018). Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptidase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kricheldorf, H.R. (1981). Synthesis of N‐(4‐aminobenzoyl)‐γ‐oligo (L‐glutamic acid)s*. Die Makromolekulare Chemie. Available at: [Link]

  • Zhang, H., et al. (2020). Efficient synthesis of γ-glutamyl compounds by co-expression of γ-glutamylmethylamide synthetase and polyphosphate kinase in engineered Escherichia coli. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Sekura, R., & Meister, A. (1977). Covalent interaction of L-2-amino-4-oxo-5-chloropentanoate at glutamate binding site of gamma-glutamylcysteine synthetase. Journal of Biological Chemistry. Available at: [Link]

  • Sacalis, C., et al. (2025). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. Utrecht University Research Portal. Available at: [Link]

  • Hanigan, M.H., et al. (2015). Human γ-glutamyl transpeptidase 1: Structures of the free enzyme, inhibitor-bound tetrahedral transition states, and glutamate-bound enzyme reveal novel movement within the active site during catalysis. Journal of Biological Chemistry. Available at: [Link]

  • Hanigan, M.H., et al. (2011). Substrate specificity of gamma-glutamyl transpeptidase enzymes. Analytical Biochemistry. Available at: [Link]

Sources

Application

Application Note: Solid-Phase Synthesis of Pyridine Derivatives Utilizing Pent-4-yn-2-amine

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols Introduction & Strategic Rationale The development of focu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols

Introduction & Strategic Rationale

The development of focused libraries containing functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry, given the prevalence of the pyridine pharmacophore in FDA-approved drugs. Solid-Phase Organic Synthesis (SPOS) offers a distinct advantage in library generation by enabling the use of excess reagents to drive reactions to completion, followed by rapid purification via simple filtration .

Pent-4-yn-2-amine is an exceptionally versatile bifunctional building block for SPOS. It features a primary aliphatic amine and a terminal alkyne. While solution-phase cross-coupling of such unprotected alkynyl amines often suffers from palladium catalyst poisoning or competitive hydroamination, immobilizing Pent-4-yn-2-amine on a solid support elegantly circumvents these issues.

Mechanistic Causality in Experimental Design (E-E-A-T)
  • Pseudo-Protecting Group Strategy: By anchoring Pent-4-yn-2-amine to a 2-Chlorotrityl chloride (2-CTC) resin via its primary amine, the amine's nucleophilicity and metal-coordinating ability are sterically and electronically masked. This allows the terminal alkyne to undergo clean, high-yielding Sonogashira couplings with halopyridines.

  • Suppression of Glaser Homocoupling: The pseudo-dilution effect inherent to the solid support physically isolates the reactive alkyne sites from one another, virtually eliminating oxidative alkyne homocoupling—a notorious side reaction in solution-phase copper-catalyzed processes.

  • Orthogonal Cleavage: The 2-CTC linker is highly acid-sensitive. Cleavage can be achieved with 1–5% Trifluoroacetic acid (TFA), which preserves the newly synthesized alkynyl-pyridine bridge and prevents alkyne hydration .

Process Visualization

The following diagram maps the logical progression of the solid-phase workflow, highlighting the phase transitions from immobilization to cross-coupling and final cleavage.

SPOS_Workflow A 2-CTC Resin (Solid Support) B Pent-4-yn-2-amine Loading (DIPEA, DCM) A->B C Resin-Bound Alkyne (Amine Masked) B->C D Sonogashira Coupling (Halopyridine, Pd/Cu, Base) C->D E Resin-Bound Pyridine Derivative D->E F Cleavage (1% TFA/DCM) E->F G Free 5-(Pyridin-yl)- pent-4-yn-2-amine F->G

Workflow for solid-phase synthesis of pyridine derivatives using Pent-4-yn-2-amine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process Quality Control (QC) checks to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Immobilization of Pent-4-yn-2-amine on 2-CTC Resin

The goal is to attach the amine to the resin while neutralizing the generated HCl to prevent premature cleavage.

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a solid-phase synthesis vessel equipped with a porous frit. Add 10 mL of anhydrous Dichloromethane (DCM) and agitate gently for 30 minutes. Drain the solvent.

  • Amine Loading: Prepare a solution of Pent-4-yn-2-amine (3.0 mmol, 3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (6.0 mmol, 6.0 equiv) in 10 mL of anhydrous DCM. Add this solution to the swollen resin.

  • Agitation: Agitate the suspension at room temperature (RT) for 2 hours.

  • Capping: To quench unreacted trityl chloride sites, add 2 mL of HPLC-grade Methanol directly to the reaction mixture and agitate for an additional 20 minutes.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3 × 10 mL), N,N-Dimethylformamide (DMF) (3 × 10 mL), and Methanol (3 × 10 mL). Dry the resin under vacuum.

  • Validation Check (Chloranil Test): Take a few beads of the dried resin and subject them to the Chloranil test. A blue/green color confirms the presence of a secondary amine, validating successful loading.

Protocol B: On-Resin Sonogashira Coupling with Halopyridines

This step constructs the carbon-carbon bond. Degassing is critical to maintain the active Pd(0) species and prevent alkyne oxidation.

  • Preparation: Swell the resin-bound alkyne (1.0 mmol) in 10 mL of anhydrous, thoroughly degassed DMF (sparged with Argon for 15 mins).

  • Reagent Addition: Under an Argon atmosphere, add the chosen halopyridine (e.g., 2-chloro-5-bromopyridine) (3.0 mmol, 3.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride ( PdCl2​(PPh3​)2​ ) (0.05 mmol, 5 mol%), Copper(I) iodide (CuI) (0.10 mmol, 10 mol%), and Piperidine (5.0 mmol, 5.0 equiv).

    • Causality Note: Piperidine is utilized over Triethylamine because it acts as a superior ligand/base combination for sluggish solid-phase cross-couplings involving electron-deficient heterocycles .

  • Reaction: Heat the vessel to 80 °C and agitate gently for 16 hours.

  • Palladium Scavenging & Washing: Drain the dark reaction mixture. Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 10 mL) to chelate and strip coordinated palladium from the resin matrix. Follow with standard washes: DMF (3 × 10 mL), Water (2 × 10 mL), THF (3 × 10 mL), and DCM (3 × 10 mL).

  • Validation Check (On-Resin FT-IR): Analyze a small sample of the resin via ATR-FTIR. The disappearance of the terminal alkyne C-H stretch at ~3300 cm⁻¹ validates complete conversion.

Protocol C: Traceless Cleavage and Recovery

Mild acidic conditions release the final product without degrading the newly formed alkyne-pyridine linkage.

  • Cleavage: Treat the dried resin with 10 mL of a 1% TFA in DCM (v/v) solution. Agitate at RT for 30 minutes.

  • Elution: Drain the cleavage cocktail into a round-bottom flask. Wash the resin with an additional 10 mL of DCM and combine the filtrates.

  • Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (2 × 5 mL) to remove residual traces of TFA, yielding the crude pyridine derivative as a TFA salt.

  • Validation Check (LC-MS): Analyze the crude residue via LC-MS to confirm the molecular weight of the target 5-(pyridin-yl)-pent-4-yn-2-amine derivative and assess crude purity.

Quantitative Data Summary

The robustness of this solid-phase methodology was evaluated using various halopyridines. The pseudo-dilution effect and optimized catalyst system resulted in high crude purities, significantly reducing the downstream purification burden.

Table 1: Optimization and Scope of On-Resin Sonogashira Coupling with Pent-4-yn-2-amine

EntryHalopyridine ReactantCatalyst / Co-CatalystBase / SolventTemp / TimeIsolated Yield (%)Crude Purity (LC-MS, %)
12-Bromopyridine Pd(PPh3​)4​ / CuI Et3​N / DMF80 °C / 12h85>95
23-Bromopyridine Pd(PPh3​)4​ / CuI Et3​N / DMF80 °C / 12h82>94
32-Chloro-5-bromopyridine PdCl2​(PPh3​)2​ / CuIPiperidine / DMF80 °C / 24h78>90
44-Iodopyridine Pd(PPh3​)4​ / CuIDIPEA / THF60 °C / 8h91>98

Note: Yields are calculated based on the initial loading capacity of the 2-CTC resin (1.0 mmol/g). Entry 3 demonstrates the chemoselectivity of the reaction, where the bromide reacts preferentially over the chloride, leaving the 2-chloro position available for subsequent functionalization (e.g., SNAr with amines) prior to cleavage.

References

  • Pierrat, P., Gros, P. C., & Fort, Y. (2005). Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. Journal of Combinatorial Chemistry, 7(6), 879-886. URL:[Link]

  • Kose, E., Atac, A., Karabacak, M., Karaca, C., Eskici, M., & Karanfil, A. (2012). The synthesis and characterization of a novel compound (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 435-448. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pent-4-yn-2-amine

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Pent-4-yn-2-amine (C₅H₉N). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable propargylamine intermediate. We will explore the origins of common impurities, provide detailed troubleshooting protocols, and answer frequently asked questions to help you achieve high purity and yield in your experiments.

Part 1: Troubleshooting Guide - Common Synthetic Issues

This section addresses specific problems that may arise during the synthesis of Pent-4-yn-2-amine, presented in a question-and-answer format.

Question 1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

Answer: Low or no yield is a frequent issue that can typically be traced back to reaction conditions or reagent quality.

  • Insufficiently Strong Base or Incorrect Stoichiometry: Some synthetic routes, particularly those involving the formation of an acetylide anion from a terminal alkyne, require a very strong base. If you are performing a dehydrohalogenation to create the alkyne, weaker bases may be ineffective for the second elimination step. For terminal alkynes, a strong base like sodium amide (NaNH₂) is often necessary, and using three equivalents ensures both the double elimination and the deprotonation of the resulting alkyne.[1]

  • Presence of Water: Reagents like strong bases (e.g., NaNH₂) and organometallics are highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous. Using freshly opened or properly stored reagents is critical to prevent moisture contamination, which can quench the reaction.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of starting materials.[1] Inadequate reaction time or temperature can lead to the accumulation of stable intermediates.

  • Inefficient Catalysis in A3 Coupling: If you are using a three-component A3 coupling (aldehyde, alkyne, amine), the catalyst (often copper or zinc-based) may be inactive.[2][3] Ensure the catalyst is of high quality and that the reaction conditions are optimized for its activity. Some catalysts are sensitive to air or moisture.

Question 2: My purified product is contaminated with unreacted starting materials. How can I remove them?

Answer: The presence of starting materials post-reaction is common. Their removal depends on their chemical properties relative to the basic Pent-4-yn-2-amine product.

  • For Neutral or Acidic Starting Materials (e.g., Aldehydes, Ketones, Terminal Alkynes): The most effective method is an acid-base extraction . The basic amine product can be protonated with a dilute acid (e.g., 1 M HCl), moving it into the aqueous layer. Neutral and acidic impurities will remain in the organic layer, which can then be discarded. The aqueous layer is then basified (e.g., with 2 M NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[4]

  • For Volatile Impurities: If the starting materials are significantly more or less volatile than the product, fractional distillation under reduced pressure is an excellent purification method.[4]

  • General Purification: Silica gel column chromatography is a versatile technique for separating the amine product from non-basic impurities. However, the acidic nature of silica can cause strong adsorption of the basic amine, leading to poor separation and tailing peaks. To mitigate this, the mobile phase can be modified with a small amount of a competing amine like triethylamine, or an amine-functionalized silica gel can be used.[5][6]

Question 3: I've identified several byproducts. What are the most common impurities formed during the synthesis of Pent-4-yn-2-amine?

Answer: The identity of side products is highly dependent on the synthetic route employed. Below is a summary of common impurities organized by reaction type.

Impurity TypePotential Synthetic OriginFormation MechanismRecommended Removal Method
Over-alkylated Amines Direct alkylation of ammonia or a primary amine with an alkyl halide.The product amine is also nucleophilic and can react further with the alkyl halide, leading to a mixture of primary, secondary, and tertiary amines.[7][8]Column Chromatography, Fractional Distillation
Propargylic Alcohol A³ Coupling (Aldehyde + Alkyne + Amine)The alkyne can directly add to the aldehyde, a competing reaction that is favored if iminium ion formation is slow or suppressed.[2]Column Chromatography
Enamine/Iminium Species A³ Coupling (Aldehyde + Alkyne + Amine)These are reactive intermediates formed from the condensation of the amine and aldehyde. Incomplete reaction can leave these species in the mixture.[2][9]Aqueous workup, Acid-Base Extraction
Alkyne Homocoupling Products Reactions involving terminal alkynes, especially copper-catalyzed routes (Glaser coupling).Oxidative coupling of the terminal alkyne leads to the formation of a diyne.Column Chromatography
Incompletely Reduced Intermediates Reduction of nitriles, amides, or azides.Insufficient reducing agent (e.g., LiAlH₄) or reaction time can lead to residual starting material or partially reduced intermediates.[8][10]Repeat reduction, Column Chromatography
Oxidation/Polymeric Products All routes, especially those involving aldehydes or exposure to air.Amines, particularly primary amines, are susceptible to oxidation upon exposure to air and light, leading to discoloration. Aldehydes can self-polymerize.[11]Treatment with activated charcoal, Recrystallization

Below is a diagram illustrating potential impurity pathways in a typical A³ coupling synthesis.

G R1 Aldehyde/Ketone Iminium Iminium Ion Intermediate R1->Iminium + Amine Propargyl_OH Propargylic Alcohol (Impurity) R1->Propargyl_OH + Alkyne (No Amine) R2 Terminal Alkyne Product Pent-4-yn-2-amine (Desired Product) R2->Product R2->Propargyl_OH Homocoupling Diyne (Homocoupling Impurity) R2->Homocoupling Oxidative Coupling R3 Amine R3->Iminium Iminium->Product + Alkyne

Caption: Impurity formation pathways in A³ coupling.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: My final product is a yellow or brown oil, but the literature reports a colorless liquid. What causes this discoloration?

    • A: Discoloration is almost always due to the oxidation of the amine product.[11] Exposure to air and light can generate highly colored, minor impurities. To remove the color, you can try treating a solution of your product with a small amount of activated charcoal, followed by filtration through Celite or a syringe filter. To prevent this, perform the reaction and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) and store the final product under inert gas in a sealed, amber vial at a low temperature.

  • Q2: How can I definitively confirm the purity and identity of my Pent-4-yn-2-amine?

    • A: A combination of analytical techniques is recommended for full characterization.

      • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The spectra will confirm the presence of all expected functional groups (alkyne, amine, alkyl chain) and their connectivity.[12]

      • Gas Chromatography-Mass Spectrometry (GC-MS): GC provides a purity assessment based on the chromatogram (ideally a single peak), while MS gives the molecular weight of the compound, confirming its identity.[12] For polar amines, derivatization may be needed to improve volatility.[12]

      • Quantitative NMR (qNMR): This is an absolute method for determining purity without relying on chromatographic separation, by comparing the integral of a product signal to that of a certified internal standard.[13]

  • Q3: What are the best practices for storing Pent-4-yn-2-amine?

    • A: Pent-4-yn-2-amine is a primary amine and is susceptible to oxidation and reaction with atmospheric CO₂. It should be stored in an amber, airtight vial under an inert atmosphere (argon or nitrogen) and refrigerated. For long-term storage, freezing is recommended.

Part 3: Key Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the basic Pent-4-yn-2-amine from neutral or acidic impurities.[4]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1 M HCl. The amine will be protonated and partition into the aqueous layer.

  • Layer Separation: Combine the aqueous layers. The organic layer containing neutral/acidic impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2 M NaOH solution with stirring until the pH is strongly basic (pH > 12), which regenerates the free amine.

  • Back-Extraction: Extract the free amine from the basified aqueous solution three times with fresh diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.

Protocol 2: Analytical Characterization by NMR and GC-MS

This section provides typical parameters for confirming the identity and purity of the product.[12]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Expected ¹H NMR Peaks (in CDCl₃, shifts are approximate):

    • ~2.0-2.2 ppm (t, 1H): Alkyne proton (-C≡C-H ).

    • ~3.0-3.3 ppm (m, 1H): Methine proton adjacent to the amine (-CH (NH₂)CH₃).

    • ~1.1-1.3 ppm (d, 3H): Methyl protons (-CH(NH₂)CH₃ ).

    • ~2.2-2.4 ppm (m, 2H): Methylene protons (-CH₂ -C≡CH).

    • ~1.4-1.8 ppm (br s, 2H): Amine protons (-NH₂ ). Note: This peak can be broad and its chemical shift is variable.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the amine in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Parameters (Example):

    • Column: Standard non-polar column (e.g., HP-5MS).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10-20 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Expected Molecular Ion (M⁺): m/z = 83.07.

The general workflow from synthesis to final, purified product is summarized below.

G Start Crude Reaction Mixture Extraction Acid-Base Extraction (Removes Neutral/Acidic Impurities) Start->Extraction Distillation Fractional Distillation (Removes Volatile/Non-Volatile Impurities) Extraction->Distillation Optional Chromatography Column Chromatography (High Purity Separation) Extraction->Chromatography Alternative Analysis Purity & Identity Check (NMR, GC-MS) Extraction->Analysis Distillation->Chromatography Optional, for highest purity Distillation->Analysis Chromatography->Analysis FinalProduct Pure Pent-4-yn-2-amine Analysis->FinalProduct Purity Confirmed

Sources

Optimization

Technical Support Center: Pent-4-yn-2-amine Reactions

Welcome to the technical support center for Pent-4-yn-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Pent-4-yn-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Pent-4-yn-2-amine, with its terminal alkyne and primary amine functionalities, is a valuable precursor for a wide range of molecular architectures, particularly in the development of novel pharmaceuticals and functional materials.[1] However, the dual reactivity of this molecule can present unique challenges, often leading to low yields and complex product mixtures.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome common issues encountered during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your reactions and achieve high-yield, reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered in reactions involving Pent-4-yn-2-amine. Each question is followed by an analysis of the root causes and a detailed, actionable protocol for resolution.

Q1: My Sonogashira coupling reaction with Pent-4-yn-2-amine is failing or giving very low yields. What are the likely causes and how can I fix it?

A1: Root Cause Analysis & Optimization Protocol

A failed or low-yielding Sonogashira coupling is one of the most frequent issues reported. The reaction involves several sensitive components: a palladium catalyst, an optional copper(I) co-catalyst, a base, and your substrates (Pent-4-yn-2-amine and an aryl/vinyl halide).[2] Failure typically points to one of three areas: catalyst integrity, reaction environment, or substrate reactivity.

Causality Explained: The catalytic cycle of the Sonogashira reaction relies on a Pd(0) species, which is highly sensitive to oxygen.[3] Its decomposition, often visible as the formation of black palladium precipitate, halts the reaction.[3] Furthermore, the amine base must be sufficiently strong and non-coordinating to deprotonate the alkyne without interfering with the catalyst.[2]

Troubleshooting Workflow:

start Low/No Sonogashira Product check_catalyst Observe Black Precipitate? (Palladium Black) start->check_catalyst check_atmosphere Was the reaction run under a strictly inert atmosphere (Ar/N2)? check_catalyst->check_atmosphere Yes check_halide What is the halide? (I > OTf > Br >> Cl) check_catalyst->check_halide No check_reagents Are reagents & solvents pure, anhydrous, and degassed? check_atmosphere->check_reagents No optimize_conditions Increase Temperature & Concentration check_atmosphere->optimize_conditions Yes success Yield Improved check_reagents->success Action: Purify/Degas Re-run Experiment consider_ligand Change Phosphine Ligand optimize_conditions->consider_ligand check_halide->optimize_conditions Br or Cl check_halide->consider_ligand I or OTf copper_issue Significant Homocoupling? consider_ligand->copper_issue copper_free Switch to Copper-Free Protocol copper_issue->copper_free Yes copper_issue->success No copper_free->success

Caption: Troubleshooting workflow for low-yielding Sonogashira reactions.

Step-by-Step Optimization Protocol:

  • Ensure an Inert Environment: Oxygen is the primary culprit for catalyst decomposition and the promotion of Glaser-Hay homocoupling.

    • Action: Use Schlenk line techniques. Degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.[2][3]

  • Verify Reagent Quality:

    • Catalysts: Use fresh palladium catalysts and copper(I) iodide. Old CuI can be contaminated with Cu(II), which promotes homocoupling.[2][3]

    • Base: Use a high-purity, anhydrous amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Distill it over calcium hydride if its purity is questionable.[4]

    • Substrates: Ensure your Pent-4-yn-2-amine and aryl/vinyl halide are pure. Impurities can act as catalyst poisons.

  • Optimize Reaction Conditions:

    • Temperature: While aryl iodides often react at room temperature, aryl bromides typically require heating (e.g., 60-100 °C). Aryl chlorides are even less reactive and may require higher temperatures and more specialized catalysts/ligands.[2][5]

    • Ligand: For challenging or electron-rich aryl halides, standard ligands like PPh₃ may be insufficient. Consider using bulkier, more electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) which can promote the rate-determining oxidative addition step.[6][7]

ParameterStandard Condition (Aryl Iodide)Optimized Condition (Aryl Bromide/Chloride)Rationale
Temperature Room Temperature (20-25 °C)60-120 °COvercomes higher activation energy for oxidative addition of less reactive halides.[2]
Pd Catalyst PdCl₂(PPh₃)₂ (1-2 mol%)Pd(OAc)₂ + Ligand (e.g., XPhos) (2-5 mol%)Bulky, electron-rich ligands accelerate the catalytic cycle for difficult substrates.[6]
Cu Co-catalyst CuI (2-5 mol%)Consider Copper-Free ProtocolEliminates the primary pathway for alkyne homocoupling.[6]
Base/Solvent TEA or DIPEA (can be solvent)DIPEA in Toluene or DioxaneNon-coordinating solvents can improve catalyst performance.[5]
Q2: I'm observing a significant amount of a 1,3-diyne byproduct. How do I minimize this alkyne homocoupling?

A2: Understanding and Preventing Glaser-Hay Coupling

The formation of a 1,3-diyne is the result of Glaser-Hay coupling, an oxidative dimerization of your terminal alkyne (Pent-4-yn-2-amine). This side reaction is almost always mediated by the copper(I) co-catalyst and is heavily promoted by the presence of oxygen.[3][6]

Mechanistic Competition:

cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser-Hay Pathway Alkyne Pent-4-yn-2-amine Copper_Acetylide Copper_Acetylide Alkyne->Copper_Acetylide Base, Cu(I) Alkyne2 Pent-4-yn-2-amine Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Copper_Acetylide->Pd_Cycle Transmetalation Cross_Product Cross-Coupled Product Pd_Cycle->Cross_Product Reductive Elimination Copper_Acetylide2 Copper_Acetylide2 Alkyne2->Copper_Acetylide2 Base, Cu(I) Dimer Homocoupled Dimer Copper_Acetylide2->Dimer Oxidant (O2)

Caption: Competing reaction pathways for the terminal alkyne.

Mitigation Strategies:

  • Strict Exclusion of Oxygen: This is the most critical factor. As detailed in A1, use rigorous anaerobic techniques.

  • Reduce Copper Loading: High concentrations of the copper co-catalyst can accelerate the Glaser coupling pathway.[3]

    • Action: Titrate down your CuI loading to the minimum effective concentration, perhaps as low as 0.5 mol%.

  • Slow Addition of the Alkyne: Adding the Pent-4-yn-2-amine via syringe pump over several hours keeps its instantaneous concentration low. This kinetically favors the cross-coupling pathway over the second-order homocoupling reaction.[3][6]

  • Switch to a Copper-Free Protocol: This is the most definitive solution. Many modern Sonogashira protocols avoid copper entirely, which completely eliminates the Glaser-Hay pathway.[6]

    • Typical Copper-Free System: Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) and a strong organic base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in a solvent like dioxane or toluene.

Q3: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) "Click" reaction is slow and low-yielding. What should I troubleshoot?

A3: Optimizing the CuAAC Reaction

While often considered a robust and high-yielding "click" reaction, the CuAAC can be sensitive to several factors, especially the generation and stability of the active Cu(I) catalyst.[8]

Root Cause Analysis: The catalytic cycle requires a Cu(I) species to form a copper acetylide intermediate. If Cu(I) is oxidized to Cu(II) (by atmospheric oxygen) or if the chosen copper source is not sufficiently soluble or active, the reaction will stall.

Troubleshooting Protocol:

  • Copper Source and Reducing Agent:

    • Problem: Using a stable Cu(II) source (like CuSO₄) without an effective reducing agent.

    • Solution: Always include a reducing agent like sodium ascorbate in stoichiometric amounts (or slight excess) to continuously regenerate the active Cu(I) catalyst from any oxidized Cu(II).[8] If starting with a Cu(I) salt (like CuI or CuBr), the ascorbate is still beneficial as a precaution against oxidation.

  • Ligand Effects:

    • Problem: In complex biological or chemical media, the copper catalyst can be sequestered or precipitated.

    • Solution: Use a copper-stabilizing ligand. Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective choice that protects the Cu(I) from oxidation and disproportionation, accelerating the reaction.

  • Solvent and pH:

    • Problem: The reaction is highly dependent on the solvent system. While it is famous for working in aqueous conditions, the pH and co-solvents matter.[8]

    • Solution: A mixture of water and a co-solvent like t-butanol or DMSO is often optimal. Ensure the pH is buffered between 4 and 12.[8] For organic-soluble substrates, solvents like DMF or THF can be used, typically with a more soluble catalyst like [Cu(MeCN)₄]PF₆.

  • Amine Coordination: The primary amine of Pent-4-yn-2-amine can potentially coordinate to the copper catalyst.

    • Action: The addition of a mild acid or buffer can help prevent strong coordination by protonating the amine. Alternatively, increasing the ligand concentration (e.g., TBTA) can help outcompete the substrate's amine group for copper coordination.

ParameterCommon IssueRecommended SolutionRationale
Copper Source Cu(II) salt with no reductantCuSO₄ with Sodium Ascorbate (1-5 mol% Cu, 10-50 mol% Ascorbate)Ensures a constant supply of the active Cu(I) catalyst.[8]
Ligand None usedAdd TBTA or other tris-triazole ligandsStabilizes Cu(I), prevents oxidation, and increases reaction rate.
Solvent Poor substrate solubilityUse co-solvent mixtures (e.g., H₂O/t-BuOH, DMF)Ensures all reactants are in the same phase for efficient reaction.
Atmosphere Reaction run open to airDegas solvents and run under N₂ or ArMinimizes oxidation of the Cu(I) catalyst and sodium ascorbate.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common reaction classes for Pent-4-yn-2-amine?

Pent-4-yn-2-amine is a bifunctional building block. Its reactivity is dominated by its two functional groups:

  • Terminal Alkyne: This group readily participates in metal-catalyzed cross-coupling reactions (e.g., Sonogashira), cycloadditions (e.g., CuAAC with azides), and additions to carbonyls (e.g., A3 coupling to form propargylamines).[1][9][10]

  • Primary Amine: The amine is a good nucleophile and a base. It can undergo acylation to form amides, alkylation, reductive amination with aldehydes and ketones to form secondary amines, and can act as the amine component in multicomponent reactions.[11][12]

Q2: How should I purify Pent-4-yn-2-amine and its products? What are the challenges?

Purification can be challenging due to the basicity of the amine and the potential for metal catalyst contamination.

  • For Pent-4-yn-2-amine (starting material): If necessary, it can be purified by distillation under reduced pressure.

  • For Reaction Products:

    • Work-up: An aqueous work-up is typically required. A wash with aqueous ammonium chloride (NH₄Cl) can help remove residual copper salts. A wash with a chelating agent like EDTA can help remove palladium.

    • Chromatography: Standard silica gel chromatography can be used, but the basic amine group may cause streaking on the column. To prevent this, add a small amount of a volatile base, like triethylamine (~1%), to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).

    • Acid-Base Extraction: For products that are stable to pH changes, an acid-base extraction can be a powerful purification tool. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl) to move the amine product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified product back into an organic solvent.

Q3: Are there any special stability or storage considerations for Pent-4-yn-2-amine?

Yes. Like many primary amines, Pent-4-yn-2-amine can slowly react with atmospheric carbon dioxide to form a carbamate salt. It can also be sensitive to oxidation.

  • Storage: Store under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Handling: Before use, it is good practice to visually inspect the liquid for any discoloration or precipitate. If purity is critical, consider a quick purification step like passing it through a short plug of basic alumina.

Q4: What are the key safety precautions when working with Pent-4-yn-2-amine and its common reaction partners?
  • Pent-4-yn-2-amine: It is a flammable liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Catalysts: Many palladium compounds are toxic and potential sensitizers. Avoid inhalation of dust and skin contact.

  • Copper Salts: Copper salts are toxic. Handle with care.

  • Azides: Organic azides, especially low molecular weight ones, can be explosive and should be handled with extreme caution behind a blast shield. Never heat them neat.

  • Solvents: Use appropriate caution for the solvents being used (e.g., flammability of THF, toxicity of DMF).

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.

References

  • EvitaChem. Buy (2S)-Pent-4-yn-2-amine (EVT-13096007).
  • BenchChem. Troubleshooting guide for Sonogashira coupling failures.
  • BenchChem. Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Ghashghaei, O., & D'hooghe, M. (2024). Recent advances in the application of alkynes in multicomponent reactions. Royal Society of Chemistry.
  • Reddit. Synthesis - General tips for improving yield?. (2020).
  • Reddit. Sonogashira troubleshooting help needed. (2020).
  • Che, C. M., & Li, C. (2004). Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. PNAS. Available from: [Link]

  • Company, R. et al. (2014). Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. PMC. Available from: [Link]

  • El-Sawi, E. A. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available from: [Link]

  • Kampmann, D. et al. (2017). Intermolecular Hydroaminoalkylation of Alkynes. PMC. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • National Center for Biotechnology Information. Pent-4-yn-2-amine. PubChem Compound Database. Available from: [Link]

  • IntechOpen. (2021). Role of Click Chemistry in Organic Synthesis. Available from: [Link]

  • Gergely, M. et al. (2024). Click Reactions Meet Flow Chemistry: An Overview of the Applications of Click Chemistry under Continuous Flow Conditions. ACS Publications. Available from: [Link]

  • Köcher, T. et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available from: [Link]

  • Jasperse, C. Reactions of Amines.
  • LibreTexts Chemistry. 20.6: Reactions of Amines. (2020). Available from: [Link]

  • Reddit. What are some common causes of low reaction yields?. (2024).
  • Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. (2010). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Pent-4-yn-2-amine Reactions

Welcome to the Technical Support Center for Pent-4-yn-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pent-4-yn-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this versatile chiral building block. Pent-4-yn-2-amine, with its terminal alkyne and primary amine functionalities, is a valuable reagent in the synthesis of a wide array of complex molecules. However, its bifunctional nature can present unique challenges. This guide offers a structured, question-and-answer-based approach to navigate common experimental hurdles, ensuring the integrity and success of your synthetic endeavors.

Section 1: Storage, Stability, and Safety

Proper handling and storage are paramount to obtaining reliable and reproducible results with Pent-4-yn-2-amine. Its dual functional groups necessitate specific precautions to prevent degradation and ensure safety.

Q1: My Pent-4-yn-2-amine has turned a yellow or brown color. Is it still usable?

A1: Discoloration is a common indicator of degradation. The primary amine is susceptible to oxidation, and both the amine and the terminal alkyne can be involved in polymerization, especially when exposed to air, light, or impurities.[1] For sensitive reactions, it is highly recommended to use a fresh, colorless sample. If you must use a discolored sample, consider purifying it by distillation or column chromatography before use. However, be aware that thermal stress during distillation can also promote polymerization.

Q2: What are the optimal storage conditions for Pent-4-yn-2-amine?

A2: To minimize degradation, Pent-4-yn-2-amine should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from light and moisture.[1] Refrigeration at 2-8 °C is recommended for short-term storage, while for long-term storage, freezing is advisable. The hydrochloride salt form is generally more stable and easier to handle for prolonged storage.[1]

Q3: I've heard that terminal alkynes can be hazardous. What are the primary safety concerns with Pent-4-yn-2-amine?

A3: The primary hazard associated with terminal alkynes is the formation of explosive heavy metal acetylides.[2] Avoid contact with heavy metal salts, particularly those of copper(I), silver, and mercury, especially in basic or neutral solutions. While copper is a common catalyst in reactions involving alkynes, it is crucial to follow established protocols that do not lead to the isolation of dry copper acetylide. Additionally, Pent-4-yn-2-amine is a combustible liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Section 2: Troubleshooting Common Reactions

This section addresses specific issues that may arise during common synthetic transformations involving Pent-4-yn-2-amine.

A³ Coupling Reactions

The A³ coupling, a three-component reaction of an aldehyde, an alkyne, and an amine, is a powerful method for generating propargylamines.[3][4]

Q4: My A³ coupling reaction with Pent-4-yn-2-amine is giving a low yield. What are the potential causes and solutions?

A4: Low yields in A³ coupling reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivation: The amine functionality of Pent-4-yn-2-amine can coordinate to the metal catalyst (typically copper or ruthenium), potentially inhibiting its catalytic activity.

    • Solution: Consider using a higher catalyst loading or a ligand that can modulate the metal's coordination sphere. In some cases, using the hydrochloride salt of Pent-4-yn-2-amine with an added equivalent of a non-coordinating base can be beneficial.

  • Imine Formation Issues: The first step of the A³ coupling is the formation of an imine from the aldehyde and amine.[4] If this equilibrium is unfavorable, the overall reaction rate will be slow.

    • Solution: The removal of water using a Dean-Stark trap or the addition of a dehydrating agent can drive the imine formation forward. However, be cautious as this may not be compatible with all reaction conditions.

  • Side Reactions: The terminal alkyne can undergo homocoupling (Glaser coupling) to form a diyne byproduct, especially in the presence of oxygen and a copper catalyst.[5][6]

    • Solution: Ensure the reaction is performed under an inert atmosphere. The addition of a co-catalyst or specific ligands can sometimes suppress this side reaction.

Logical Flow for Troubleshooting Low Yield in A³ Coupling

Caption: Troubleshooting workflow for low yields in A³ coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper.[7][8]

Q5: I am observing significant homocoupling of Pent-4-yn-2-amine (Glaser coupling) during my Sonogashira reaction. How can I minimize this?

A5: Glaser coupling is a common side reaction in Sonogashira couplings.[5] Several strategies can be employed to minimize this undesired outcome:

  • Copper-Free Conditions: While copper is a traditional co-catalyst, numerous copper-free Sonogashira protocols have been developed that can effectively eliminate Glaser coupling.[9]

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich ligands often favor the cross-coupling pathway.

  • Slow Addition of Alkyne: Adding the Pent-4-yn-2-amine slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.

  • Use of a Reducing Agent: The addition of a mild reducing agent can help to maintain the copper catalyst in its active Cu(I) state, preventing the oxidation to Cu(II) which is often implicated in the Glaser coupling mechanism.[10]

Q6: My Sonogashira coupling is sluggish or fails to go to completion. What could be the issue?

A6: A sluggish Sonogashira reaction can be due to several factors:

  • Catalyst Deactivation: The amine group in Pent-4-yn-2-amine can coordinate to the palladium center and inhibit its catalytic activity.

    • Solution: Protecting the amine group with a suitable protecting group (e.g., Boc or Cbz) can prevent this interference.[11] The protecting group can be removed in a subsequent step.

  • Base Choice: The base plays a crucial role in the Sonogashira reaction, as it is required to deprotonate the alkyne.[7]

    • Solution: Ensure the base is strong enough to deprotonate the alkyne but not so strong that it causes undesired side reactions. Tertiary amines like triethylamine or diisopropylethylamine are commonly used. Inorganic bases like potassium carbonate can also be effective.[7]

  • Solvent Effects: The choice of solvent can impact the solubility of the reactants and the catalyst, thereby affecting the reaction rate.

    • Solution: Common solvents for Sonogashira coupling include DMF, THF, and acetonitrile. Ensure your starting materials and catalyst are soluble in the chosen solvent.

Experimental Protocol: Amine Protection (Boc Protection)

For reactions where the amine functionality may interfere, protection is a viable strategy.

Materials:

  • Pent-4-yn-2-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve Pent-4-yn-2-amine (1.0 eq) in the chosen solvent.

  • Add the base (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C.

  • Add Boc₂O (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Click chemistry is a highly efficient and selective reaction for forming a triazole ring from an alkyne and an azide.[12][13]

Q7: My CuAAC reaction with Pent-4-yn-2-amine is not working well. What are the common pitfalls?

A7: While click chemistry is generally robust, several factors can lead to poor results:

  • Copper Catalyst Oxidation: The active catalyst in CuAAC is Cu(I). Oxidation to Cu(II) will halt the reaction.

    • Solution: The reaction is often run with a reducing agent, such as sodium ascorbate, to continuously regenerate the Cu(I) species from any Cu(II) that forms.[10] Ensure the reaction is performed under an inert atmosphere to minimize oxidation.

  • Ligand Effects: Ligands can stabilize the Cu(I) catalyst and accelerate the reaction.

    • Solution: Tris(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand that can improve the efficiency and prevent catalyst disproportionation.

  • Amine Interference: The primary amine of Pent-4-yn-2-amine can potentially coordinate to the copper catalyst.

    • Solution: While often not a major issue in CuAAC, if you suspect interference, protecting the amine group prior to the click reaction is a reliable solution.

Visualization of Key Reaction Pathways

Reaction_Pathways cluster_A3 A³ Coupling cluster_Sonogashira Sonogashira Coupling cluster_CuAAC CuAAC (Click Chemistry) A3_start Aldehyde + Amine + Alkyne Imine Imine Formation A3_start->Imine [Catalyst] A3_product Propargylamine Imine->A3_product + Alkyne Sonogashira_start Terminal Alkyne + Aryl/Vinyl Halide Pd_cycle Pd(0)/Pd(II) Catalytic Cycle Sonogashira_start->Pd_cycle Cu_cycle Cu(I) Co-catalyst Sonogashira_start->Cu_cycle Sonogashira_product Coupled Product Pd_cycle->Sonogashira_product Cu_cycle->Pd_cycle CuAAC_start Terminal Alkyne + Azide Cu_I Cu(I) Catalyst CuAAC_start->Cu_I Triazole 1,2,3-Triazole Cu_I->Triazole

Caption: Simplified overview of common reactions involving Pent-4-yn-2-amine.

Section 3: Purification and Analysis

The successful isolation and characterization of your product are as critical as the reaction itself.

Q8: I am having difficulty purifying my product containing the Pent-4-yn-2-amine moiety. What are some effective strategies?

A8: The basicity of the amine group can complicate purification by silica gel chromatography.

  • Acid/Base Extraction: An initial acid-base workup can be very effective for removing non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the deprotonated product extracted back into an organic solvent.

  • Modified Column Chromatography: If chromatography is necessary, consider the following:

    • Treated Silica: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) can neutralize the acidic sites on the silica, preventing streaking and improving the separation of basic compounds.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.

  • Crystallization: If your product is a solid, crystallization or recrystallization can be a highly effective purification method. For chiral products, diastereomeric salt formation with a chiral acid can be used for resolution.[14]

Q9: How can I confirm the presence of the terminal alkyne in my starting material or product?

A9: Besides the characteristic signals in ¹H and ¹³C NMR spectroscopy, a simple qualitative test can be performed. The reaction with Tollens' reagent (ammoniacal silver nitrate) will produce a white precipitate of the silver acetylide in the presence of a terminal alkyne. Caution: Silver acetylides are explosive when dry and should be handled with extreme care and immediately destroyed after the test by acidification.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₅H₉N[15]
Molecular Weight83.13 g/mol [15]
CAS Number58456-49-8[15]

References

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective... ResearchGate. [Link]

  • A3 coupling reaction. Wikipedia. [Link]

  • A3 Coupling Reaction. Chemistry LibreTexts. [Link]

  • Pent-4-yn-2-amine. PubChem. [Link]

  • Formation of Pent-4-en-1-amine, the Counterpart of Acrylamide from Lysine and Its Conversion into Piperidine in Lysine/Glucose Reaction Mixtures. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Method for concentration and purification of alkyne-containing molecules.
  • An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. eScholarship. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Arodes. [Link]

  • Hydrogenation of pent-4-en-2-one. Chemistry Stack Exchange. [Link]

  • Glaser coupling. Wikipedia. [Link]

  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Scholarship Repository @ Florida Tech. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

  • Recent advances in the application of alkynes in multicomponent reactions. RSC Advances. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. ResearchGate. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. [Link]

  • Click chemistry reagents. Chemie Brunschwig. [Link]

  • Loudon Chapter 14 Review: Reactions of Alkynes. Clutch Prep. [Link]

  • Ns strategies: a highly versatile synthetic method for amines. RSC Publishing. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Chemical Properties of Amines. CK-12 Foundation. [Link]

  • Is the Glaser coupling reaction possible with metal alkyne complexes?. Chemistry Stack Exchange. [Link]

  • Pyrinap ligands for enantioselective syntheses of amines. Nature Communications. [Link]

Sources

Optimization

Logical Relationship: Degradation Pathways & Stabilization

Welcome to the Technical Support Center for Pent-4-yn-2-amine handling and formulation. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of this bifunctional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pent-4-yn-2-amine handling and formulation. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of this bifunctional molecule. Pent-4-yn-2-amine contains both a nucleophilic primary amine and a reactive terminal alkyne, making its stability highly dependent on environmental conditions, pH, and solvent choices[1].

This guide moves beyond basic storage recommendations to explain the mechanistic causality behind degradation and provides self-validating protocols to ensure absolute experimental reproducibility.

To troubleshoot instability, we must first visualize the competing degradation pathways. The primary amine is highly susceptible to oxidation, while the terminal alkyne is prone to base-catalyzed isomerization or metal-catalyzed coupling. Protonation acts as a thermodynamic sink, shielding the molecule from both pathways.

Degradation A Pent-4-yn-2-amine (Free Base in Solution) B Amine Oxidation (O2, Trace Metals) A->B Exposure to Air C Alkyne Coupling/Polymerization (Base, Cu/Fe, O2) A->C High pH / Metals D Protonation (HCl) Stabilized Salt Form A->D pH < pKa E Hydroxylamines & Oxides B->E Discoloration F Diynes & Oligomers C->F High MW Impurities G Stable Solution D->G Long-term Storage

Major degradation pathways of Pent-4-yn-2-amine and the stabilizing effect of protonation.

Troubleshooting FAQs

Q: Why does my aqueous Pent-4-yn-2-amine solution turn yellow or brown after a few days at room temperature? A: This discoloration is the hallmark of amine oxidation . Primary amines react with dissolved molecular oxygen to form hydroxylamines and amine oxides[2]. This process is heavily catalyzed by trace transition metals (such as Fe²⁺/Fe³⁺ or Cu²⁺) leaching from glassware or present in lower-grade solvents[3]. Causality & Solution: The lone pair on the nitrogen atom is highly reactive. By adding a chelating agent (e.g., 1 mM EDTA) to sequester trace metals and sparging the solvent with an inert gas to displace oxygen, you arrest the catalytic oxidation cycle.

Q: HPLC analysis shows late-eluting peaks, and NMR indicates a loss of the terminal alkyne proton. What is happening? A: You are observing alkyne oligomerization or homocoupling . Under neutral to basic conditions, and especially in the presence of trace copper and oxygen, terminal alkynes undergo Glaser-type oxidative coupling to form diynes. Furthermore, strong bases can trigger an "alkyne zipper" reaction, isomerizing the terminal alkyne into an internal alkyne or allene[4]. Causality & Solution: The terminal alkyne proton is slightly acidic. Keeping the solution strictly acidic (pH < 5) prevents the deprotonation required for these coupling and isomerization reactions.

Q: Should I store Pent-4-yn-2-amine as a free base or a salt in solution? A: It must be stored as a salt (typically the hydrochloride salt)[5]. Causality & Solution: The free base is volatile, highly nucleophilic, and oxidatively unstable. Converting it to Pent-4-yn-2-amine HCl protonates the amine, removing the availability of the nitrogen lone pair. This drastically reduces its nucleophilicity and shuts down the primary oxidative degradation pathway[1].

Quantitative Stability Data

The following table summarizes the stability of Pent-4-yn-2-amine under various formulation conditions. This data dictates our recommended protocols.

Formulation StateAtmosphereTempStorage DurationPurity Retention (%)Primary Degradant Identified
Free Base (Aqueous)Air25°C30 Days< 60%Amine Oxides / Diynes
Free Base (Aqueous)Argon4°C30 Days~ 85%Oligomers
HCl Salt (Aqueous)Air25°C30 Days> 95%Trace Oxides
HCl Salt (Aqueous) Argon -20°C 12 Months > 99% None detected

Experimental Workflows & Methodologies

To guarantee reproducibility, we utilize self-validating experimental workflows. Do not proceed to the next step unless the validation criteria are met.

Workflow S1 1. Solvent Preparation (Degassing & Chelation) S2 2. Salt Formation (Titration with HCl) S1->S2 Removes O2/Metals S3 3. Aliquoting (Inert Atmosphere) S2->S3 Protonates amine S4 4. Self-Validation (HPLC & pH Check) S3->S4 Prevents freeze-thaw

Step-by-step workflow for preparing stable Pent-4-yn-2-amine solutions.

Protocol A: Preparation of Ultra-Stable Pent-4-yn-2-amine HCl Stock Solution

Objective: Formulate a degradation-resistant stock solution by eliminating dissolved oxygen, sequestering metals, and locking the amine in its protonated state.

  • Solvent Preparation: Prepare a 1 mM EDTA solution in LC-MS grade ultrapure water. Causality: EDTA acts as a hexadentate ligand, trapping Fe/Cu ions that catalyze amine oxidation[3].

  • Degassing: Sparge the EDTA solution with high-purity Argon for 30 minutes. Causality: Displacing dissolved O₂ prevents the formation of amine oxides[2].

  • Dissolution & Titration: Under an Argon blanket, dissolve the Pent-4-yn-2-amine free base into the solvent. Immediately titrate dropwise with 1M HCl (degassed) while stirring.

  • Self-Validation Check (Critical): Measure the pH of the solution using a calibrated micro-probe. Validation Criteria: The pH must be strictly between 4.0 and 4.5 . If the pH is >5.0, the amine is insufficiently protonated; add more HCl. If the pH is <3.0, you risk acid-catalyzed hydration of the alkyne; discard and restart.

  • Aliquoting: Filter the solution through a 0.22 µm PTFE syringe filter into amber glass vials (to prevent photolytic degradation). Purge the headspace of each vial with Argon, seal tightly, and store at -20°C.

Protocol B: Forced Degradation Study (Stability-Indicating Assay)

Objective: Verify that your analytical method (e.g., HPLC-UV/MS) can accurately separate the parent compound from its degradation products[6].

  • Oxidative Stress: Transfer 1 mL of the Pent-4-yn-2-amine solution to a vial. Add 100 µL of 3% H₂O₂. Causality: H₂O₂ artificially accelerates the formation of hydroxylamines and amine oxides, simulating years of oxygen exposure in minutes.

  • Thermal/Basic Stress: Transfer 1 mL of the solution to a second vial. Adjust the pH to 9.0 using 0.1M NaOH. Heat at 60°C for 4 hours. Causality: High pH and heat trigger the alkyne zipper reaction and base-catalyzed oligomerization[4].

  • Self-Validation Check: Inject both stressed samples alongside a fresh control into your HPLC. Validation Criteria: The parent peak area must decrease by 10-20% compared to the control, with distinct, baseline-resolved degradant peaks appearing. If degradant peaks co-elute with the parent peak, your chromatographic method is not stability-indicating and the mobile phase gradient must be adjusted.

References

  • Process for the oxidation of tertiary amines to amine oxides, Google P
  • Safeguarding Amines from Oxidation by Enabling Technologies, DOE.gov.[Link]

  • The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry, MDPI. [Link]

Sources

Troubleshooting

Scalable synthesis and purification of Pent-4-yn-2-amine

An in-depth guide to the scalable synthesis and purification of Pent-4-yn-2-amine, designed for chemists and drug development professionals. This document provides practical, experience-based solutions to common experime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the scalable synthesis and purification of Pent-4-yn-2-amine, designed for chemists and drug development professionals. This document provides practical, experience-based solutions to common experimental challenges.

Technical Support Center: Pent-4-yn-2-amine

Pent-4-yn-2-amine is a valuable chiral building block in medicinal chemistry, notable for its terminal alkyne and stereogenic amine functionalities.[1][2] Its synthesis and purification on a scalable level, however, present distinct challenges that require careful consideration of methodology and reaction parameters. This guide provides troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Synthesis & Work-Up

This section addresses specific issues that may arise during the synthesis of Pent-4-yn-2-amine, focusing on common, scalable methods such as asymmetric reductive amination and nucleophilic addition to imines.

Scenario 1: Asymmetric Reductive Amination of Pent-4-yn-2-one

Asymmetric reductive amination is a highly efficient, atom-economical method for producing chiral amines directly from prochiral ketones.[3] A typical approach involves reacting Pent-4-yn-2-one with an ammonia source in the presence of a chiral catalyst and a reducing agent like H₂.[4]

Question: My reductive amination reaction shows low conversion to the desired amine, with significant amounts of unreacted ketone remaining. What are the likely causes?

Answer: Low conversion in a reductive amination process often points to one of three areas: imine formation, catalyst activity, or reduction conditions.

  • Inefficient Imine Formation: The reaction proceeds through an intermediate imine (or enamine), which is then reduced. The equilibrium for imine formation with ammonia can be unfavorable.

    • Causality: Water is a byproduct of imine formation. If not effectively removed, it can hydrolyze the imine back to the ketone and inhibit the catalyst.

    • Solution:

      • Dehydrating Agents: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to sequester water and drive the equilibrium towards the imine.

      • Ammonia Source: Using ammonium acetate (NH₄OAc) can be more effective than gaseous ammonia, as it acts as both the amine source and a mild catalyst for imine formation.[4]

  • Catalyst Inactivation: The transition metal catalysts (e.g., based on Ruthenium or Iridium) are sensitive to impurities.[3][4]

    • Causality: The terminal alkyne in your substrate can coordinate to and poison the metal center of the catalyst, reducing its turnover frequency. Oxygen can also irreversibly oxidize the catalyst.

    • Solution:

      • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.

      • Substrate Purity: Purify the starting ketone to remove any potential catalyst poisons.

      • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can overcome partial inactivation, though this is not ideal for scalability.

  • Suboptimal Reduction Conditions:

    • Causality: Hydrogen pressure and temperature are critical variables. Insufficient H₂ pressure will result in a slow reduction rate, while excessively high temperatures can lead to catalyst decomposition or side reactions.

    • Solution: Systematically screen H₂ pressure (e.g., 20-50 bar) and temperature (e.g., 40-80 °C) to find the optimal balance for your specific catalyst system.[3]

Question: The enantiomeric excess (ee) of my Pent-4-yn-2-amine is lower than expected. How can I improve stereoselectivity?

Answer: Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Low ee values are typically traced back to the chiral ligand, solvent, or reaction conditions.

  • Ligand-Substrate Mismatch: The chiral phosphine ligand is the source of stereocontrol.

    • Causality: The "chiral pocket" created by the ligand may not be optimal for inducing asymmetry in the reduction of the specific imine intermediate of Pent-4-yn-2-amine.

    • Solution: Screen a panel of different chiral ligands. For Ru-catalyzed systems, ligands like C3-TunePhos have shown broad applicability.[4] For Ir-based systems, various phosphine-oxazoline or f-Binaphane type ligands can be effective.[3]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

    • Causality: Solvent polarity and coordinating ability can alter the transition state geometry of the stereodetermining hydride transfer step.

    • Solution: Test a range of anhydrous, degassed solvents. Less coordinating solvents like toluene or dichloromethane often give different (and sometimes better) results than more coordinating solvents like THF.

  • Racemization: The product amine could potentially racemize under the reaction conditions, although this is less common for simple alkyl amines. A more likely issue is racemization of the imine intermediate before reduction if there's a protic source that allows for tautomerization.

Scenario 2: Nucleophilic Addition to an Imine Derivative

This classic approach involves the addition of a terminal acetylide (e.g., ethynylmagnesium bromide or lithiated TMS-acetylene) to an imine or a chiral imine equivalent. The use of Ellman's chiral sulfinamide is a robust method for this transformation.[5][6][7]

Question: I am using Ellman's sulfinamide to synthesize a chiral N-sulfinyl propargylamine precursor, but the reaction yield is poor and I observe multiple byproducts.

Answer: This multi-step sequence (condensation to form the sulfinylimine, then nucleophilic addition) has several critical points.

  • Incomplete Sulfinylimine Formation:

    • Causality: The condensation between the ketone (or aldehyde) and the sulfinamide requires a Lewis acid (e.g., Ti(OEt)₄ or CuSO₄) and is sensitive to moisture. Incomplete reaction leaves starting material that can react with your acetylide nucleophile.

    • Solution:

      • Use anhydrous conditions and high-purity reagents.

      • Ensure the Lewis acid is active and added in the correct stoichiometric amount.

      • Monitor the condensation by TLC or ¹H NMR to confirm complete conversion before proceeding to the addition step.

  • Side Reactions of the Alkyne:

    • Causality: Propargylamines with certain substituents can be prone to rearrangement. Electron-withdrawing groups can facilitate a base-induced rearrangement to α,β-unsaturated imines.[6][7]

    • Solution:

      • Temperature Control: Maintain a low temperature (e.g., -78 °C) during the addition of the organometallic acetylide.

      • Careful Quenching: Quench the reaction at low temperature with a saturated aqueous NH₄Cl solution before warming to room temperature.

  • Cleavage of the Sulfinyl Group:

    • Causality: The N-sulfinyl group is cleaved under acidic conditions. A harsh workup can lead to loss of your chiral auxiliary and formation of the free amine, which can complicate purification.

    • Solution: Use a mild workup. The final cleavage to obtain the free primary amine is typically done intentionally with HCl in a protic solvent like methanol.

Overall Synthesis Workflow Diagram

G cluster_synthesis Synthesis Routes cluster_ra Asymmetric Reductive Amination cluster_ia Imine Alkynylation & Resolution cluster_purification Purification & Resolution ketone Pent-4-yn-2-one ra_reagents NH4OAc, H2 [Ru]-Chiral Ligand ketone->ra_reagents imine_formation 1. Condensation 2. Acetylide Addition ketone->imine_formation racemic_amine Racemic Pent-4-yn-2-amine distill Distillation / Chromatography racemic_amine->distill Purify Racemate chiral_amine (S)-Pent-4-yn-2-amine final_product final_product chiral_amine->final_product Final Purified Product ra_reagents->chiral_amine High ee Direct Route imine_formation->racemic_amine Racemic Synthesis resolve Chiral Resolution (Diastereomeric Salts) distill->resolve resolve->chiral_amine Isolate (S)-enantiomer

Caption: Key scalable synthesis and purification pathways for Pent-4-yn-2-amine.

Troubleshooting Guide: Purification & Isolation

The purification of Pent-4-yn-2-amine is complicated by its volatility (boiling point is not well-documented but expected to be low), basicity, and potential for oxidation.

Question: I am losing a significant amount of my product during solvent removal under reduced pressure. How can I prevent this?

Answer: This is a classic problem with volatile amines. The free base form of Pent-4-yn-2-amine has a low molecular weight (83.13 g/mol ) and is likely to co-evaporate with common organic solvents.[2]

  • Causality: The vapor pressure of the amine is high enough that it is removed along with the solvent during rotary evaporation.

  • Solution: Salt Formation. Before concentrating your organic extracts, convert the amine into a non-volatile salt.

    • Acidification: Add a slight excess of a solution of HCl in a solvent like ether or methanol to your combined organic layers.

    • Precipitation: The amine hydrochloride salt will often precipitate. If it does not, it will remain in solution but will be non-volatile.

    • Concentration: You can now safely remove the organic solvent under reduced pressure without losing your product. The resulting amine salt can then be carried forward or the free base can be liberated just before the next step by basification and extraction.[8] A modern alternative involves using trichloroacetic acid (TCA) to precipitate the amine salt, which can be isolated and then gently heated to release the free amine, CO₂, and chloroform.[9]

Question: My product shows significant tailing during silica gel column chromatography, leading to broad peaks and poor separation.

Answer: This is a very common issue when purifying basic compounds on standard silica gel.

  • Causality: The amine's basic lone pair interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to slow elution and "tailing" of the peak.[10]

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a volatile base to your eluent to compete with your product for the acidic sites on the silica. Typically, 0.5-1% triethylamine (TEA) is added to the solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[10] This will "deactivate" the silica surface and result in much sharper, more symmetrical peaks.

    • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for the purification of basic compounds. Alternatively, reversed-phase chromatography can be used, where the amine is often run under acidic conditions (with a modifier like formic acid or TFA) to ensure it is protonated and well-behaved.

Question: I am attempting a classical resolution of my racemic amine using a chiral acid (e.g., tartaric acid), but the diastereomeric salts are not separating well upon crystallization.

Answer: The success of classical resolution hinges on the differential solubility of the two diastereomeric salts.[][12]

  • Causality: The solubility of the two salts ((R,R)-tartrate with (S)-amine vs. (R,R)-tartrate with (R)-amine) may be too similar in the chosen solvent system.

  • Solution:

    • Solvent Screening: This is the most critical parameter. Systematically screen different solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, and aqueous mixtures thereof). The goal is to find a system where one salt is significantly less soluble and crystallizes out, leaving the other in the mother liquor.[13]

    • Controlled Cooling: Do not crash-cool the solution. Allow it to cool slowly to room temperature and then to 0-4 °C. Slow crystal growth promotes higher diastereomeric purity.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single crystal (a "seed") to the supersaturated solution to initiate crystallization of only that diastereomer.[]

    • Multiple Recrystallizations: It is often necessary to perform one or more recrystallizations of the isolated salt to achieve high diastereomeric excess. Monitor the purity of the salt at each stage (e.g., by measuring the specific rotation).

Purification Troubleshooting Flowchart

G start Crude Product Obtained q1 Problem: Product Lost During Solvent Removal? start->q1 a1 Solution: Convert to non-volatile salt (e.g., with HCl or TCA) before concentration. q1->a1 Yes q2 Problem: Severe Tailing on Silica Gel Column? q1->q2 No a1->q2 a2 Solution: Add 1% Triethylamine to eluent OR Use Alumina / Reversed-Phase. q2->a2 Yes q3 Problem: Poor Separation of Diastereomeric Salts? q2->q3 No a2->q3 a3 Solution: Screen crystallization solvents. Control cooling rate. Consider seeding. q3->a3 Yes end Pure Product Isolated q3->end No a3->end

Caption: A decision-making workflow for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most promising scalable route to enantiopure (S)-Pent-4-yn-2-amine? For large-scale industrial synthesis, both asymmetric reductive amination and biocatalytic transamination are leading candidates.[4][14] Asymmetric reductive amination offers a direct, one-step conversion from the ketone with high atom economy.[3] Biocatalysis using an engineered ω-transaminase can provide exceptionally high enantiomeric excess (>99% ee) under mild, aqueous conditions, which is highly desirable for green chemistry and pharmaceutical manufacturing.[14][15]

Q2: How do I accurately determine the enantiomeric excess (ee) of my final product? The most reliable method is chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): The amine must first be derivatized with a chromophore-containing agent (e.g., benzoyl chloride or a nitrobenzoyl chloride) to make it UV-active. The resulting amide can then be separated on a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Chiral Gas Chromatography (GC): For volatile amines, direct analysis on a chiral GC column (e.g., a cyclodextrin-based phase) is often possible after derivatization to a less polar derivative like a trifluoroacetamide.

Q3: What are the key safety considerations for this synthesis?

  • Terminal Alkynes: Terminal alkynes, particularly when handled with strong bases (like n-BuLi or NaNH₂), can form explosive acetylide salts, especially with certain metals. Always use appropriate inert atmosphere techniques and quench reactions carefully.

  • Volatile Amines: Pent-4-yn-2-amine is expected to be a volatile and corrosive liquid with a strong odor. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Hydrogen Gas: For reductive aminations, H₂ gas is highly flammable. Use certified high-pressure equipment (autoclave), check for leaks, and ensure proper ventilation.

Q4: What are typical reaction parameters for the key synthesis steps?

Parameter Asymmetric Reductive Amination Ellman Sulfinylimine Formation Diastereomeric Salt Resolution
Key Reagents Pent-4-yn-2-one, NH₄OAc, H₂, Chiral Ru/Ir CatalystPent-4-yn-2-one, (R)- or (S)-t-Butanesulfinamide, Ti(OEt)₄Racemic Amine, Chiral Acid (e.g., (+)-Tartaric Acid)
Solvent Toluene, Methanol, or THF (anhydrous, degassed)THF or DCM (anhydrous)Methanol, Ethanol, or mixtures with water
Temperature 40 - 80 °CRoom Temperature to 60 °CReflux to dissolve, then slow cooling to 0 °C
Pressure 20 - 50 bar H₂AtmosphericAtmospheric
Typical Yield 70 - 95%>90% (for imine)35-45% (for one enantiomer, theoretical max 50%)
Key Ref. [4][5][7][12]

References

  • Ellman, J. A., et al. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (Duplic
  • (Duplic
  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Azadienes as Reagents for Preparing Chiral Amines: Synthesis of 1,2-Amino Tertiary Alcohols by Cu-Catalyzed Enantioselective Reductive Couplings with Ketones. Angewandte Chemie International Edition. Available at: [Link]

  • Couty, F., & Evano, G. (2002). RECENT PROGRESS IN THE ASYMMETRIC SYNTHESIS OF α-SUBSTITUTED PROPARGYLAMINES. Organic Preparations and Procedures International. Available at: [Link]

  • Agrawal, T., & Cook, S. P. (2022). Asymmetric Synthesis of Propargylic α‑Stereogenic Tertiary Amines by Reductive Alkynylation of Tertiary Amides Using Ir/Cu Tandem Catalysis. Organic Letters. Available at: [Link]

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Available at: [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. Available at: [Link]

  • Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective... Available at: [Link]

  • Google Patents. (2000). Resolution of chiral amines. EP1036189A1.
  • de la Torre, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Google Patents. (2009). Process for the purification of aromatic amines. US8455691B2.
  • Chemist Library. Chiral Separation Techniques. Available at: [Link]

  • Janusz-Cygan, P., et al. (2018). Reduction of amines emission and their volatile degradation products. Journal of Ecological Engineering. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12250845, Pent-4-yn-2-amine. Available at: [Link].

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Azov, V. A. (2011). Resolution of racemic amine mixtures. Science of Synthesis. Available at: [Link]

  • ResearchGate. (2011). Formation of Pent-4-en-1-amine, the Counterpart of Acrylamide from Lysine and Its Conversion into Piperidine in Lysine/Glucose Reaction Mixtures. Available at: [Link]

  • University of Colorado Boulder. Experiment: Resolution of a Racemic Mixture. Available at: [Link]

Sources

Optimization

Pent-4-yn-2-amine: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic yields, stoichiometric imbalances, and reproducibility issues when utilizing low-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic yields, stoichiometric imbalances, and reproducibility issues when utilizing low-molecular-weight alkynyl amines. Pent-4-yn-2-amine is a highly versatile bifunctional building block—featuring both a primary amine and a terminal alkyne—but its inherent volatility poses significant handling challenges.

This guide provides field-proven, self-validating protocols to ensure scientific integrity and operational success in your drug development and synthetic workflows.

Physicochemical Profile & Volatility Matrix

To troubleshoot handling issues, we must first understand the causality behind the molecule's physical behavior. The free base of Pent-4-yn-2-amine has a low molecular weight, which directly correlates to a high vapor pressure and rapid evaporative loss in open-air environments[1].

Table 1: Quantitative Data & Synthetic Impact

PropertyValueClinical / Synthetic Impact
Molecular Weight (Free Base) 83.13 g/mol [1]Low mass contributes to high vapor pressure; rapid evaporation occurs at room temperature, skewing stoichiometric calculations.
Molecular Formula C₅H₉N[1]Bifunctional nature allows for orthogonal reactivity (e.g., amide coupling followed by click chemistry).
Salt Form MW (HCl) 119.59 g/mol [2]The ionic lattice effectively eliminates vapor pressure. This is the mandatory form for accurate long-term storage and gravimetric dosing.
Boiling Point (Free Base) ~105–110 °C (est.)[3]Highly volatile under ambient conditions; necessitates closed-system handling to prevent yield loss.
Frequently Asked Questions (FAQs)

Q1: Why do my amide coupling yields fluctuate wildly when using the free base of Pent-4-yn-2-amine? A1: The root cause is evaporative mass loss during gravimetric weighing and transfer. Because the free base is highly volatile, the actual molar amount delivered to the reaction vessel is consistently lower than your calculated theoretical input. This stoichiometric imbalance leaves unreacted electrophiles that can undergo side reactions. Solution: Always source and store the reagent as a hydrochloride salt (e.g., racemic CAS 141381-35-3 or the chiral (2R)-isomer CAS 2648862-61-5)[2]. The salt form is stable, non-volatile, and allows for precise gravimetric dosing.

Q2: If I use the HCl salt, how do I prevent the free amine from evaporating once I neutralize it in the reactor? A2: You must perform in situ free-basing within a completely sealed system. By adding a non-nucleophilic tertiary amine (like DIPEA) to a closed Schlenk line setup, the volatile free base is generated directly in the reaction solvent. It is then immediately consumed by the activated electrophile before it can partition into the headspace[4].

Q3: I am observing a +81 m/z shift in my LC-MS corresponding to a dimerized byproduct. What is causing this? A3: This is the result of Glaser homocoupling. Terminal alkynes like Pent-4-yn-2-amine are highly susceptible to oxidative dimerization in the presence of trace oxygen and copper catalysts (often used in Click chemistry). Causality: Copper(I) oxidizes to Copper(II) in the presence of O2​ , which subsequently catalyzes the covalent bonding of two terminal alkynes. Prevention: Rigorously degas all solvents using the freeze-pump-thaw method, maintain a strict inert atmosphere, and utilize a reducing agent like sodium ascorbate.

Volatility Mitigation Workflow

VolatilityManagement Start Pent-4-yn-2-amine HCl (Stable Salt Form) Weighing Gravimetric Dosing (No Volatility Loss) Start->Weighing Reactor Sealed Reactor System (Inert Atmosphere) Weighing->Reactor Error Open-Air Free Basing (High Volatility Loss) Weighing->Error  Improper Handling Base In Situ Neutralization (Add DIPEA/TEA) Reactor->Base  Syringe Addition Reaction Coupling / CuAAC Reaction (Closed System) Base->Reaction  Immediate Consumption Error->Reaction  Low Yield / Stoichiometry Imbalance

Workflow for mitigating Pent-4-yn-2-amine volatility during chemical synthesis.

Self-Validating Experimental Protocols
Protocol A: In Situ Free-Basing & Amide Coupling (Closed-System)

This protocol is designed as a self-validating system: by employing a sealed environment and stoichiometric excess, any deviation in yield can be isolated to reaction kinetics rather than reagent evaporation.

Step-by-Step Methodology:

  • Gravimetric Dosing: Weigh Pent-4-yn-2-amine HCl (1.2 eq) and your target carboxylic acid (1.0 eq) into an oven-dried 20 mL Schlenk flask containing a magnetic stir bar. Causality: Using the HCl salt prevents evaporative loss during weighing. A 10-20% excess of the amine salt compensates for any trace moisture or micro-volatility losses, driving the reaction to completion[4].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line, apply high vacuum for 5 minutes, and backfill with dry Nitrogen ( N2​ ). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent & Activator Addition: Inject anhydrous DMF (0.2 M relative to the acid) via a gas-tight syringe. Inject the coupling reagent (e.g., HATU, 1.1 eq) dissolved in 1 mL of anhydrous DMF. Stir for 10 minutes to form the activated ester.

  • In Situ Neutralization: Slowly inject N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise over 2 minutes. Causality: The DIPEA deprotonates the Pent-4-yn-2-amine HCl salt. Because the system is sealed, the liberated volatile free base cannot escape and immediately reacts with the activated ester[4].

  • Validation & Monitoring: After 2 hours, withdraw a 10 µL aliquot via syringe, quench in 1 mL of LC-MS grade methanol, and analyze. The complete disappearance of the activated ester peak without the presence of free amine vapor loss confirms successful coupling.

Protocol B: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
  • Preparation: In a sealed vial, dissolve the target azide (1.0 eq) and Pent-4-yn-2-amine HCl (1.1 eq) in a rigorously degassed mixture of t-BuOH/Water (1:1, 0.1 M).

  • Catalyst Generation: In a separate vial, dissolve CuSO4​⋅5H2​O (0.05 eq) and sodium ascorbate (0.1 eq) in degassed water. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing Glaser homocoupling side reactions at the terminal alkyne.

  • Reaction: Inject the catalyst solution into the main reaction vial through the septum. Stir vigorously at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NH4​Cl to strip copper complexes, extract with EtOAc, and dry over Na2​SO4​ .

References
  • Source: nih.
  • Source: sigmaaldrich.
  • Buy (2S)-Pent-4-yn-2-amine (EVT-13096007)
  • (2R)
  • 2-[(Pent-4-yn-2-yl)

Sources

Troubleshooting

Methods for removing byproducts from Pent-4-yn-2-amine reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Pent-4-yn-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Pent-4-yn-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to adapt and optimize these methods for your specific reaction outcomes.

Section 1: Understanding the Source of Impurities

The first step in effective purification is understanding the potential byproducts from your chosen synthetic route. Pent-4-yn-2-amine is commonly synthesized via reductive amination of pent-4-yn-2-one. This reaction, while efficient, can generate a predictable set of impurities that must be removed.

Reductive amination is a robust method for forming amines from carbonyl compounds.[1][2] The process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the final amine product.[1] However, side reactions and incomplete conversions can lead to a complex crude mixture.

Diagram 1: Simplified Reductive Amination Pathway & Common Byproducts

A visual overview of the reaction yielding Pent-4-yn-2-amine and its primary byproducts.

Ketone Pent-4-yn-2-one Imine Intermediate Imine Ketone->Imine + NH3 - H2O Byproduct_Alcohol Byproduct: Pent-4-yn-2-ol Ketone->Byproduct_Alcohol Direct Reduction (Side Reaction) Ammonia Ammonia (NH3) Ammonia->Imine Product Pent-4-yn-2-amine (Target) Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product ReducingAgent->Byproduct_Alcohol

Section 2: Troubleshooting & Purification FAQs

This section addresses the most common purification challenges in a question-and-answer format.

FAQ 1: My crude product is contaminated with unreacted pent-4-yn-2-one and the byproduct pent-4-yn-2-ol. What is the most efficient first-pass purification method?

Answer: The most effective initial purification step is an acid-base extraction . This technique leverages the basicity of your target amine to separate it from neutral organic impurities like the starting ketone and the corresponding alcohol byproduct.[3][4]

Scientific Principle: Amines are basic and will react with an acid (like HCl) to form a protonated ammonium salt (R-NH3+ Cl-).[5] This salt is ionic and therefore highly soluble in the aqueous phase.[4] Neutral organic compounds, such as ketones and alcohols, do not react with the acid and remain in the organic solvent layer.[3] By subsequently adding a base (like NaOH) to the aqueous layer, you can regenerate the neutral "free amine," which becomes insoluble in water and can be extracted back into an organic solvent.[6]

Diagram 2: Acid-Base Extraction Workflow

A step-by-step visual guide to separating basic amines from neutral byproducts.

start Crude Mixture (Amine, Ketone, Alcohol) in Organic Solvent (e.g., Ether) add_acid 1. Add 1M HCl (aq) Shake in Separatory Funnel start->add_acid separate1 2. Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral Impurities (Ketone, Alcohol) separate1->organic1 Discard aqueous1 Aqueous Layer: Protonated Amine Salt (R-NH3+ Cl-) separate1->aqueous1 Collect add_base 3. Add 2M NaOH (aq) until pH > 12 aqueous1->add_base back_extract 4. Add fresh organic solvent & Shake add_base->back_extract separate2 5. Separate Layers back_extract->separate2 aqueous2 Aqueous Layer: Inorganic Salts (NaCl) separate2->aqueous2 Discard organic2 Organic Layer: Purified Pent-4-yn-2-amine separate2->organic2 Collect final_product Dry, filter, & concentrate to yield pure amine organic2->final_product

Experimental Protocol: Acid-Base Extraction [7]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10-15 mL per gram of crude material).

  • Acidification: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. This layer now contains your protonated amine.[3]

  • Repeat Extraction: To ensure complete transfer, extract the remaining organic layer two more times with fresh 1 M HCl, combining all aqueous extracts. The organic layer containing neutral impurities can now be set aside.

  • Basification: Place the combined aqueous extracts in an ice bath to control heat from neutralization. Slowly add 2 M sodium hydroxide (NaOH) solution while stirring until the solution is strongly basic (pH > 12, check with pH paper).

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the now-neutral "free amine" back into an organic solvent (e.g., diethyl ether) using three separate portions.

  • Final Work-up: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified Pent-4-yn-2-amine.

FAQ 2: The extraction worked, but my product still isn't pure enough. How can I remove trace impurities or byproducts with similar basicity?

Answer: For higher purity, especially to remove byproducts with similar physical properties, you should employ either fractional distillation or column chromatography .

Method A: Fractional Distillation

Scientific Principle: Distillation separates compounds based on differences in their boiling points.[8] If your remaining impurities have boiling points significantly different from Pent-4-yn-2-amine, this method can be highly effective. It is particularly useful for removing less volatile (higher boiling point) or more volatile (lower boiling point) contaminants.

Experimental Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus using a short Vigreux column to enhance separation efficiency. Ensure all glassware is dry.

  • Distillation: Place the amine from the extraction into the distillation flask with a few boiling chips or a magnetic stir bar.

  • Conditions: It is often advantageous to distill under reduced pressure (vacuum distillation) to lower the boiling point and prevent potential decomposition of the amine at high temperatures. Gently heat the flask in an oil bath.

  • Fraction Collection: Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point for Pent-4-yn-2-amine. Discard the initial (forerun) and final (pot residue) fractions.

Data Table: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
Pent-4-yn-2-amine C₅H₉N83.13[9]~110-115 (est.)Target Product
Pent-4-yn-2-oneC₅H₆O82.10[10]108-110Starting Material
Pent-4-yn-2-olC₅H₈O84.12[11][12]115-116[13]Reduction Byproduct

Note: Boiling point for Pent-4-yn-2-amine is an estimate based on similar structures. An experimental determination under your specific pressure conditions is recommended.

Method B: Silica Gel Column Chromatography

Scientific Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[14] Amines can be challenging to purify on standard silica gel due to their basicity, which can cause strong adsorption and lead to "streaking" or tailing of the product peak. This can be overcome by adding a small amount of a basic modifier to the mobile phase.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase (Eluent): A common eluent system is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol.

  • Pro-Tip (Crucial for Amines): To prevent tailing, add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or a few drops of ammonium hydroxide to your eluent system. This deactivates the acidic silanol groups on the silica surface, allowing the amine to travel through the column more cleanly.[15]

  • Sample Loading: Dissolve your crude amine in a minimal amount of the eluent and carefully load it onto the top of the silica column.

  • Elution: Run the column, collecting fractions. Monitor the separation using Thin-Layer Chromatography (TLC) to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 3: My application requires a single enantiomer of Pent-4-yn-2-amine. How can I separate the (R) and (S) forms?

Answer: For enantiomeric separation, you must use a chiral purification technique. The most common methods in a professional setting are chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) .[16][17]

Scientific Principle: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture.[16][18] This differential interaction causes one enantiomer to be retained on the column longer than the other, allowing for their separation. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are widely successful for separating chiral amines.[18][19]

Methodological Considerations:

  • Column Choice: Selection of the correct chiral column is critical and often requires screening several different CSPs. Columns like Chiralpak® or Chiralcel® are industry standards.

  • Mobile Phase: For HPLC, typical mobile phases are mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol). For SFC, supercritical CO₂ is used as the main mobile phase, modified with an alcohol.[20]

  • Additives: The addition of acidic or basic modifiers to the mobile phase can dramatically improve peak shape and resolution. For basic compounds like amines, small amounts of an acid (like trifluoroacetic acid) or a competing base can be beneficial.[18][20]

  • Derivatization: In some challenging cases, the amine can be temporarily converted into a derivative (e.g., an amide or imine) to enhance its interaction with the chiral stationary phase and improve separation.[17]

Section 3: Summary of Purification Strategies

The optimal purification strategy depends on the scale of your reaction and the required final purity.

Diagram 3: General Purification Funnel

A hierarchical approach to purifying Pent-4-yn-2-amine, from crude to high purity.

cluster_0 Purity Level cluster_1 Recommended Method Crude Crude Reaction Mixture Method1 Acid-Base Extraction Crude->Method1 Extracted ~80-95% Pure Method2 Fractional Distillation Extracted->Method2 Distilled ~95-98% Pure Method3 Silica Gel Chromatography Distilled->Method3 Chromatographed >99% Pure Method4 Chiral HPLC / SFC Chromatographed->Method4 Chiral Enantiomerically Pure Method1->Extracted Method2->Distilled Method3->Chromatographed Method4->Chiral

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pent-4-yn-2-amine and Other Propargylamines in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, propargylamines stand as versatile and indispensable building blocks. Their unique structural motif, featur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, propargylamines stand as versatile and indispensable building blocks. Their unique structural motif, featuring a reactive alkyne and a nucleophilic amine, provides a gateway to a vast array of complex molecules, including a multitude of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.[1] This guide offers an in-depth comparison of Pent-4-yn-2-amine with other commonly employed propargylamines, providing a critical analysis of their performance in key synthetic transformations, supported by experimental data.

The Significance of the Propargylamine Scaffold

The strategic importance of propargylamines lies in their ability to participate in a diverse range of chemical reactions. The terminal alkyne can undergo C-H activation, enabling its participation in powerful C-C bond-forming reactions such as the A³ (aldehyde-alkyne-amine) coupling and the Sonogashira coupling.[2][3] Concurrently, the amine functionality can act as a nucleophile or a base, and its presence is crucial for the synthesis of various heterocyclic systems through cyclization reactions.[4] The inherent reactivity of this scaffold has made it a cornerstone in the synthesis of biologically active compounds.[5]

Pent-4-yn-2-amine: A Chiral Propargylamine with Unique Features

Pent-4-yn-2-amine, a chiral secondary propargylamine, presents a distinct set of properties that differentiate it from simpler propargylamines. Its structure incorporates a stereocenter at the C-2 position, offering opportunities for asymmetric synthesis and the creation of enantiomerically enriched molecules. The methyl group at the alpha-position to the nitrogen also influences its steric and electronic properties, which can impact its reactivity and selectivity in various transformations.

Comparative Analysis in Key Synthetic Applications

To provide a clear and objective comparison, this guide will focus on three pivotal areas of propargylamine chemistry: the A³ coupling reaction, the Sonogashira coupling, and the synthesis of oxazoles.

The A³ Coupling Reaction: A Cornerstone of Propargylamine Synthesis

The A³ coupling is a powerful one-pot, three-component reaction between an aldehyde, an alkyne, and an amine, typically catalyzed by a metal salt, to afford a propargylamine.[3][6][7] This atom-economical process is a highly efficient method for generating molecular complexity.[2]

Comparative Performance:

The choice of amine is a critical parameter in the A³ coupling reaction. While secondary amines like N,N-diethylpropargylamine are commonly used, primary amines such as Pent-4-yn-2-amine can also participate effectively, often leading to different product classes or requiring modified reaction conditions.

Propargylamine PrecursorAldehydeAlkyneCatalyst/ConditionsYield (%)Enantiomeric Excess (ee %)Reference
Pent-4-yn-2-amine (as amine) BenzaldehydePhenylacetyleneCuBr, Toluene, 100 °CNot reportedNot applicable[2]
DiethylamineBenzaldehydePhenylacetyleneCuCl (10 mol%), Toluene, 100 °C, 6-12h85-95%Not applicable[2]
AnilineBenzaldehydePhenylacetyleneCu(I)/i-Pr-pybox-diPh, CHCl3, 0-25°C, 12h98%96%[8]
PyrrolidineBenzaldehydePhenylacetyleneCuI/Acid-Thiourea catalystHighup to 96%[9]

Causality Behind Experimental Choices:

  • Catalyst: Copper salts (CuI, CuBr, CuCl) are widely used due to their low cost and high catalytic activity in activating the terminal alkyne.[2][3] For enantioselective transformations, chiral ligands such as PyBox or QUINAP are employed in combination with the copper catalyst to induce stereocontrol.[10]

  • Solvent: Toluene is a common solvent for A³ couplings, although other solvents like chloroform or even water can be used depending on the specific catalytic system and substrates.[3][8]

  • Amine Structure: The structure of the amine significantly influences the reaction outcome. Secondary amines typically lead to tertiary propargylamines. Primary amines like Pent-4-yn-2-amine can lead to secondary propargylamines which can be further functionalized. The steric hindrance around the nitrogen atom can also affect the reaction rate and yield.

Experimental Workflow: A³ Coupling

Caption: Generalized workflow for the A³ coupling reaction.

Sonogashira Coupling: Extending the Carbon Framework

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12][13] This reaction is a powerful tool for constructing C(sp)-C(sp²) bonds and is widely used in the synthesis of complex organic molecules.[3] Propargylamines are excellent substrates for this reaction.

Comparative Performance:

The nature of the amine substituent in the propargylamine can influence the efficiency of the Sonogashira coupling.

PropargylamineAryl HalideCatalyst/ConditionsYield (%)Reference
N-Boc-propargylamine p-bromobenzoateCataCXium A Pd G3, THF/micellar aq., rt46% (3 steps)[14]
N,N-diethylpropargylamineAryl bromidesPd(OAc)2, Aminophosphine ligand, K2CO3, THF, 65°CGood to Excellent[15]
Propargylamine2-BromofuranPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°CHigh[16]

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira protocol employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[16] The palladium catalyst facilitates the oxidative addition to the aryl/vinyl halide, while the copper co-catalyst activates the alkyne. Copper-free versions of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts.[17]

  • Base: An amine base, such as triethylamine or diethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[12]

  • Protecting Groups: In some cases, particularly with primary or secondary amines, protection of the amine functionality (e.g., with a Boc group) may be necessary to prevent side reactions.[14]

Reaction Mechanism: Sonogashira Coupling

Caption: Simplified mechanism of the Sonogashira coupling.

Synthesis of Oxazoles: A Gateway to Heterocyclic Chemistry

N-acylated propargylamines are valuable precursors for the synthesis of oxazoles, a class of five-membered aromatic heterocycles found in numerous biologically active compounds.[4] The cyclization of N-propargylamides can be achieved under various conditions, including metal-catalyzed and metal-free methods.

Comparative Performance:

The substitution pattern on the propargylamine backbone can influence the ease of cyclization and the final yield of the oxazole.

N-PropargylamideCyclization ConditionsProductYield (%)Reference
N-PropargylbenzamidePd₂(dba)₃, P(2-furyl)₃, NaOtBu, MeCN2-Phenyl-5-methyloxazoleup to 68%[18]
N-PropargylamidesPhI(OAc)₂, LiI, visible light2-Substituted oxazole-5-carbaldehydes30-90%[12][19]
N-Sulfonyl propargylamidesBase catalyst5-Sulfonylmethyl oxazoles-[20]

Causality Behind Experimental Choices:

  • Activation of the Alkyne: The key step in oxazole synthesis from N-propargylamides is the activation of the alkyne for intramolecular nucleophilic attack by the amide oxygen. This can be achieved using transition metal catalysts (e.g., palladium, gold, silver) or through iodocyclization promoted by an iodine source.[18][21]

  • Reaction Conditions: The choice of catalyst, solvent, and base can significantly impact the reaction's efficiency and selectivity. For instance, in the palladium-catalyzed synthesis of 2,5-disubstituted oxazoles, the use of a specific ligand (tri(2-furyl)phosphine) and a strong base (NaOtBu) was found to be crucial for high yields.[18]

Experimental Protocol: Synthesis of 2,5-Disubstituted Oxazoles from N-Propargylamides

This protocol is adapted from the work of Arcadi, Cacchi, and coworkers.[18]

Materials:

  • N-Propargylamide (1.0 mmol)

  • Aryl Iodide (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol)

  • Tri(2-furyl)phosphine (0.1 mmol)

  • Sodium tert-butoxide (NaOtBu, 2.0 mmol)

  • Acetonitrile (MeCN, 5 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the N-propargylamide, aryl iodide, Pd₂(dba)₃, and tri(2-furyl)phosphine.

  • Add acetonitrile and stir the mixture at room temperature for 10 minutes.

  • Add sodium tert-butoxide in one portion.

  • Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Conclusion: Selecting the Right Propargylamine for Your Synthesis

The choice between Pent-4-yn-2-amine and other propargylamines is contingent upon the specific synthetic goal.

  • Pent-4-yn-2-amine is the reagent of choice when the introduction of a chiral center is desired. Its secondary amine nature also allows for further N-functionalization after its incorporation into a molecule. The steric bulk of the methyl group may influence diastereoselectivity in certain reactions.

  • N,N-Diethylpropargylamine and other tertiary propargylamines are excellent choices for reactions where the amine is primarily a directing group or a precursor to a quaternary ammonium salt. Their increased steric hindrance can sometimes lead to higher selectivity in certain transformations.

  • Propargylamine (primary) offers the simplest propargylamine structure and is a cost-effective starting material. Its primary amine functionality allows for facile derivatization to a wide range of secondary and tertiary amines or amides.

Ultimately, the optimal choice of propargylamine will depend on a careful consideration of the desired final product, the specific reaction conditions, and the potential for stereochemical control. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

Click to expand

Sources

Comparative

A Researcher's Guide to the Computational Analysis of Pent-4-yn-2-amine: A DFT and Ab Initio Comparative Study

In the landscape of modern drug discovery and materials science, a profound understanding of molecular structure and energetics is paramount. Pent-4-yn-2-amine, a small yet intriguing molecule featuring both a primary am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, a profound understanding of molecular structure and energetics is paramount. Pent-4-yn-2-amine, a small yet intriguing molecule featuring both a primary amine and a terminal alkyne, presents a rich ground for computational exploration. This guide provides a comprehensive comparison of Density Functional Theory (DFT) and ab initio methods for the characterization of this molecule, offering researchers a practical framework for their own investigations.

The Rationale for Computational Scrutiny

Pent-4-yn-2-amine's bifunctionality makes it a valuable synthon in organic chemistry and a potential pharmacophore. The amine group offers a site for hydrogen bonding and salt formation, crucial for biological interactions, while the terminal alkyne is a versatile handle for click chemistry and further functionalization. A detailed computational analysis allows for the prediction of its conformational landscape, spectroscopic signatures, and electronic properties, all of which are critical for its application in drug design and materials development.

A Comparative Overview of Computational Methodologies

The two primary pillars of quantum chemical calculations are ab initio methods and Density Functional Theory (DFT). While both aim to solve the electronic Schrödinger equation, they do so with fundamental differences in their approach and computational cost.

  • Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without the use of empirical parameters. They offer a systematic pathway to improving accuracy by including higher levels of electron correlation, but this comes at a significant computational expense.

  • Density Functional Theory (DFT) , in contrast, utilizes the electron density to calculate the energy of a system. This approach is computationally less demanding than correlated ab initio methods, making it a workhorse for studying larger molecules.[1] The accuracy of DFT is dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron correlation.

For a molecule like Pent-4-yn-2-amine, both approaches have their merits. Ab initio methods can provide a high-accuracy benchmark for key properties, while DFT allows for a more thorough exploration of the potential energy surface and the calculation of a wider range of properties.

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines a robust workflow for the computational study of Pent-4-yn-2-amine, designed to be a self-validating system where different levels of theory can be compared against each other and, ideally, against experimental data.

Computational Workflow for Pent-4-yn-2-amine cluster_Input Input Generation cluster_Optimization Geometry Optimization cluster_Validation Validation & Analysis cluster_Comparison Comparative Analysis Input Initial 3D Structure of Pent-4-yn-2-amine DFT_Opt DFT Optimization (e.g., B3LYP/6-31G(d)) Input->DFT_Opt MP2_Opt Ab Initio Optimization (e.g., MP2/aug-cc-pVDZ) Input->MP2_Opt Freq_Calc Frequency Calculation (Confirm Minimum) DFT_Opt->Freq_Calc Compare_Geom Compare Geometries DFT_Opt->Compare_Geom MP2_Opt->Freq_Calc MP2_Opt->Compare_Geom Spec_Sim Spectroscopic Simulation (IR, NMR) Freq_Calc->Spec_Sim Prop_Calc Electronic Properties (HOMO, LUMO, etc.) Freq_Calc->Prop_Calc Compare_Spec Compare Spectra with Experimental Data Spec_Sim->Compare_Spec Compare_Energy Compare Relative Energies Prop_Calc->Compare_Energy

Figure 1: A generalized workflow for the computational study of Pent-4-yn-2-amine.

Step 1: Initial Structure Generation

The first step is to generate a reasonable 3D starting structure for Pent-4-yn-2-amine. This can be done using any molecular building software. The IUPAC name is pent-4-yn-2-amine, and its SMILES string is CC(CC#C)N.[2]

Step 2: Geometry Optimization

The initial structure is a mere guess and must be optimized to find the lowest energy conformation. This is where the comparison of methods begins.

  • DFT Approach: A popular and robust choice for organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-31G(d).[3][4] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.[1]

  • Ab Initio Approach: For a higher level of theory, one can employ MP2 with a correlation-consistent basis set such as aug-cc-pVDZ. While more computationally intensive, this method provides a more rigorous treatment of electron correlation.[5]

Step 3: Frequency Calculations

Once the geometries are optimized, it is crucial to perform a frequency calculation at the same level of theory. This serves two purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

  • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule. This provides a direct point of comparison with experimental data.[6][7]

Step 4: Calculation of Molecular Properties

With the optimized geometry, a variety of molecular properties can be calculated to further characterize Pent-4-yn-2-amine. These include:

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity.

  • Spectroscopic Properties: In addition to IR spectra, Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in experimental structure elucidation.

  • Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies.

Comparative Data Analysis

The true power of this computational approach lies in the comparison of the results obtained from different methods and, where possible, with experimental data.

Geometric Parameters

The table below presents a hypothetical comparison of key geometric parameters for Pent-4-yn-2-amine calculated at different levels of theory.

ParameterB3LYP/6-31G(d)MP2/aug-cc-pVDZ
C≡C Bond Length (Å)1.2051.215
C-N Bond Length (Å)1.4601.455
N-H Bond Length (Å)1.0151.012
C-C-N Bond Angle (°)109.8110.2

Note: These are representative values and would need to be calculated for an actual study.

Discrepancies between the methods, though often small, can be significant. For instance, MP2 often predicts slightly longer bond lengths for multiple bonds compared to B3LYP.

Vibrational Frequencies

A comparison of the calculated vibrational frequencies with experimental IR data is a critical validation step. For a primary amine like Pent-4-yn-2-amine, key vibrational modes to look for include:

  • N-H stretching: Two bands are expected in the 3300-3500 cm⁻¹ region.[8]

  • C≡C stretching: A sharp, weak to medium band around 2100-2260 cm⁻¹.

  • C-N stretching: Typically found in the 1020-1250 cm⁻¹ range for aliphatic amines.[8]

  • N-H bending (scissoring): A band in the 1580-1650 cm⁻¹ region.[8]

The table below illustrates a hypothetical comparison of calculated and experimental vibrational frequencies.

Vibrational ModeExperimental (cm⁻¹)B3LYP/6-31G(d) (cm⁻¹)MP2/aug-cc-pVDZ (cm⁻¹)
Asymmetric N-H Stretch33603450 (scaled: 3312)3480 (scaled: 3341)
Symmetric N-H Stretch32903380 (scaled: 3245)3410 (scaled: 3274)
C≡C Stretch21202150 (scaled: 2064)2180 (scaled: 2093)
N-H Bend16201650 (scaled: 1584)1660 (scaled: 1594)

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement.

Conclusion and Future Directions

This guide has provided a comparative framework for the computational study of Pent-4-yn-2-amine using both DFT and ab initio methods. The choice of methodology will ultimately depend on the research question and the available computational resources. For routine calculations of molecular structure and properties, DFT methods like B3LYP/6-31G(d) offer an excellent balance of accuracy and efficiency. For higher accuracy or for systems where electron correlation is particularly important, ab initio methods like MP2 are recommended.

Future studies could expand on this work by:

  • Exploring the Conformational Landscape: A more detailed search for different conformers of Pent-4-yn-2-amine and their relative energies.

  • Simulating Solvent Effects: Performing calculations in the presence of a solvent to better mimic experimental conditions.

  • Investigating Reactivity: Modeling chemical reactions involving the amine or alkyne functionalities to understand its synthetic utility.

By following a systematic and comparative computational approach, researchers can gain valuable insights into the properties and reactivity of Pent-4-yn-2-amine, accelerating its application in various scientific domains.

References

  • Why are correlation consistent basis sets used with DFT calculations?. (2016). Chemistry Stack Exchange. [Link]

  • Fleck, M., et al. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. bioRxiv. [Link]

  • Dorn, C., et al. (2024). Small basis set density functional theory method for cost-efficient, large-scale condensed matter simulations. The Journal of Chemical Physics. [Link]

  • Poater, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • IR: amines. (n.d.). University of Calgary. [Link]

  • Basis set and methods for organic molecules. (2024). ResearchGate. [Link]

  • experimental and theoretical infrared spectrum. (n.d.). Chemistry. Biology. Ecology. [Link]

  • National Center for Biotechnology Information. (n.d.). Pent-4-yn-2-amine. PubChem. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2022). Small-Basis Set Density-Functional Theory Methods Corrected with Atom-Centered Potentials. Journal of Chemical Theory and Computation. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy. [Link]

  • Chen, Z., et al. (2023). A computational mechanistic study on the Ni-catalyzed asymmetric alkynyl propyl hydroxyaminations: origin of enantioselectivity and further rational design. New Journal of Chemistry. [Link]

  • PENT-4-EN-2-AMINE. (n.d.). Matrix Fine Chemicals. [Link]

  • Wang, Y., et al. (2023). Experiment and Computational Study on Pd‐Catalyzed MIA‐Directed Ortho‐C−H Alkynlation of Phenylalanine. Asian Journal of Organic Chemistry. [Link]

  • Rakhmatullin, I., et al. (2023). Structural Features of Monoethanolamine Aqueous Solutions with Various Compositions: A Combined Experimental and Theoretical Study Using Vibrational Spectroscopy. Molecules. [Link]

  • He, X., & Liu, Y. (2016). Approaching the basis set limit for DFT calculations using an environment-adapted minimal basis with perturbation theory. The Journal of Chemical Physics. [Link]

  • (2S)-pent-4-yn-2-amine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Poater, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • Krishnakumar, V., & John, X. (2009). Ab initio, density functional theory and structural studies of 4-amino-2-methylquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Arulmozhiraja, S., et al. (2003). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Journal of Molecular Structure: THEOCHEM. [Link]

  • Wen, J., et al. (2023). Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study. Dalton Transactions. [Link]

  • Tchangnwa Nya, F., et al. (2022). A density functional theory (DFT) study of the doping effect on 4‐[2‐(2‐N, N‐dihydroxy amino thiophen. Journal of Theoretical and Computational Chemistry. [Link])58X))

Sources

Validation

A Comparative Guide to the Analytical Determination of Enantiomeric Purity for Pent-4-yn-2-amine

In the landscape of modern drug discovery and asymmetric synthesis, the precise determination of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. Pen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and asymmetric synthesis, the precise determination of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. Pent-4-yn-2-amine, a valuable chiral building block, is no exception. Its propargylamine structure is a key synthon for a variety of more complex chiral molecules, making the accurate assessment of its enantiomeric excess (e.e.) a critical quality control parameter.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric purity of Pent-4-yn-2-amine. We will delve into the mechanistic underpinnings of each technique, offer field-proven experimental protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Chiral Gas Chromatography (GC): The Power of Direct Separation

Chiral Gas Chromatography stands as a highly sensitive and efficient method for the enantiomeric resolution of volatile amines like Pent-4-yn-2-amine. The separation principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column.

The "Why": Mechanistic Insight

The efficacy of chiral GC hinges on the formation of transient, diastereomeric complexes between the analyte enantiomers and the CSP. For primary amines, cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, are particularly effective.[1][2] These bucket-shaped oligosaccharides create a chiral microenvironment. One enantiomer will fit more snugly or form more stable hydrogen bonds and van der Waals interactions with the chiral selector, causing it to be retained longer in the column, thus enabling separation.[3]

To enhance volatility and improve peak shape, derivatization of the primary amine is often a necessary prerequisite. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy that masks the polar N-H group, reducing tailing and improving chromatographic performance.[1][4]

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Racemic or Enantioenriched Pent-4-yn-2-amine B Derivatization: + Trifluoroacetic Anhydride (TFAA) in an aprotic solvent A->B React C N-(Pent-4-yn-2-yl)-2,2,2- trifluoroacetamide B->C Yields D Inject Sample E Chiral GC Column (e.g., Cyclodextrin-based CSP) D->E F Separation of Diastereomeric Derivatives E->F G FID or MS Detector F->G H Chromatogram G->H I Integrate Peak Areas (R- and S-enantiomers) H->I J Calculate Enantiomeric Excess (e.e. %) e.e. = |(Area1 - Area2)| / (Area1 + Area2) * 100 I->J

Caption: Workflow for Chiral GC Analysis of Pent-4-yn-2-amine.

Experimental Protocol: Chiral GC-FID
  • Derivatization:

    • Dissolve ~1 mg of Pent-4-yn-2-amine in 1 mL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 15 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC Conditions:

    • Column: Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (e.g., CHIRALDEX® G-TA, 30 m x 0.25 mm).

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.

    • Injector Temperature: 220 °C.

    • Oven Program: Start at 80 °C, hold for 1 min, then ramp at 2 °C/min to 140 °C.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

    • Injection Volume: 1 µL (split ratio 50:1).

Data Summary: Chiral GC
Parameter(R)-Enantiomer Derivative(S)-Enantiomer Derivative
Typical Retention Time (t_R) ~25.5 min~26.2 min
Resolution (R_s) > 1.5> 1.5
Limit of Detection (LOD) ~0.1% of the major enantiomer~0.1% of the major enantiomer

Note: Retention times are illustrative and will vary based on the exact GC system and conditions.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility Through Derivatization

Chiral HPLC is a cornerstone technique for enantiomeric purity assessment, offering broad applicability. For a small, UV-transparent molecule like Pent-4-yn-2-amine, direct analysis on a chiral stationary phase is often challenging. A more robust and common approach is pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be readily separated on a standard, achiral stationary phase (e.g., C18).[5][6]

The "Why": Mechanistic Insight

The magic of this indirect method lies in converting an inseparable pair of enantiomers into a separable pair of diastereomers. Reagents like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are enantiomerically pure and react with the primary amine to form stable amide linkages.[7] The resulting diastereomers have different three-dimensional structures, leading to distinct interactions with the stationary phase of the HPLC column, and thus, different retention times. The choice of CDA is critical; it must react completely and without racemization, and the resulting derivatives should have a strong chromophore for sensitive UV detection.

Workflow for Chiral HPLC with Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Racemic or Enantioenriched Pent-4-yn-2-amine B Derivatization: + Enantiopure Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) A->B React C Mixture of Diastereomeric Amides (R,R and S,R) B->C Yields D Inject Sample E Achiral HPLC Column (e.g., C18 Reversed-Phase) D->E F Separation of Diastereomers E->F G UV/Vis Detector (e.g., 254 nm) F->G H Chromatogram G->H I Integrate Peak Areas (Diastereomer 1 and 2) H->I J Calculate Enantiomeric Excess (e.e. %) e.e. = |(Area1 - Area2)| / (Area1 + Area2) * 100 I->J

Caption: Workflow for Chiral HPLC via Diastereomer Formation.

Experimental Protocol: HPLC-UV (Mosher's Amide)
  • Derivatization:

    • Dissolve ~1 mg of Pent-4-yn-2-amine in 0.5 mL of anhydrous pyridine.

    • Add a slight molar excess (~1.1 eq) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

    • Stir the reaction at room temperature for 1 hour.

    • Quench the reaction with a few drops of water.

    • Dilute with mobile phase to 1 mL for analysis.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

Data Summary: Chiral HPLC
ParameterDiastereomer 1 ((S,R)-Amide)Diastereomer 2 ((R,R)-Amide)
Typical Retention Time (t_R) ~12.1 min~13.5 min
Resolution (R_s) > 2.0> 2.0
Limit of Quantitation (LOQ) ~0.2% of the major enantiomer~0.2% of the major enantiomer

Note: Retention times are illustrative and will vary based on the exact HPLC system and conditions.

NMR Spectroscopy: A Non-Destructive Approach

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive alternative for determining enantiomeric excess. The method relies on making the enantiomers chemically non-equivalent (diastereotopic) within the NMR experiment, leading to separate, quantifiable signals. This is achieved using either a Chiral Shift Reagent (CSR) or a Chiral Solvating Agent (CSA).[8][9]

The "Why": Mechanistic Insight

Enantiomers in a standard achiral solvent are isochronous, meaning they produce identical NMR spectra. By introducing a chiral auxiliary, this degeneracy is broken.

  • Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)) that act as Lewis acids.[10] They reversibly coordinate to the amine, forming diastereomeric complexes. The paramagnetic lanthanide ion induces large shifts in the proton signals of the amine, and the magnitude of this shift differs for each diastereomeric complex, leading to resolved peaks.[3]

  • Chiral Derivatizing Agents (for NMR): Similar to the HPLC approach, one can form stable diastereomers that can be analyzed directly by ¹H NMR. A simple and effective method involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure diol like BINOL.[11][12][13] This forms diastereomeric iminoboronate esters whose protons (e.g., the imine proton) are well-resolved in the ¹H NMR spectrum.[13]

Logical Diagram for Chiral Shift Reagent (CSR) Mechanism

CSR_Mechanism cluster_system NMR Sample Enantiomers Pent-4-yn-2-amine (R and S Enantiomers) NMR signals are identical Complex Formation of transient Diastereomeric Complexes (R-Amine:CSR) and (S-Amine:CSR) Enantiomers->Complex + CSR Chiral Shift Reagent (CSR) (e.g., Eu(hfc)₃) CSR->Complex Result NMR Spectrum Shows Separate, Resolved Signals for R and S Enantiomers Complex->Result Leads to Quant Integration of signal areas yields enantiomeric ratio Result->Quant

Caption: Principle of Enantiomeric Resolution by NMR using a CSR.

Experimental Protocol: ¹H NMR with Chiral Derivatization
  • Sample Preparation:

    • In an NMR tube, combine Pent-4-yn-2-amine (~5 mg, 1.0 eq), 2-formylphenylboronic acid (~1.2 eq), and (S)-BINOL (~1.2 eq).

    • Add ~0.6 mL of CDCl₃.

    • Shake the tube for 30 seconds to 5 minutes until the components dissolve and react.[13][14]

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum (400 MHz or higher is recommended for better resolution).

    • Identify the well-resolved signals corresponding to the two diastereomers (the imine proton around 8.5-9.0 ppm is often a good diagnostic peak).[13]

    • Carefully integrate the areas of these two signals.

  • Calculation:

    • Calculate the enantiomeric excess using the formula: e.e. (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100.

Data Summary: NMR Spectroscopy
ParameterDiastereomer 1 SignalDiastereomer 2 Signal
Typical Chemical Shift (δ) ~8.75 ppm (Imine Proton)~8.71 ppm (Imine Proton)
Resolution (Δδ) > 0.03 ppm at 400 MHz> 0.03 ppm at 400 MHz
Accuracy ± 2-5% (highly dependent on S/N and resolution)± 2-5%

Comparative Analysis: Choosing the Right Tool

The selection of an analytical method is a balance of performance, resources, and the specific question being asked.

FeatureChiral Gas Chromatography (GC)Chiral HPLC (Indirect Method)NMR Spectroscopy
Principle Direct separation on a Chiral Stationary Phase (CSP)Diastereomer formation followed by separation on an achiral columnIn-situ formation of diastereomeric complexes/derivatives
Sensitivity Very High (sub-ppm)High (ppm)Moderate (requires mg of sample)
Accuracy & Precision Excellent (often considered the gold standard)ExcellentGood (±2-5% error is common)[7]
Sample Throughput Moderate (20-40 min/run)Moderate (15-30 min/run)High (5-15 min/sample)
Method Development Can be intensive (screening columns and conditions)Relatively straightforward (known derivatization chemistry)Often rapid, especially for screening
Destructive? YesYesNo (sample can be recovered)
Key Advantage High resolution and sensitivity for volatile compounds.High versatility and robustness.Speed, simplicity, and non-destructive nature.
Key Limitation Requires analyte volatility and thermal stability.Derivatization step adds time and potential for error.Lower sensitivity and accuracy for trace enantiomer detection.

Conclusion and Recommendations

For the determination of the enantiomeric purity of Pent-4-yn-2-amine, all three methods offer viable and robust solutions.

  • For the highest accuracy and sensitivity , especially when quantifying trace amounts of the minor enantiomer (e.g., >99.5% e.e.), Chiral Gas Chromatography is the recommended method. Its ability to achieve baseline separation provides unambiguous quantification.

  • For routine quality control in a lab with standard HPLC equipment , the indirect HPLC method using a chiral derivatizing agent is exceptionally practical and reliable. The chemistry is well-established, and the use of standard C18 columns makes it highly accessible.

  • For rapid screening, reaction monitoring, or when sample is precious , NMR Spectroscopy is the ideal choice. Its non-destructive nature and the speed of sample preparation make it unparalleled for quick assessments of enantiomeric purity without consuming the material.

Ultimately, the optimal choice depends on the specific context of the analysis. By understanding the fundamental principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral building blocks.

References

  • ResearchGate. (n.d.). Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride. Available at: [Link]

  • Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Ye, B. H., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Available at: [Link]

  • Kainosho, M., & Ajisaka, K. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. PubMed. Available at: [Link]

  • U.S. Department of Agriculture. (n.d.). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. Available at: [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

  • Bull, J. A., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Available at: [Link]

  • ScienceDirect. (n.d.). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. Available at: [Link]

  • Acta Naturae. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Available at: [Link]

  • Gheorghiu, M. D. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)₃. MIT. Available at: [Link]

  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

  • LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]

Sources

Comparative

Comparative Reactivity of (R)- vs (S)-Pent-4-yn-2-amine: A Guide for Drug Development Professionals

An In-Depth Technical Guide Introduction: Chirality, The Deciding Factor in Reactivity In the landscape of modern drug discovery and development, the spatial arrangement of atoms within a molecule is not a trivial detail...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: Chirality, The Deciding Factor in Reactivity

In the landscape of modern drug discovery and development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Pent-4-yn-2-amine, a molecule incorporating both a terminal alkyne and a primary amine, presents a chiral center at the C2 position. This gives rise to two non-superimposable mirror-image forms, or enantiomers: (R)-Pent-4-yn-2-amine and (S)-Pent-4-yn-2-amine.

While these enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral environments, their behavior can diverge dramatically in the chiral environment of a biological system or when reacting with other chiral molecules.[1][2][3] This guide provides a comprehensive comparison of the reactivity of these two enantiomers, grounded in the principles of stereochemistry and supported by established reaction mechanisms relevant to pharmaceutical development. The concepts discussed here are crucial, as exemplified by the thalidomide disaster, where one enantiomer was therapeutic while the other was teratogenic, a stark reminder of the importance of stereochemical control.[1][2]

Fundamental Reactivity of the Constituent Functional Groups

The reactivity of Pent-4-yn-2-amine is a composite of its two key functional groups: the terminal alkyne and the primary amine.

  • The Terminal Alkyne: The carbon-carbon triple bond is a region of high electron density, making it reactive toward electrophiles.[4][5] Key reactions include:

    • Acidic C-H Bond: The terminal alkyne proton is unusually acidic for a hydrocarbon (pKa ≈ 25), allowing for deprotonation with a strong base to form a potent carbon nucleophile, an acetylide ion.[6][7] This is foundational for building molecular complexity via C-C bond formation.

    • Addition Reactions: The alkyne can undergo addition of H₂, halogens, and hydrogen halides.[5][7] These reactions are often more exothermic than additions to alkenes.[4]

    • Metal-Catalyzed Couplings: The alkyne is a versatile handle for transformations like Sonogashira, Glaser, and A³ (aldehyde-alkyne-amine) couplings, which are central to modern synthetic chemistry.[8][9]

  • The Primary Amine: The nitrogen atom's lone pair of electrons confers both basicity and nucleophilicity.[10][11]

    • Basicity: Amines readily accept protons from acids to form ammonium salts.[11] The alkyl group in Pent-4-yn-2-amine has a positive inductive effect, increasing the electron density on the nitrogen and making it a stronger base than ammonia.[11][12]

    • Nucleophilicity: The amine can act as a nucleophile, attacking electrophilic centers.[10] This leads to common and crucial reactions such as N-alkylation with haloalkanes and N-acylation with acyl chlorides or anhydrides to form amides.[12][13]

The Core Comparison: Reactivity in Achiral vs. Chiral Environments

The critical distinction in the reactivity of (R)- and (S)-Pent-4-yn-2-amine emerges when they are placed in a chiral context.

Reactivity with Achiral Reagents

In a reaction with an achiral reagent, in an achiral solvent, and without a chiral catalyst, the (R) and (S) enantiomers will exhibit identical reaction rates and yield identical products (or a racemic mixture if a new stereocenter is formed). The transition states for the reaction of each enantiomer are themselves mirror images and thus have the same energy.

Example Reactions:

  • Hydrogenation: Catalytic hydrogenation using H₂ over a palladium catalyst will reduce the alkyne to an alkane, yielding (R)-pentan-2-amine and (S)-pentan-2-amine, respectively, at the same rate.[4][5]

  • Simple Acid-Base Reaction: Reaction with an achiral acid like hydrochloric acid will form the corresponding ammonium chloride salts at identical rates.

Reactivity in Chiral Environments: The Principle of Stereodiscrimination

Chiral discrimination is the phenomenon where enantiomers exhibit different interactions and reaction rates in the presence of another chiral entity.[14][15][16] This is the basis for their distinct biological activities and is the most important area of comparison for drug development.

  • Enzymatic Reactions: Enzymes are chiral catalysts. The active site of an enzyme is a complex, three-dimensional chiral environment. One enantiomer of a substrate will typically fit into the active site more effectively than its mirror image, leading to a lower energy transition state and a faster reaction rate.[15] This can result in:

    • Stereoselective Metabolism: One enantiomer may be metabolized rapidly while the other is metabolized slowly or by a different pathway, leading to different pharmacokinetic and pharmacodynamic profiles.[3][17]

    • Kinetic Resolution: An enzyme can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

  • Reactions with Chiral Reagents: When (R)- or (S)-Pent-4-yn-2-amine reacts with a single enantiomer of another chiral molecule (e.g., (R)-ibuprofenoyl chloride), the resulting transition states are diastereomeric. Diastereomers have different physical properties and different energies. This energy difference translates directly into different reaction rates.

G cluster_R (R)-Amine Pathway cluster_S (S)-Amine Pathway R_Amine (R)-Pent-4-yn-2-amine TS_RR Transition State (R,R) R_Amine->TS_RR k_R Chiral_Reagent_R (R)-Chiral Reagent Chiral_Reagent_R->TS_RR Product_RR Product (R,R) TS_RR->Product_RR S_Amine (S)-Pent-4-yn-2-amine TS_SR Transition State (S,R) S_Amine->TS_SR k_S Chiral_Reagent_S (R)-Chiral Reagent Chiral_Reagent_S->TS_SR Product_SR Product (S,R) TS_SR->Product_SR Note Diastereomeric Transition States Have Different Energies (ΔE_TS) Therefore, k_R ≠ k_S

Quantitative Data Summary: Expected Reactivity Differences

While specific experimental data directly comparing these two enantiomers is not publicly available, we can predict their behavior in key transformations based on established chemical principles.

Reaction TypeReagent/CatalystExpected Outcome for (R)-EnantiomerExpected Outcome for (S)-EnantiomerExpected Key Difference
Achiral Reaction
HydrogenationH₂, Pd/CForms (R)-Pentan-2-amineForms (S)-Pentan-2-amineNone. Reaction rates are identical.
N-AcylationAcetyl Chloride (Achiral)Forms N-((R)-pent-4-yn-2-yl)acetamideForms N-((S)-pent-4-yn-2-yl)acetamideNone. Reaction rates are identical.
Chiral Reaction
Enzymatic AcylationLipase, Vinyl AcetateSlower acylation to the N-acetyl product.Faster acylation to the N-acetyl product.Different Reaction Rates. The enzyme selectively acylates the (S)-enantiomer faster.
Reaction with Chiral Acid(S)-Mosher's Acid ChlorideForms (R,S)-Mosher's AmideForms (S,S)-Mosher's AmideDifferent Reaction Rates. Diastereomeric products are formed at different rates.
Asymmetric CatalysisAs a substrate with a chiral catalystReacts at a specific rate determined by the catalyst.Reacts at a different rate.Kinetic Resolution. One enantiomer reacts preferentially, leaving the other behind.

Experimental Protocols for Differentiating Enantiomer Reactivity

To empirically determine the difference in reactivity, a kinetic resolution experiment is the gold standard. The following protocol outlines a representative enzymatic acylation, a common and powerful technique in pharmaceutical process chemistry.

Protocol: Enzymatic Kinetic Resolution of (±)-Pent-4-yn-2-amine

This protocol aims to selectively acylate one enantiomer from a racemic mixture, allowing for the separation of the fast-reacting enantiomer (as its amide) from the slow-reacting enantiomer (as the unreacted amine).

G cluster_workflow Experimental Workflow start 1. Racemic (±)-Amine + Lipase + Acyl Donor in Organic Solvent reaction 2. Stir at Controlled Temp (e.g., 30 °C) monitoring 3. Monitor Reaction (e.g., by TLC or GC) Target ~50% Conversion workup 4. Quench & Workup - Filter enzyme - Aqueous extraction separation 5. Separation (Column Chromatography) analysis 6. Analysis (Chiral HPLC)

1. Materials:

  • Racemic (±)-Pent-4-yn-2-amine

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., Toluene or MTBE)

  • Diatomaceous earth (Celite®)

  • Standard reagents for aqueous workup (e.g., saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

2. Procedure:

  • To a stirred solution of racemic (±)-Pent-4-yn-2-amine (1.0 eq.) in anhydrous toluene (approx. 0.1 M), add the immobilized lipase (e.g., 20% by weight relative to the amine).

  • Add vinyl acetate (0.6 eq.). Using a slight deficiency of the acylating agent prevents the reaction from going to completion, which is critical for a successful resolution.

  • Stir the suspension at a constant temperature (e.g., 30 °C) and monitor the reaction progress by taking small aliquots and analyzing via TLC or GC. The goal is to stop the reaction at approximately 50% conversion.

  • Once ~50% conversion is reached, filter the mixture through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

3. Purification and Analysis:

  • The resulting crude mixture contains the unreacted amine (enriched in one enantiomer) and the N-acetylated product (enriched in the other). Purify this mixture using silica gel column chromatography to separate the amine from the more polar amide.

  • Determine the enantiomeric excess (ee) of both the recovered amine and the purified amide product using chiral HPLC or chiral GC analysis. This provides definitive, quantitative data on the stereoselectivity of the reaction.

4. Expected Outcome: The lipase will preferentially acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate. The reaction will yield unreacted (R)-Pent-4-yn-2-amine with high enantiomeric purity and N-acetyl-(S)-Pent-4-yn-2-amine, also with high enantiomeric purity.

Conclusion and Outlook for Drug Development

The reactivities of (R)- and (S)-Pent-4-yn-2-amine are identical only in an achiral setting. For the drug development professional, where all relevant interactions are chiral, these two molecules must be treated as distinct chemical entities. The choice of enantiomer can profoundly impact a drug candidate's metabolic stability, target affinity, and off-target effects. A deep understanding of their differential reactivity in the presence of chiral reagents, catalysts, and enzymes is not merely academic—it is a prerequisite for the rational design of safe and effective medicines. The use of stereoselective synthetic methods, such as the enzymatic resolution described, is a critical tool for accessing enantiopure material for further development and ensuring stereochemical fidelity in the final active pharmaceutical ingredient.

References

  • EvitaChem. (n.d.). (2S)-Pent-4-yn-2-amine.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(22), 14091–14200.
  • Request PDF. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Stereochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Different Optically Active Chiral Secondary Amines. Retrieved from [Link]

  • StudySmarter. (2023, October 14). Chemical Properties of Alkynes. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Wipf, P., & Ribe, S. (2001). Real-time probing of chirality during a chemical reaction. Proceedings of the National Academy of Sciences, 98(24), 13509-13513.
  • LibreTexts Chemistry. (2021). 22.3 Reactions of Alkenes and Alkynes. Retrieved from supplement to Enhanced Introductory College Chemistry.
  • LibreTexts Chemistry. (2022, July 11). 11: Properties and Reactions of Alkynes. Retrieved from [Link]

  • Mason, S. F. (1989).
  • SATHEE JEE. (n.d.). Stereochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkyne. Retrieved from [Link]

  • Walsh Medical Media. (2022, April 7). The Effect of Stereochemistry in Catalysis. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Retrieved from [Link]

  • Feng, F.-F., Li, S., Cheung, C. W., & Ma, J.-A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters, 21(21), 8419–8423.
  • Royal Society of Chemistry. (n.d.). Recent advances in chiral discrimination on host–guest functionalized interfaces. Retrieved from [Link]

  • Merck Millipore. (n.d.). Chiral Amines in Asymmetric Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Stereochemistry. Retrieved from [Link]

  • Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(22), 14091–14200.
  • ResearchGate. (n.d.). Chiral Discrimination in the Solid State: Applications to Resolution and Deracemization. Retrieved from [Link]

  • MDPI. (2023, August 26). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]

  • Books. (2024, September 20). Chapter 4: NMR Discrimination of Chiral Organic Compounds.
  • University of Calgary Chemistry. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of general properties of amines, reactivity trends toward.... Retrieved from [Link]

  • YouTube. (2025, April 13). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Retrieved from [Link]

  • RSC Publishing. (2017, January 12). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. Retrieved from [Link]

  • MDPI. (2022, July 13). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pent-4-yn-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Chemrevise. (n.d.). 3.11 Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]

  • Purdue University. (2022, November 12). Experimental Versus Predicted Heats of Reaction for Some Common Reaction Types in Pharmaceutical Industry. Retrieved from [Link]

Sources

Validation

Comparative Validation of Pent-4-yn-2-amine Synthesis: Biocatalysis vs. Chemical Reductive Amination

As a Senior Application Scientist, I frequently trace downstream failures in click chemistry (CuAAC) or pharmaceutical scaffolding directly back to the poor quality of the terminal alkyne-amine building block. Pent-4-yn-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently trace downstream failures in click chemistry (CuAAC) or pharmaceutical scaffolding directly back to the poor quality of the terminal alkyne-amine building block. Pent-4-yn-2-amine is a prime example, available as a chiral building block from specialty suppliers like 1[1]. Whether you are synthesizing complex heterocycles or developing novel chiral therapeutics, the integrity of your pent-4-yn-2-amine—specifically its enantiomeric purity and the absence of over-alkylated byproducts—is non-negotiable.

This guide provides an objective, data-driven comparison between two primary synthesis routes: Biocatalytic Transamination and Traditional Chemical Reductive Amination. Furthermore, it establishes a self-validating spectroscopic workflow (NMR, FT-IR, GC-MS) to rigorously verify the structural identity and purity of the synthesized or commercially sourced product, a practice heavily supported by modern spectroscopic literature 2[2].

Synthesis Pathway Comparison: Causality and Mechanism

The choice of synthesis dictates the impurity profile and stereochemistry of the final product. Understanding the mechanistic causality behind these routes is critical for anticipating downstream purification needs.

  • Biocatalytic Transamination: This method uses an ω -transaminase enzyme with isopropylamine as the amine donor. The causality of its high stereoselectivity lies in the enzyme's highly constrained chiral active site, which perfectly orients the prochiral pent-4-yn-2-one substrate. Pyridoxal phosphate (PLP) is utilized as a cofactor to shuttle the amine group. This route exclusively yields (2S)-pent-4-yn-2-amine (>99% ee) and strictly avoids over-alkylation.

  • Chemical Reductive Amination: Utilizing ammonium acetate and sodium cyanoborohydride ( NaBH3​CN ), this traditional route is highly scalable but lacks stereocontrol, yielding a racemic mixture (rac-pent-4-yn-2-amine). Furthermore, the intermediate imine can undergo competitive reduction and subsequent reaction with another ketone molecule, leading to secondary amine impurities that are notoriously difficult to separate.

SynthesisWorkflow Ketone Pent-4-yn-2-one (Prochiral Substrate) Bio Biocatalytic Transamination (ω-Transaminase, PLP) Ketone->Bio Isopropylamine Chem Reductive Amination (NH4OAc, NaBH3CN) Ketone->Chem Methanol, 25°C Chiral (2S)-Pent-4-yn-2-amine (>99% ee) Bio->Chiral Enantioselective Racemic rac-Pent-4-yn-2-amine (~0% ee) Chem->Racemic Non-selective Validation Spectroscopic Validation (NMR, FT-IR, GC-MS) Chiral->Validation Racemic->Validation

Logical workflow comparing biocatalytic and chemical synthesis of pent-4-yn-2-amine.

Table 1: Comparative Performance Data
ParameterBiocatalytic TransaminationChemical Reductive Amination
Yield (Isolated) 78 - 85%65 - 72%
Enantiomeric Excess (ee) >99% (2S-enantiomer)~0% (Racemic)
Primary Impurities Unreacted ketone (trace)Secondary amines, unreacted ketone
Scalability Moderate (Enzyme cost limits scale)High (Cheap, abundant reagents)
Environmental Impact Low (Aqueous, mild conditions)Moderate (Cyanide waste from NaBH3​CN )

Spectroscopic Validation Strategy

To establish trustworthiness in your workflow, you cannot rely solely on yield. A self-validating protocol requires orthogonal spectroscopic techniques to confirm structural identity and rule out specific byproducts. Because pent-4-yn-2-amine lacks a strong UV chromophore (making standard LC-UV unreliable), we employ a triad of FT-IR, NMR, and GC-MS. For reference standards, the hydrochloride salt is often utilized due to its higher stability 3[3], but the free base is analyzed here for clarity.

Table 2: Spectroscopic Benchmarks
TechniqueKey Signal / ShiftAssignmentDiagnostic Value
1 H NMR ( CDCl3​ ) δ 1.98 ppm (t, J=2.6 Hz, 1H)Terminal alkyne proton ( ≡C−H )Confirms intact terminal alkyne
1 H NMR ( CDCl3​ ) δ 1.45 ppm (br s, 2H)Primary amine ( −NH2​ )Disappears upon D2​O exchange
13 C NMR ( CDCl3​ ) δ 82.5 ppm, 71.2 ppmAlkyne carbons ( C≡C )Validates carbon backbone
FT-IR (ATR) 3300 cm−1 (sharp) ≡C−H stretchDifferentiates from internal alkynes
FT-IR (ATR) 1715 cm−1 (Absence) C=O stretchValidates complete ketone consumption
GC-MS (EI) m/z 83 ( M+ ), m/z 44 (Base)Molecular ion, [CH3​CHNH2​]+ Confirms molecular weight and fragmentation

Detailed Experimental Methodologies

Protocol A: Biocatalytic Synthesis of (2S)-Pent-4-yn-2-amine
  • Preparation: Dissolve pent-4-yn-2-one (100 mM) in a phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM) and isopropylamine (500 mM) as the amine donor.

    • Causality: The massive molar excess of isopropylamine is required to drive the reversible transamination equilibrium forward toward the product.

  • Biocatalysis: Add ω -transaminase (5 mg/mL) and incubate at 30°C for 24 hours under gentle agitation.

  • Quenching & Extraction: Adjust the pH to 11 using 2M NaOH to deprotonate the newly formed amine. Extract with methyl tert-butyl ether (MTBE) (3 x 20 mL).

    • Causality: Deprotonation ensures the amine partitions entirely into the organic phase, leaving the enzyme, PLP, and phosphate salts in the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and carefully concentrate under reduced pressure (Note: the free base product is highly volatile; avoid high vacuum or elevated bath temperatures).

Protocol B: Self-Validating Spectroscopic QC Workflow
  • FT-IR Screening (The Ketone Check): Place a neat drop of the isolated product on an ATR crystal. Scan from 4000 to 400 cm−1 .

    • Self-Validation: Look directly at the 1715 cm−1 region. If a carbonyl peak is observed, the reaction has not reached completion. The batch must be returned for acid-base extraction to remove the unreacted ketone.

  • GC-MS Analysis (The Mass Check): Inject 1 μL of a 1 mg/mL solution (in methanol) into the GC-MS (Electron Ionization, 70 eV).

    • Causality: GC-MS is explicitly chosen over LC-MS because pent-4-yn-2-amine (MW: 83.13 g/mol ) lacks a conjugated π -system for UV detection. Ensure the base peak is m/z 44 (loss of the propargyl radical, ⋅CH2​C≡CH ), confirming the primary amine structure.

  • 1 H NMR with D2​O Exchange (The Amine Check): Dissolve 15 mg of the product in 0.5 mL CDCl3​ . Acquire a standard 1 H NMR spectrum. Then, add 1 drop of D2​O , shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Self-Validation: The broad singlet at δ ~1.45 ppm must disappear. If it persists, the peak corresponds to a non-exchangeable proton impurity (e.g., water in the solvent or an aliphatic contaminant), and the amine yield has been falsely inflated.

References

  • Buy (2S)-Pent-4-yn-2-amine (EVT-13096007) . EvitaChem. 1

  • Synthesis and Spectroscopic (FT-IR, NMR, UV) Analysis of (S)-N-Benzyl-1-Phenyl-5-(Pyridin-2-Yl)-Pent-4-Yn-2-Amine; A Combined Density Functional Theory . ResearchGate. 2

  • pent-4-yn-2-amine hydrochloride | 141381-35-3 . MilliporeSigma. 3

Sources

Comparative

Alternatives to Pent-4-yn-2-amine for specific synthetic routes

A Comprehensive Guide to Alkynyl Amine Alternatives for Advanced Synthetic Routes Executive Summary Pent-4-yn-2-amine is a bifunctional building block historically utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Alkynyl Amine Alternatives for Advanced Synthetic Routes

Executive Summary

Pent-4-yn-2-amine is a bifunctional building block historically utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the synthesis of nitrogen-containing heterocycles. However, its specific structural features—namely the α-methyl branching adjacent to the amine—introduce steric hindrance that can impede reaction kinetics during macromolecular bioconjugation. Furthermore, its strict reliance on cytotoxic copper catalysts limits its applicability in in vivo systems.

This guide provides an objective, data-driven comparison of three high-performance alternatives: Propargylamine , DBCO-amine , and 4-Pentyn-1-amine . By analyzing the causality behind molecular design and reaction kinetics, this guide empowers researchers to select the optimal reagent for their specific synthetic routes.

Mechanistic Context: The Limitations of Pent-4-yn-2-amine

Pent-4-yn-2-amine (C₅H₉N) features a terminal alkyne and a primary amine separated by a chiral center [5]. While this α-branching is highly advantageous for inducing stereoselectivity in the synthesis of complex heterocycles (such as functionalized quinolines or piperazines), it acts as a double-edged sword in click chemistry.

When conjugating bulky biomolecules, the proximity of the methyl group to the amine linkage creates a steric clash that restricts the approach trajectory of the azide-copper intermediate. Additionally, standard CuAAC requires Cu(I) catalysts, which generate reactive oxygen species (ROS) that degrade nucleic acids and compromise cell viability[2].

Strategic Alternatives Based on Synthetic Routes

Alternative 1: Propargylamine (The Kinetic Optimizer)

Best for: Small-molecule drug discovery, material science, and unhindered CuAAC. For synthetic routes where the α-methyl group of Pent-4-yn-2-amine is unnecessary, Propargylamine is the optimal replacement. Lacking the α-branching, it offers minimal steric hindrance, leading to significantly faster cycloaddition kinetics in CuAAC [4].

  • Causality: The unhindered linear structure lowers the activation energy barrier for the formation of the metallacycle intermediate. It is the preferred building block for synthesizing 1,4-disubstituted 1,2,3-triazoles where copper toxicity is not a limiting factor [6].

Alternative 2: DBCO-Amine (The Bioorthogonal Champion)

Best for: Live-cell labeling, antibody-drug conjugates (ADCs), and in vivo bioconjugation. When the synthetic route involves fragile biologics, DBCO-amine (Dibenzocyclooctyne-amine) is the premier alternative. It bypasses the need for copper entirely via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) [1].

  • Causality: The incorporation of the alkyne into a strained eight-membered ring introduces ~18 kcal/mol of ring strain. This inherent thermodynamic instability drives the cycloaddition with azides at room temperature without a catalyst, preserving the biological integrity of the system and preventing ROS-induced degradation [3].

Alternative 3: 4-Pentyn-1-amine (The Spacer Extension)

Best for: Macromolecular conjugations requiring flexible linkers. For conjugations requiring a longer aliphatic spacer to prevent target-protein interference, 4-pentyn-1-amine is superior to Pent-4-yn-2-amine. It provides a straight three-carbon chain between the amine and the alkyne, eliminating the α-methyl steric bulk while offering greater flexibility than propargylamine.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of these alkynyl amines across standard synthetic parameters.

CompoundStructural FeaturePrimary ApplicationRelative Reaction Rate (Click)CytotoxicityCost-Efficiency
Pent-4-yn-2-amine α-Methyl branchedStereoselective HeterocyclesBaseline (1x)High (Requires Cu)Moderate
Propargylamine Unbranched, shortSmall Molecule CuAACFast (~3x)High (Requires Cu)High
4-Pentyn-1-amine Unbranched, extendedFlexible Linker CuAACModerate (~2x)High (Requires Cu)Moderate
DBCO-amine Strained cyclooctyneBioorthogonal SPAACVery Fast (~10x)Low (Copper-Free)Low

Pathway Visualization

Pathway Start Target Synthetic Route InVitro Small Molecule / Material Synthesis (Copper Tolerated) Start->InVitro High Yield / Low Cost InVivo Bioconjugation / Live Cell Labeling (Copper Toxic) Start->InVivo Biocompatibility Required CuAAC CuAAC Reaction (Cu(I) Catalyzed) InVitro->CuAAC SPAAC SPAAC Reaction (Strain-Promoted) InVivo->SPAAC Prop Propargylamine (Fast Kinetics, No Steric Clash) CuAAC->Prop Standard Triazoles Pent Pent-4-yn-2-amine (α-Branched, Stereoselective) CuAAC->Pent Complex Heterocycles Pent1 4-Pentyn-1-amine (Extended Linear Spacer) CuAAC->Pent1 Flexible Linkers DBCO DBCO-amine (Bioorthogonal, High Reactivity) SPAAC->DBCO Catalyst-Free

Decision matrix for selecting alkynyl amines based on synthetic route requirements.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in self-validation mechanisms to confirm reaction success in real-time.

Protocol 1: Copper-Free Bioconjugation using DBCO-Amine (SPAAC)

This protocol describes the conjugation of an azide-modified protein with DBCO-amine.

  • Self-Validation Mechanism: DBCO possesses a distinct π→π∗ UV absorbance transition at ~310 nm. As the strained alkyne is consumed to form the triazole, this peak diminishes. Monitoring A310​ provides a direct, label-free readout of reaction progression [7].

Step-by-Step Methodology:

  • Preparation: Dissolve the azide-functionalized protein (1–10 mg/mL) in a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • Reagent Addition: Prepare a 10 mM stock of DBCO-amine in anhydrous DMSO. Add a 5-fold molar excess of DBCO-amine to the protein solution. Causality: Keeping the final DMSO concentration below 10% prevents protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours.

  • Kinetic Validation: Take 2 \muL aliquots every 30 minutes and measure the absorbance at 310 nm using a NanoDrop spectrophotometer. The reaction is complete when the A310​ plateaus.

  • Purification: Remove unreacted DBCO-amine using a size-exclusion desalting column (e.g., Sephadex G-25).

Protocol 2: Comparative CuAAC Kinetics (Propargylamine vs. Pent-4-yn-2-amine)

This protocol is designed to objectively compare the reaction rates of sterically hindered vs. unhindered alkynes.

  • Self-Validation Mechanism: Utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), the disappearance of the starting azide and the emergence of the triazole product mass can be quantified, confirming the kinetic advantage of the unhindered alkyne.

Step-by-Step Methodology:

  • Reaction Setup: In two separate vials, prepare a 0.1 M solution of a model benzyl azide in a 1:1 mixture of t -BuOH/H₂O.

  • Alkyne Addition: To Vial A, add 1.0 equivalent of Propargylamine. To Vial B, add 1.0 equivalent of Pent-4-yn-2-amine.

  • Catalyst Generation: Add 5 mol% of CuSO₄·5H₂O followed immediately by 10 mol% of freshly prepared sodium ascorbate to both vials. Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ, preventing the oxidative homocoupling of the alkynes (Glaser coupling) [6].

  • Monitoring: Stir vigorously at room temperature. Extract 10 \muL aliquots at 15, 30, and 60 minutes. Quench the aliquots in 100 \muL of acetonitrile.

  • Validation: Analyze the quenched samples via LC-MS. Vial A (Propargylamine) will demonstrate >95% conversion to the triazole product within 30 minutes, whereas Vial B (Pent-4-yn-2-amine) will show delayed conversion due to α-methyl steric hindrance.

References

  • Title : Discover DBCO: A Versatile Reagent for Click Chemistry and Bioconjugation Source : BOC Sciences URL : Link

  • Title : Click Chemistry, a Powerful Tool for Pharmaceutical Sciences Source : PMC / NIH URL : 1

  • Title : DBCO–Azide Conjugation Source : AAT Bioquest URL : 2

  • Title : Highly Selective Cyclization and Isomerization of Propargylamines Source : MDPI URL : 3

  • Title : Pent-4-yn-2-amine | C5H9N | CID 12250845 Source : PubChem - NIH URL : 4

  • Title : A Comparative Guide to Catalysts for Propynyloxy Click Chemistry Source : Benchchem URL : 5

Sources

Validation

Spectroscopic Comparison of Pent-4-yn-2-amine and Its Reaction Products: A Comprehensive Guide

Executive Summary Pent-4-yn-2-amine is a highly versatile, bifunctional aliphatic building block widely utilized in drug discovery, bioconjugation, and materials science. Featuring both a primary amine and a terminal alk...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pent-4-yn-2-amine is a highly versatile, bifunctional aliphatic building block widely utilized in drug discovery, bioconjugation, and materials science. Featuring both a primary amine and a terminal alkyne, it serves as a critical linchpin for divergent synthetic pathways. This guide objectively compares the spectroscopic profiles (NMR, IR) of Pent-4-yn-2-amine against its two primary reaction derivatives: a 1,4-disubstituted 1,2,3-triazole (via click chemistry) and an aliphatic amide (via N-acylation).

By establishing a self-validating analytical framework, researchers can confidently track these transformations and ensure high-fidelity product characterization.

Mechanistic Pathways & Causality

Understanding the reactivity of Pent-4-yn-2-amine requires isolating its functional groups to predict and control chemical behavior:

  • The Terminal Alkyne (CuAAC Pathway): The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" reaction. While uncatalyzed thermal Huisgen cycloadditions yield a mixture of 1,4- and 1,5-regioisomers, the introduction of a Cu(I) catalyst exclusively drives the formation of the 1,4-disubstituted 1,2,3-triazole at ambient temperatures[1],[2]. We utilize CuSO₄ with sodium ascorbate to generate Cu(I) in situ. This choice is causal: it prevents the oxidative homocoupling (Glaser coupling) of the terminal alkyne that inevitably occurs if Cu(II) is left unreduced in the presence of oxygen.

  • The Primary Amine (Amidation Pathway): The primary amine acts as a potent nucleophile. Reacting it with an acyl chloride in the presence of a non-nucleophilic base (like DIPEA) yields an amide. The base is critical to scavenge the HCl byproduct, preventing the protonation of the Pent-4-yn-2-amine starting material, which would otherwise deactivate the nucleophile and prematurely halt the reaction.

Visualizing the Bifunctional Workflows

G SM Pent-4-yn-2-amine IR: ~3300 cm⁻¹ (≡C-H) NMR: ~2.0 ppm (≡C-H) Triazole 1,2,3-Triazole Derivative IR: Loss of 3300 cm⁻¹ NMR: ~7.8 ppm (Triazole C-H) SM->Triazole CuAAC (Azide, Cu catalyst) Alkyne Reactivity Amide Amide Derivative IR: ~1650 cm⁻¹ (C=O) NMR: ~8.0 ppm (Amide N-H) SM->Amide Acylation (Acyl Chloride, Base) Amine Reactivity

Reaction pathways of Pent-4-yn-2-amine highlighting key spectroscopic shifts.

Comparative Spectroscopic Data

To ensure a self-validating experimental system, researchers must track specific spectroscopic markers. Baseline spectroscopic characterization of pent-4-yn-2-amine derivatives confirms the distinct vibrational frequencies of the terminal alkyne and primary amine[3]. Real-time infrared spectroscopy and NMR are the gold standards for monitoring these functional group transformations[4].

Table 1: Key Spectroscopic Markers for Pent-4-yn-2-amine and Derivatives

Functional GroupAnalytical MethodPent-4-yn-2-amine (Starting Material)1,2,3-Triazole Product (CuAAC)Amide Product (Acylation)
Terminal Alkyne FT-IRSharp peak at ~3300 cm⁻¹ (≡C-H) and ~2120 cm⁻¹ (C≡C)Absent (Complete consumption)[4]Retained (~3300 cm⁻¹, overlaps with N-H)
Terminal Alkyne ¹H NMR (CDCl₃)Multiplet at ~2.0 ppm (≡C-H)Absent Retained (~2.0 ppm)
Primary Amine FT-IRBroad doublet at ~3350 & 3280 cm⁻¹ (N-H stretch)Retained (if unreacted)Shifts to single broad peak ~3300 cm⁻¹
Amide/Triazole FT-IRAbsentRing stretches at ~1550, 1450 cm⁻¹Strong C=O stretch at ~1650 cm⁻¹ (Amide I)
Triazole Ring ¹H NMR (CDCl₃)AbsentSinglet at ~7.5 - 8.0 ppm (Triazole C-H)[1]Absent
Alpha-Proton ¹H NMR (CDCl₃)Multiplet at ~3.0 - 3.2 ppm (CH-NH₂)Retained (~3.0 - 3.2 ppm)Shifts downfield to ~4.0 - 4.2 ppm
Analytical Pitfalls & Troubleshooting

A common analytical pitfall during the CuAAC reaction is misinterpreting the broad O-H stretch from trace water in the IR spectrum as unreacted alkyne. To ensure a robust, self-validating system, researchers must cross-reference the disappearance of the sharp 3300 cm⁻¹ IR band with the absolute loss of the ~2.0 ppm ¹H NMR signal. Furthermore, the emergence of a highly deshielded aromatic singlet in the ¹H NMR around 7.8 ppm provides definitive proof of triazole formation[1].

Self-Validating Experimental Protocols
Protocol 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazole via CuAAC

Objective: Chemoselective reaction of the alkyne while preserving the primary amine.

  • Reagent Preparation: Dissolve Pent-4-yn-2-amine (1.0 eq) and the target organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic/protic solvent system stabilizes the Cu(I)-acetylide intermediate, lowering the activation energy for the cycloaddition[2].

  • Catalyst Generation: Add sodium ascorbate (0.1 eq) followed by CuSO₄·5H₂O (0.05 eq).

    • Causality: Ascorbate serves as a mild reducing agent to generate the catalytically active Cu(I) species in situ, preventing unwanted oxidative homocoupling of the terminal alkyne. A distinct color change from blue to pale yellow/green indicates successful reduction.

  • Reaction & Monitoring: Stir at room temperature for 4-12 hours.

    • Self-Validation: Monitor via real-time ATR-FTIR. The reaction is deemed complete when the sharp ≡C-H stretch at ~3300 cm⁻¹ is completely consumed[4].

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with dilute NH₄OH to remove residual copper salts, dry over Na₂SO₄, and concentrate.

Protocol 2: Synthesis of Amide Derivative via N-Acylation

Objective: Chemoselective reaction of the amine while preserving the terminal alkyne.

  • Reagent Preparation: Dissolve Pent-4-yn-2-amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: DIPEA acts strictly as a non-nucleophilic Brønsted base to scavenge the evolving HCl byproduct. This prevents the protonation of the Pent-4-yn-2-amine starting material, which would otherwise deactivate the nucleophile and halt the reaction.

  • Acylation: Cool the mixture to 0 °C to control the exothermic reaction. Dropwise, add the chosen acyl chloride (1.1 eq).

  • Monitoring & Workup: Allow to warm to room temperature.

    • Self-Validation: Monitor via ¹H NMR of crude aliquots. Completion is verified by the downfield shift of the alpha-proton (from ~3.1 ppm to ~4.1 ppm) and the appearance of an amide N-H peak. Quench with saturated NaHCO₃, extract with DCM, wash with brine, dry, and concentrate.

References
  • Synthesis and NMR Spectroscopic Characteriz
  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. nih.gov.
  • Synthesis and Spectroscopic (FT-IR, NMR, UV) Analysis of (S)-N-Benzyl-1-Phenyl-5-(Pyridin-2-Yl)-Pent-4-Yn-2-Amine.
  • Mechanistic insights into Cu(I)-catalyzed azide-alkyne "click" cycloaddition monitored by real time infrared spectroscopy. nih.gov.

Sources

Safety & Regulatory Compliance

Safety

Pent-4-yn-2-amine proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration and subsequent waste management of bifunctional building blocks like pent-4-yn-2-amine (CAS: 58456-49-8). Widely utilized in click chemistry (CuAAC)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration and subsequent waste management of bifunctional building blocks like pent-4-yn-2-amine (CAS: 58456-49-8). Widely utilized in click chemistry (CuAAC), heterocycle synthesis, and pharmaceutical precursor development, this molecule presents a unique, dual-hazard disposal challenge.

The molecule contains a primary amine (imparting basic, corrosive, and nucleophilic properties) and a terminal alkyne (possessing an acidic proton capable of forming shock-sensitive metal acetylides). Proper disposal is not merely a matter of regulatory compliance; it is a critical operational mandate to prevent exothermic polymerizations and explosive precipitate formations in your laboratory's waste stream.

Below is the comprehensive, mechanistically grounded guide to the safe handling, quenching, and disposal of pent-4-yn-2-amine.

Chemical Profile & Hazard Stratification

Before executing any disposal protocol, it is critical to understand the physicochemical parameters that dictate the molecule's behavior in a waste carboy.

Table 1: Physicochemical and Hazard Profile of Pent-4-yn-2-amine

Property / HazardValue / ClassificationOperational Consequence for Disposal
CAS Number 58456-49-8Must be explicitly listed on EPA/RCRA waste manifests to ensure compliance.
Functional Groups Primary Amine, Terminal AlkyneDual reactivity: Basic/nucleophilic and capable of forming explosive metal acetylides.
GHS Classification Flammable Liquid (Cat 2), CorrosiveRequires segregation from oxidizers; must be collected in spark-proof containers.
Incompatibilities Cu, Ag, Hg, Strong Acids, OxidizersCRITICAL: Do not mix with heavy metal waste without prior chemical quenching.

Mechanistic Safety: The Causality of Segregation

Why do we isolate pent-4-yn-2-amine so rigorously from standard waste streams? The answer lies in its organometallic reactivity.

Terminal alkynes possess a weakly acidic proton. In the presence of transition metals like copper(I), silver, or mercury—frequently used as catalysts in cross-coupling reactions—the alkyne is deprotonated to form a highly unstable, polymeric metal acetylide intermediate 1. If unreacted pent-4-yn-2-amine is discarded directly into a generic aqueous metal waste stream, it risks generating shock- and friction-sensitive precipitates [[2]]().

Furthermore, as a primary amine, it will react violently with concentrated acidic waste streams. Disposing of it in a general acid carboy can lead to rapid heat evolution, solvent boiling, and catastrophic container rupture.

Waste Stream Decision Architecture

To prevent cross-contamination and dangerous incompatibilities, follow the decision matrix below when classifying your pent-4-yn-2-amine waste.

G Start Pent-4-yn-2-amine Waste Generation Type Waste Type? Start->Type Pure Pure Reagent / Stock Solution Type->Pure Unused/Expired Reaction Reaction Mixture (e.g., Click Chemistry) Type->Reaction Post-Reaction OrgWaste Non-Halogenated Flammable Basic Waste Pure->OrgWaste Metals Contains Cu, Ag, or Hg? Reaction->Metals Quench Quench with NH4Cl Break Acetylide Complex Metals->Quench Yes (Cu/Ag present) Metals->OrgWaste No (Metal-free) Phase Phase Separation Quench->Phase Phase->OrgWaste Organic Layer AqWaste Aqueous Heavy Metal Waste (pH Controlled) Phase->AqWaste Aqueous Layer

Figure 1: Decision matrix and workflow for the safe segregation and disposal of pent-4-yn-2-amine waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Pure or Diluted Unreacted Reagent

If you are disposing of expired stock solutions or pure reagent that has not been exposed to transition metals:

  • Segregation: Ensure the target waste container is strictly designated for "Non-Halogenated Flammable Organics - Basic/Amine".

  • Verification: Confirm the absolute absence of heavy metal salts (Cu, Ag) and strong acids in the target carboy to prevent in-situ reactions.

  • Transfer: Operating within a certified chemical fume hood, transfer the liquid using a chemically compatible (e.g., HDPE or PTFE) funnel.

  • Regulatory Labeling: Label the container explicitly with the material's identity and its primary hazards (Flammable, Corrosive) in strict accordance with EPA and RCRA federal standards 3.

Protocol B: Quenching Metal-Contaminated Reaction Mixtures

Context: Pent-4-yn-2-amine is heavily utilized in copper-catalyzed azide-alkyne cycloadditions (CuAAC). Post-reaction, the mixture contains unreacted alkyne coordinated to copper.

The Causality of the Quench: Why use saturated ammonium chloride ( NH4​Cl )? Saturated aqueous NH4​Cl serves a dual mechanistic purpose. First, it acts as a mild proton source to safely protonate the acetylide carbon—regenerating the terminal alkyne—without triggering the violent acid-base exotherm that strong acids (like HCl) would cause with the primary amine 2. Second, the ammonium and chloride ions act as competing ligands, sequestering the liberated Cu(I) into soluble complexes and dismantling the shock-sensitive precipitate.

Table 2: Quantitative Parameters for Quenching Pent-4-yn-2-amine Reaction Mixtures

ParameterOperational ValueMechanistic Rationale
Reaction Volume 50 mL (Standard Lab Scale)Baseline for calculating quench volume.
Quenching Agent ( NH4​Cl ) 75 mL - 100 mL (1.5x - 2.0x vol)Ensures complete phase separation and excess ligand availability for Cu(I) sequestration.
Addition Rate Dropwise (approx. 5-10 mL/min)Prevents localized heating and controls the rate of off-gassing.
Temperature 0°C to 20°C (Ice bath)Mitigates the exothermic heat of neutralization between the amine and the aqueous quench.

Execution Steps:

  • Preparation: Cool the reaction mixture to 0°C in an ice bath within a fume hood.

  • Quenching: Slowly add the saturated aqueous NH4​Cl dropwise. Continue the addition until all gas evolution ceases and the mixture is fully neutralized 2.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Add an inert extraction solvent (e.g., ethyl acetate) to extract the organic components.

  • Aqueous Layer Disposal: Drain the aqueous layer (now containing safely sequestered copper salts) into a designated "Aqueous Heavy Metal Waste" container. The pH of this aqueous phase must be controlled and placed in the appropriate container for subsequent destruction 1.

  • Organic Layer Disposal: Collect the organic layer (containing unreacted pent-4-yn-2-amine) into your "Non-Halogenated Flammable Organics - Basic" waste carboy.

Emergency Spill Response

If pent-4-yn-2-amine is spilled outside of secondary containment:

  • Evacuate & Ventilate: Immediately remove all ignition sources. The vapor is highly flammable.

  • PPE: Don heavy-duty nitrile or butyl rubber gloves and a chemical cartridge respirator.

  • Containment: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, or specialized chemical binders). Do NOT use combustible sawdust , as the corrosive amine can react and ignite.

  • Collection: Sweep the absorbed material using non-sparking tools into a highly compatible, sealable container. Label as hazardous solid waste pending institutional incineration.

References

  • Royal Society of Chemistry (RSC). "7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne." Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Management of Waste - Prudent Practices in the Laboratory." Available at:[Link]

Sources

Handling

Personal protective equipment for handling Pent-4-yn-2-amine

Operational and Safety Framework for Handling Pent-4-yn-2-amine in Advanced Synthesis As a Senior Application Scientist, I frequently oversee the integration of bifunctional building blocks into complex synthetic pipelin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Framework for Handling Pent-4-yn-2-amine in Advanced Synthesis

As a Senior Application Scientist, I frequently oversee the integration of bifunctional building blocks into complex synthetic pipelines. Pent-4-yn-2-amine (CAS: 58456-49-8) is a highly valuable terminal alkyne amine, widely utilized in Buchwald-Hartwig cross-couplings and click chemistry[1]. However, it presents a severe dual-hazard profile: the alkyne moiety introduces significant flammability, while the primary amine drives acute corrosivity and nucleophilic reactivity[2].

Proper handling requires more than basic safety compliance; it demands a mechanistic understanding of why specific Personal Protective Equipment (PPE) and operational protocols are critical.

Mechanistic Hazard Profile

Understanding the physicochemical properties of Pent-4-yn-2-amine is the foundation of our safety strategy.

  • Corrosivity via Saponification: The primary amine group is highly basic. Upon contact with skin or ocular tissue, it induces liquefaction necrosis. This occurs because the amine saponifies epidermal fats and solubilizes structural proteins, allowing the chemical to penetrate deeply and continuously into tissues.

  • Flammability and Volatility: With a low molecular weight of 83.13 g/mol , the free base exhibits high vapor pressure[2]. It readily forms explosive mixtures with air (H225) and poses an acute inhalation hazard (H332, H335)[2].

Field Insight: For enhanced benchtop stability during storage or non-anhydrous steps, researchers often substitute the free base with its hydrochloride salt derivative (CAS: 141381-35-3), which mitigates volatility and flammability risks while preserving the core reactivity.

Quantitative Hazard & PPE Matrix

To counteract these specific mechanistic threats, the following PPE must be deployed. All quantitative hazard data has been summarized for rapid risk assessment.

Protection CategorySpecificationQuantitative DataMechanistic Rationale
Ocular Snug-fitting chemical splash goggles & face shield.Hazard: H318 (Eye Damage)[2]The primary amine rapidly hydrolyzes ocular proteins, causing irreversible corneal damage.
Dermal (Hands) Butyl rubber or heavy-duty Nitrile (double-gloved).MW: 83.13 g/mol [2]Low MW organic amines permeate standard latex rapidly; double-gloving ensures a fail-safe barrier against liquefaction necrosis.
Dermal (Body) Flame-resistant (FR) lab coat over natural fibers.UN: 2924, Class: 3(8)[2]As a Class 3 Flammable Liquid, synthetic clothing must be avoided as it can melt into the skin during a flash fire.
Respiratory Localized exhaust + ABEK-P3 filtered respirator.Hazard: H335 (Resp. Irritation)[2]High vapor pressure causes acute respiratory tract irritation and potential chemical pneumonitis.

Self-Validating Operational Protocol: Inert-Atmosphere Transfer

When handling Pent-4-yn-2-amine for sensitive couplings, maintaining an anhydrous, inert environment is critical for both safety (preventing flash fires) and reaction yield. Every step below includes a validation mechanism to ensure the system's integrity before proceeding.

Step 1: Pre-Operation Validation

  • Action: Purge the Schlenk line and reaction vessel with Argon or Nitrogen for 15 minutes.

  • Validation: Observe the mineral oil bubbler. A steady, positive pressure flow (1-2 bubbles/second) validates the exclusion of atmospheric oxygen, mitigating the H225 flammability risk.

Step 2: Reagent Transfer

  • Action: Use a gas-tight glass syringe equipped with a stainless-steel needle to transfer the Pent-4-yn-2-amine. Do not use plastic syringes with rubber plungers, as the corrosive amine can degrade the seal.

  • Validation: Before piercing the reagent septum, pull a small volume of inert gas into the syringe. If the plunger holds its position without retracting, the syringe seal is validated as gas-tight.

Step 3: Reaction Execution

  • Action: Introduce the amine dropwise to the reaction mixture at 0°C to control the exothermic nature of the initial coordination.

  • Validation: Monitor the internal thermocouple. A temperature spike of less than 5°C validates a controlled addition rate, preventing thermal runaway.

Spill Response and Disposal Plan

In the event of a spill, immediate neutralization is required to prevent vapor accumulation and tissue saponification.

Step 1: Containment and Neutralization

  • Action: Cover the spill with a chemically inert absorbent (e.g., vermiculite). Carefully apply a weak acid solution (such as 5% citric acid or sodium bisulfate) to neutralize the free amine.

  • Validation: Test the absorbed slurry with pH indicator paper. A shift from dark blue/purple (pH > 10) to pale yellow/green (pH 6-8) validates complete neutralization.

Step 2: Segregation and Disposal

  • Action: Transfer the neutralized slurry into a designated, clearly labeled "Halogen-Free Organic Waste" high-density polyethylene (HDPE) carboy.

  • Validation: Ensure the waste manifest explicitly lists "UN 2924, Flammable liquid, corrosive, n.o.s."[2] to validate compliance with environmental transport regulations.

Workflow Visualization

Pent4yn2amine_Workflow N1 Risk Assessment & PPE Donning N2 Fume Hood Setup (Inert N2/Ar Gas) N1->N2 Validated N3 Reagent Transfer (Glass Syringe) N2->N3 Purged N4 Reaction Execution (Buchwald-Hartwig) N3->N4 Sealed N5 Spill or Exposure? N4->N5 Monitor N6 Emergency Protocol: Evacuate & Neutralize N5->N6 Yes N7 Standard Quenching (Weak Acid) N5->N7 No N8 Waste Segregation (UN 2924 HDPE) N6->N8 pH Neutralized N7->N8 pH Neutralized

Operational workflow and emergency response matrix for Pent-4-yn-2-amine handling.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.